molecular formula C8H8N4O B125188 4-(5-methyl-1H-tetrazol-1-yl)phenol CAS No. 157124-41-9

4-(5-methyl-1H-tetrazol-1-yl)phenol

Cat. No.: B125188
CAS No.: 157124-41-9
M. Wt: 176.18 g/mol
InChI Key: GYQZGPBQMWZVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyl-1H-tetrazol-1-yl)phenol is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyltetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQZGPBQMWZVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587936
Record name 4-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157124-41-9
Record name 4-(5-Methyl-1H-tetrazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157124-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering advantages in metabolic stability and lipophilicity, making this compound a valuable building block in drug discovery.[1] This document details a putative synthetic pathway, predicted and comparative spectral analysis, and discusses potential applications based on the established roles of aryl-tetrazole derivatives.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring system is a privileged scaffold in modern drug design. Its structural and electronic similarity to the carboxylic acid group allows it to act as a non-classical bioisostere, effectively mimicking the parent functionality at various receptor sites.[1] This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and increased membrane permeability.[1] Consequently, tetrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antihypertensive, antibacterial, anticancer, and antiviral properties.[1] The compound this compound incorporates this key heterocycle, linking it to a phenolic group, another common pharmacophore, suggesting its potential as a versatile intermediate in the synthesis of novel bioactive molecules.

Physicochemical Properties

PropertyValueSource
CAS Number 157124-41-9[2][3]
Molecular Formula C₈H₈N₄O[2][]
Molecular Weight 176.18 g/mol [3][][5]
Physical Form Solid[2][]
Boiling Point 388.4°C at 760 mmHg (Predicted)[6]
Density 1.4 g/cm³ (Predicted)[6]
LogP 1.25 (Predicted)[]
Purity Typically >95% (Commercial)[2][]

Proposed Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for the formation of 1,5-disubstituted tetrazoles. The most common and versatile method for tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide.

A logical synthetic pathway would involve the reaction of 4-aminophenol with acetic anhydride to form the corresponding acetamide, followed by dehydration to yield 4-acetamidobenzonitrile. This intermediate can then be converted to the corresponding imidoyl azide, which would subsequently cyclize to form the tetrazole ring. An alternative, and more direct, proposed pathway is outlined below.

Proposed Synthetic Protocol

This proposed two-step synthesis starts from the readily available 4-aminophenol.

Step 1: Formation of N-(4-hydroxyphenyl)acetimidoyl azide

  • To a stirred solution of 4-aminophenol in a suitable aprotic solvent (e.g., anhydrous dichloromethane), add one equivalent of triethylamine at 0 °C.

  • Slowly add one equivalent of acetyl chloride and allow the reaction to warm to room temperature.

  • After completion of the acylation, cool the reaction mixture again to 0 °C.

  • Treat the N-(4-hydroxyphenyl)acetamide with a dehydrating agent such as phosphorus oxychloride to form the corresponding imidoyl chloride.

  • The crude imidoyl chloride is then reacted in situ with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield N-(4-hydroxyphenyl)acetimidoyl azide.

Causality: The initial acylation protects the amino group and sets up the required carbon-nitrogen framework. The subsequent chlorination and azidation sequence is a standard method to generate the reactive imidoyl azide intermediate necessary for cyclization.

Step 2: Intramolecular Cyclization to this compound

  • The solution containing N-(4-hydroxyphenyl)acetimidoyl azide is heated to induce intramolecular cyclization. Typical temperatures for this transformation range from 80 to 120 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The thermal conditions provide the necessary activation energy for the 1,5-dipolar cyclization of the imidoyl azide to the thermodynamically stable tetrazole ring.

Synthesis_of_this compound cluster_0 Proposed Synthetic Pathway 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide 4-Aminophenol->N-(4-hydroxyphenyl)acetamide 1. Acetic Anhydride or Acetyl Chloride Imidoyl_Chloride Imidoyl_Chloride N-(4-hydroxyphenyl)acetamide->Imidoyl_Chloride 2. PCl5 or SOCl2 Imidoyl_Azide Imidoyl_Azide Imidoyl_Chloride->Imidoyl_Azide 3. NaN3 Product This compound Imidoyl_Azide->Product 4. Heat (Cyclization)

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and diagnostic.

  • Aromatic Protons (7.0-8.0 ppm): The protons on the phenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group are expected to be upfield compared to those ortho to the electron-withdrawing tetrazole ring.

  • Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent. This peak will be exchangeable with D₂O.

  • Methyl Protons (~2.5 ppm): The methyl group attached to the tetrazole ring will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon skeleton.

  • Aromatic Carbons (115-160 ppm): Four signals are expected for the phenyl ring carbons. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the tetrazole ring.

  • Tetrazole Carbon (~150-155 ppm): The C5 carbon of the tetrazole ring is expected to have a chemical shift in this region.

  • Methyl Carbon (~10-15 ppm): The methyl carbon will appear as a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the hydroxyl, aromatic, and tetrazole functionalities.

  • O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of a phenolic hydroxyl group, indicative of hydrogen bonding.

  • Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium intensity bands.

  • C=C Aromatic Ring Stretches (1500-1600 cm⁻¹): Medium to strong absorptions.

  • Tetrazole Ring Vibrations (1000-1200 cm⁻¹ and 1400-1500 cm⁻¹): A series of characteristic bands corresponding to the stretching and bending modes of the tetrazole ring.

  • C-O Stretch (~1220 cm⁻¹): A strong band distinguishing it from aliphatic alcohols.

Mass Spectrometry (Predicted)

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak.

  • Molecular Ion (M⁺): m/z = 176.

  • Key Fragmentation: Loss of N₂ (m/z = 148) is a characteristic fragmentation pathway for tetrazoles. Further fragmentation of the phenolic portion would also be observed.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the phenol, the phenyl ring, and the tetrazole ring.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and the Williamson ether synthesis. Its acidity allows for the formation of a phenoxide ion, which can act as a nucleophile.

  • Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, primarily at the ortho positions.

  • Tetrazole Ring: The tetrazole ring is generally stable to many synthetic conditions but can undergo thermal decomposition at high temperatures. The nitrogen atoms can also participate in coordination with metal ions.

Reactivity_Diagram Molecule This compound Phenolic OH Aromatic Ring Tetrazole Ring Reactions Potential Reactions O-Alkylation/Acylation Electrophilic Aromatic Substitution (ortho) Metal Coordination/Thermal Decomposition Molecule:f1->Reactions:f1 Nucleophilic attack Molecule:f2->Reactions:f2 Activated by OH Molecule:f3->Reactions:f3 Inherent properties

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Development

Given its structural motifs, this compound is a prime candidate for use as a building block in medicinal chemistry. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for its incorporation into larger, more complex molecules through ether or ester linkages. The tetrazole ring serves as a metabolically robust bioisostere for a carboxylic acid, a strategy successfully employed in numerous FDA-approved drugs.[1] This compound could be utilized in the synthesis of novel inhibitors for various enzymes and receptors where a phenolic moiety and an acidic group are key for binding interactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. Specific toxicity data is not widely available, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and materials science. Its synthesis can be achieved through established chemical transformations, and its structure contains key functional groups that are highly valued in medicinal chemistry. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and scientists in the field. Further experimental validation of the predicted properties and exploration of its biological activities are warranted.

References

  • Beilstein Journals. (n.d.). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Retrieved from [Link]

  • MDPI. (2020). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
  • Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol. Retrieved from [Link]

  • Chalcogenide Letters. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]

  • European Patent Office. (2017). EP 2845853 B1 - METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Google Patents. (n.d.). US3767667A - Process for preparing 1h-tetrazole compounds.
  • NIH National Center for Biotechnology Information. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Semantic Scholar. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4791210A - Process for the production of 5-methyltetrazole.
  • VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • PubMed. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]

  • MDPI. (2018). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

Sources

Spectroscopic Data of 4-(5-methyl-1H-tetrazol-1-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The insights provided herein are intended for researchers, scientists, and professionals in the field, offering a detailed interpretation of the compound's structural features as revealed by key analytical techniques.

The unique arrangement of a phenol group attached to a methyl-substituted tetrazole ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structural integrity of the molecule during synthesis and application. This guide will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a phenol ring substituted at the para position with a 1-yl-5-methyl-1H-tetrazole moiety. This structure dictates the electronic environment of each atom and, consequently, their spectroscopic behavior.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing A Dissolve ~10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add TMS as internal standard B->C D Tune and shim the spectrometer C->D E Set acquisition parameters (pulse sequence, number of scans) F Acquire ¹H and ¹³C NMR spectra E->F G Process the raw data (Fourier transform, phase correction, baseline correction) F->G H Integrate peaks and assign chemical shifts G->H

Figure 2: Workflow for NMR data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Phenolic)3200-3600Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C=N (Tetrazole)1600-1650Medium
C=C (Aromatic)1450-1600Medium to Strong
N=N (Tetrazole)1400-1500Medium
C-O (Phenolic)1200-1300Strong

Interpretation:

  • O-H Stretch: A prominent broad band in the high-wavenumber region is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the methyl C-H stretching.

  • Tetrazole and Aromatic Ring Vibrations: The region between 1400 cm⁻¹ and 1650 cm⁻¹ will contain a series of bands corresponding to the C=N and N=N stretching vibrations of the tetrazole ring, as well as the C=C stretching vibrations of the aromatic ring. [1]* C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is characteristic of the C-O stretching of the phenol group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonInterpretation
176[M]⁺Molecular ion
148[M - N₂]⁺Loss of a nitrogen molecule from the tetrazole ring
93[C₆H₅O]⁺Phenoxy radical cation
65[C₅H₅]⁺Cyclopentadienyl cation

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (176.18 g/mol ). A characteristic fragmentation pattern for tetrazoles involves the loss of a molecule of nitrogen (N₂), which would result in a significant peak at m/z 148. [2]Further fragmentation of the phenol moiety can lead to the formation of the phenoxy radical cation (m/z 93) and the stable cyclopentadienyl cation (m/z 65). [3]

Experimental Protocol: Mass Spectrometry Data Acquisition

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis & Detection A Introduce a small amount of sample B into the ion source (e.g., via direct infusion or GC/LC) A->B C Ionize the sample using a suitable method B->C D (e.g., Electron Impact - EI) C->D E Separate ions based on their mass-to-charge ratio D->E F Detect the ions and generate a mass spectrum E->F G Analyze the fragmentation pattern F->G

Figure 3: General workflow for mass spectrometry.

Conclusion

The spectroscopic data of this compound provides a detailed structural confirmation of the molecule. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a complementary and comprehensive characterization. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, ensuring accurate identification and quality control in their synthetic and developmental endeavors. The provided protocols outline the standard procedures for obtaining high-quality spectroscopic data, which is the foundation of robust scientific research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

4-(5-methyl-1H-tetrazol-1-yl)phenol CAS 157124-41-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS 157124-41-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Chemistry

This compound, registered under CAS number 157124-41-9, is a heterocyclic compound that merges two critical pharmacophoric motifs: a phenol ring and a methyl-tetrazole heterocycle.[1] While seemingly a simple building block, its structure is of significant interest to the drug discovery community. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a strategic replacement that can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing a molecule's pharmacokinetic profile.[2] The phenolic hydroxyl group provides a crucial hydrogen bond donor/acceptor site and a versatile synthetic handle for further molecular elaboration.

This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, offering a robust synthetic protocol, detailing its expected analytical signature, and exploring its functional role in medicinal chemistry.

Section 1: Core Physicochemical and Structural Properties

The compound presents as a solid at room temperature and possesses the fundamental properties outlined below. Understanding these core characteristics is the first step in its effective application in any research or development workflow.

PropertyValueSource(s)
CAS Number 157124-41-9[3]
Molecular Formula C₈H₈N₄O[3]
Molecular Weight 176.18 g/mol [3]
Physical Form Solid[4]
Melting Point 177-179 °C[3]
Boiling Point (Predicted) 388.4 °C at 760 mmHg[]
Density (Predicted) 1.4 g/cm³[]
LogP (Predicted) 1.25[4]
Purity (Commercial) ≥95%[4][6]

Structural Identifiers:

  • IUPAC Name: this compound

  • Canonical SMILES: CC1=NN=NN1C2=CC=C(C=C2)O[]

  • InChI: InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3[3]

  • InChIKey: GYQZGPBQMWZVLQ-UHFFFAOYSA-N[3]

Section 2: Synthesis and Characterization Workflow

While numerous synthetic routes to substituted tetrazoles exist, a reliable and scalable approach is critical for laboratory applications.[7] The following protocol describes a validated pathway for synthesizing 1-aryl-5-methyltetrazoles, adapted for this specific molecule, starting from the readily available 4-hydroxyacetanilide (Acetaminophen).

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Imidoyl Chloride Formation cluster_1 Step 2: Azide Cycloaddition cluster_2 Step 3: Deprotection (if necessary) A 4-Hydroxyacetanilide B Intermediate Imidoyl Chloride A->B  PCl₅ / Toluene, Δ   D Protected Tetrazole B->D  in Toluene/Water   C Sodium Azide (NaN₃) C->D E Final Product: This compound D->E  Acidic Workup (HCl)  

Caption: A three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Rationale: This procedure leverages the well-established conversion of an N-aryl acetamide into an imidoyl chloride, which then readily undergoes a [3+2] cycloaddition with an azide salt to form the stable tetrazole ring. Toluene is selected as the solvent for its inertness and appropriate boiling point for the initial reaction.

Materials:

  • 4-Hydroxyacetanilide

  • Phosphorus pentachloride (PCl₅)

  • Toluene, anhydrous

  • Sodium Azide (NaN₃)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Hexanes

  • Deionized Water

Procedure:

  • Imidoyl Chloride Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-hydroxyacetanilide (1.0 eq) in anhydrous toluene (5 mL per gram of starting material).

    • Carefully add phosphorus pentachloride (1.1 eq) portion-wise at room temperature. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature. The product of this step is the intermediate N-(4-hydroxyphenyl)acetimidoyl chloride.

  • Tetrazole Ring Formation:

    • In a separate flask, dissolve sodium azide (1.5 eq) in deionized water (2 mL per gram). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

    • Cool the toluene solution containing the imidoyl chloride to 0-5 °C in an ice bath.

    • Slowly add the aqueous solution of sodium azide to the reaction mixture with vigorous stirring.

    • Allow the biphasic mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Carefully separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data are summarized below.

TechniqueFunctional GroupExpected Chemical Shift / FrequencyRationale
¹H NMR Phenolic -OHδ 9.5-10.5 ppm (broad singlet)The acidic proton exchanges with solvent and is not coupled to other protons. Its chemical shift is concentration and solvent dependent.
Aromatic -CHδ 7.2-7.8 ppm (two doublets, AA'BB' system)Protons on the phenyl ring adjacent to the tetrazole will be deshielded compared to those adjacent to the hydroxyl group.
Tetrazole -CH₃δ ~2.5 ppm (singlet)The methyl group is attached to the electron-deficient tetrazole ring, shifting it downfield.
¹³C NMR Aromatic C-Oδ 155-160 ppmThe carbon atom directly attached to the electronegative oxygen atom is significantly deshielded.
Aromatic C-Nδ 135-140 ppmThe carbon atom attached to the nitrogen of the tetrazole ring.
Aromatic -CHδ 115-130 ppmStandard chemical shift range for aromatic carbons.
Tetrazole C-CH₃δ ~150 ppmThe quaternary carbon within the tetrazole ring.
Tetrazole -CH₃δ ~10-15 ppmTypical chemical shift for a methyl carbon attached to an sp²-hybridized carbon.
FT-IR Phenolic O-H3200-3500 cm⁻¹ (strong, broad)Characteristic of hydrogen-bonded hydroxyl stretching.[8]
Aromatic C-H~3030-3100 cm⁻¹ (medium)Stretching vibrations of sp² C-H bonds.
Aromatic C=C1500-1600 cm⁻¹ (medium, sharp)In-ring skeletal vibrations are characteristic of the phenyl group.[8]
C-O Stretch~1200-1250 cm⁻¹ (strong)Stretching vibration of the phenol C-O bond.[8]
Mass Spec (EI) Molecular Ion [M]⁺m/z = 176Corresponds to the molecular weight of the compound.[3]
Key FragmentsLoss of N₂ (m/z = 148), fragments corresponding to the hydroxyphenyl cation and methyl-tetrazole moieties.Fragmentation patterns help confirm the structure's connectivity.

Section 3: Application in Medicinal Chemistry & Drug Design

The true value of this compound lies in its utility as a molecular scaffold in drug discovery. Its two key features—the tetrazole ring and the phenol group—serve distinct but complementary roles.

The Tetrazole Moiety: A Carboxylic Acid Bioisostere

In drug design, replacing a carboxylic acid with a tetrazole is a common and often highly effective strategy. The 1H-tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

Advantages of the Tetrazole Bioisostere:

  • Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.

  • Increased Lipophilicity: The replacement often increases the overall lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

  • Pharmacokinetic Modulation: The tetrazole group can alter protein binding and distribution profiles.

  • Intellectual Property: Utilizing this scaffold can open new intellectual property space for known pharmacophores.

Diagram: Bioisosteric Relationship

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-methyl-1H-tetrazol-1-yl)phenol is a unique heterocyclic compound that incorporates both a phenol and a tetrazole moiety. This structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2][3] The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, but also introduces susceptibility to oxidative degradation.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Understanding these parameters is paramount for researchers, scientists, and drug development professionals to enable effective formulation, storage, and application of this compound. We will delve into the theoretical underpinnings of its behavior and provide detailed, field-proven experimental protocols for its characterization.

I. Physicochemical Properties at a Glance

A foundational understanding of the basic properties of this compound is essential before exploring its solubility and stability in depth.

PropertyValue/InformationSource
CAS Number 157124-41-9[]
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Appearance Solid[5]
InChI Key GYQZGPBQMWZVLQ-UHFFFAOYSA-N
Boiling Point 388.4°C (Predicted)[]
LogP 1.25 (Predicted)[5]

II. Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate dictates its bioavailability, formulation possibilities, and reaction kinetics. The presence of both a polar phenolic group and a tetrazole ring capable of hydrogen bonding suggests a nuanced solubility profile for this compound.

Theoretical Considerations

The phenol moiety contributes to moderate solubility in water through hydrogen bonding.[6] The tetrazole ring, being a weak acid with a pKa similar to carboxylic acids, will exhibit pH-dependent aqueous solubility.[1] In acidic media (pH < pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the tetrazole ring will deprotonate to form the more soluble tetrazolate anion. The phenolic hydroxyl group, with a pKa typically around 10, will also deprotonate at high pH, further increasing solubility.

In organic solvents, the aromatic nature of the phenyl ring and the methyl group on the tetrazole will contribute to solubility in solvents of varying polarity. We can anticipate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to vials with known solvent volume prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Allow to equilibrate (e.g., 24-48 hours) equil1->equil2 analysis1 Centrifuge/Filter to remove undissolved solid equil2->analysis1 analysis2 Extract aliquot of supernatant analysis1->analysis2 analysis3 Dilute aliquot appropriately analysis2->analysis3 analysis4 Quantify by validated HPLC-UV method analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Measurement.

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF).

  • Sample Preparation: Add an excess of solid this compound to vials containing a known volume of each solvent system. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. A reversed-phase C18 column is often suitable for such compounds.[7]

  • Calculation: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the chemical nature of the molecule.

Solvent SystemExpected SolubilityRationale
Aqueous Buffer (pH 2.0) LowBoth tetrazole and phenol are protonated and in their least soluble forms.
Aqueous Buffer (pH 7.4) ModerateThe tetrazole ring will be partially or fully deprotonated, increasing solubility.
Aqueous Buffer (pH 9.0) HighBoth the tetrazole and a portion of the phenol groups will be deprotonated, significantly enhancing solubility.
Methanol/Ethanol Moderate to HighCapable of hydrogen bonding with both the phenol and tetrazole moieties.
Acetonitrile Low to ModerateA polar aprotic solvent, less effective at solvating the hydrogen-bonding groups.
DMSO/DMF HighExcellent polar aprotic solvents for a wide range of organic molecules.

III. Stability Profile and Degradation Pathways

Assessing the intrinsic stability of this compound is crucial for determining its shelf-life, identifying potential degradants, and developing stability-indicating analytical methods.[8][9] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are the cornerstone of this evaluation.[10][11] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without over-stressing the molecule.[10]

Forced Degradation Experimental Design

A systematic approach to forced degradation involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of This compound stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress3 Oxidation (e.g., 3% H₂O₂, RT) stress4 Thermal (Solid & Solution, >60°C) stress5 Photolytic (ICH Q1B conditions) analysis1 Withdraw samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize/Quench reaction if necessary analysis1->analysis2 analysis3 Analyze by HPLC-UV/DAD and LC-MS analysis2->analysis3 analysis4 Determine % degradation and identify degradants analysis3->analysis4

Caption: Workflow for Forced Degradation Studies.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C). Phenolic compounds are known to be heat-labile.[12][13]

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Protect samples from light as both tetrazoles and phenols can be light-sensitive.[14][15][16]

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them before analysis. For oxidative samples, the reaction can be quenched by adding a small amount of a reducing agent if necessary.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. Use LC-MS to identify the mass of potential degradation products.[17]

Potential Degradation Pathways

Based on the known chemistry of tetrazoles and phenols, several degradation pathways can be postulated.

  • Hydrolysis: The C-N bond between the phenyl and tetrazole rings is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the tetrazole ring itself is a possibility, though it is generally considered chemically stable.[15]

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation. This can lead to the formation of quinone-type structures, which are often colored. The presence of metal ions can catalyze this process.

  • Photodegradation: Photolysis of tetrazoles can lead to the cleavage of the tetrazole ring, potentially resulting in the extrusion of molecular nitrogen and the formation of various reactive intermediates.[15][18][19] The phenol ring can also undergo photochemical reactions.

  • Thermal Degradation: At high temperatures, phenolic compounds can undergo degradation.[20][21] The tetrazole ring is also susceptible to thermal decomposition, which can be exothermic.[22]

G cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) cluster_thermal Thermal Stress (Δ) parent This compound oxidized Quinone-type products parent->oxidized [O] photo Ring-opened products (N₂ extrusion) parent->photo thermal Decomposition products parent->thermal Heat

Sources

An In-depth Technical Guide to the Molecular Structure of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The tetrazole moiety, a key feature of this molecule, is a well-established bioisostere of the carboxylic acid group, imparting favorable physicochemical properties such as metabolic stability and enhanced lipophilicity in drug candidates.[1][2] This document delineates the molecule's structural features, physicochemical properties, a validated synthetic pathway, and a full suite of analytical protocols for its structural elucidation and purity assessment. Methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently synthesize and characterize this valuable chemical entity.

Introduction and Strategic Importance

The tetrazole ring system, a five-membered aromatic ring containing four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[3][4] Although not found in natural products, its unique electronic and steric properties have led to its incorporation into numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[1] The tetrazole group's pKa is comparable to that of a carboxylic acid, allowing it to act as a non-classical bioisostere, which can improve metabolic stability and cell membrane permeability.[2][5]

The subject of this guide, this compound (CAS No. 157124-41-9), combines this critical tetrazole ring with a phenolic group. This dual functionality makes it a highly versatile building block. The phenol provides a crucial site for hydrogen bonding interactions with biological targets and serves as a synthetic handle for creating ethers, esters, and other derivatives. This guide offers an in-depth analysis of its molecular architecture and the empirical methods required for its unambiguous identification.

Molecular Architecture and Physicochemical Profile

This compound is a 1,5-disubstituted tetrazole, where the phenyl ring is attached at the N1 position and a methyl group is at the C5 position. This specific substitution pattern is crucial for its chemical behavior and interaction with biological systems.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for reference in experimental design and data interpretation.

PropertyValueSource
CAS Number 157124-41-9[6]
Molecular Formula C₈H₈N₄O[]
Molecular Weight 176.18 g/mol [6][]
Physical Form Solid[6]
Purity Typically ≥95%[6]
InChI 1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3[]
InChI Key GYQZGPBQMWZVLQ-UHFFFAOYSA-N[]
Canonical SMILES CC1=NN=NN1C2=CC=C(C=C2)O[][8]
Boiling Point 388.4°C at 760 mmHg (Predicted)[]
Density 1.4 g/cm³ (Predicted)[]

Synthesis and Mechanistic Rationale

The synthesis of 1-substituted tetrazoles is efficiently achieved through multicomponent reactions. A reliable method involves the reaction of a primary amine with an orthoester and sodium azide.[9] This approach is favored for its operational simplicity and good yields.

G aminophenol 4-Aminophenol intermediate Imidate Intermediate (In situ) aminophenol->intermediate Condensation orthoacetate Triethyl Orthoacetate orthoacetate->intermediate azide Sodium Azide (NaN3) product This compound azide->product intermediate->product [3+2] Cycloaddition + NaN3

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-aminophenol.

Causality: This protocol utilizes a one-pot reaction where 4-aminophenol first reacts with triethyl orthoacetate to form an imidate intermediate in situ. This electrophilic intermediate is then trapped by the azide ion (from sodium azide) in a [3+2] cycloaddition reaction to form the stable tetrazole ring.[10][11] Glacial acetic acid serves as a catalyst for the initial condensation step.

Materials:

  • 4-Aminophenol

  • Triethyl orthoacetate

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in DMF, add triethyl orthoacetate (1.2 eq) and glacial acetic acid (2.0 eq).

  • Azide Addition: Carefully add sodium azide (1.5 eq) to the mixture. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 5-6 with 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield the final product.

Analytical Characterization Workflow

Unambiguous structural confirmation requires a multi-technique analytical approach. The workflow below outlines the logical sequence of experiments to validate the identity, structure, and purity of the synthesized compound.

G start Synthesized Product ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms ftir FTIR Spectroscopy Identifies Functional Groups ms->ftir Weight Confirmed nmr NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework ftir->nmr Groups Identified purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity Structure Elucidated final Structurally Confirmed This compound purity->final Purity ≥95%

Caption: Logical workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.[12]

4.1.1. ¹H NMR Spectroscopy

  • Rationale: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this molecule, we expect distinct signals for the methyl, aromatic, and phenolic protons.

  • Expected Signals:

    • ~2.5 ppm (singlet, 3H): Corresponds to the methyl (-CH₃) protons on the tetrazole ring.[13] The singlet multiplicity is due to the absence of adjacent protons.

    • ~7.0-7.8 ppm (multiplet, 4H): These signals arise from the four protons on the para-substituted benzene ring. They will likely appear as a pair of doublets (an AA'BB' system) characteristic of this substitution pattern.[14]

    • ~9.5-10.5 ppm (singlet, 1H): This broad singlet corresponds to the phenolic hydroxyl (-OH) proton.[15] Its chemical shift can be variable and concentration-dependent. This peak will disappear upon shaking the sample with a drop of D₂O, confirming its identity.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly show exchangeable protons like the phenolic -OH.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum. If needed, perform a D₂O exchange experiment by adding one drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm the -OH peak.

  • Data Analysis: Process the spectrum, reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm), and integrate the signals.

4.1.2. ¹³C NMR Spectroscopy

  • Rationale: Carbon NMR reveals the number of unique carbon environments in the molecule.

  • Expected Signals:

    • ~10-15 ppm: Methyl carbon (-CH₃).

    • ~115-135 ppm: Four signals for the aromatic carbons of the phenol ring.

    • ~145-155 ppm: Quaternary carbon (C5) of the tetrazole ring.[12]

    • ~155-160 ppm: Phenolic carbon (C-OH).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR is used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[16]

  • Expected Absorption Bands:

    • 3200-3550 cm⁻¹ (broad): Strong O-H stretching vibration from the phenol group, broadened due to hydrogen bonding.[15][17]

    • 3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.[17]

    • ~2950 cm⁻¹ (sharp): Aliphatic C-H stretching from the methyl group.

    • 1500-1600 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.[18]

    • 1300-1400 cm⁻¹ (medium): N=N stretching vibrations characteristic of the tetrazole ring.[3]

    • ~1220 cm⁻¹ (strong): Aromatic C-O stretching of the phenol.[17][18]

Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry product with ~150 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is formed.[12]

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[12] Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

  • Expected Results:

    • Molecular Ion Peak: In positive ion mode (ESI+), the base peak would be the protonated molecule [M+H]⁺ at m/z 177.19. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 175.17 would be observed.

    • Fragmentation: A characteristic fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da).[12]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.[12]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze major fragment ions to support the proposed structure.

Summary of Expected Analytical Data
TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)~2.5 (s, 3H), ~7.0-7.8 (m, 4H), ~9.5-10.5 (br s, 1H)
FTIR Wavenumber (cm⁻¹)3200-3550 (O-H), 1500-1600 (C=C), ~1220 (C-O)
MS (ESI+) m/z177.19 [M+H]⁺
MS (ESI-) m/z175.17 [M-H]⁻

Conclusion

This compound is a strategically important heterocyclic compound whose value is derived from the unique bioisosteric properties of the tetrazole ring and the versatile functionality of the phenol group. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. The provided step-by-step methodologies and mechanistic rationales are designed to empower researchers in drug discovery and chemical synthesis to confidently utilize this molecule in their development programs, ensuring both the integrity of their starting materials and the validity of their subsequent findings.

References

  • Dofe, V. S., et al. (2017). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. Available from: [Link]

  • ResearchGate. The characterization of the prepared tetrazole compounds. Available from: [Link]

  • International Journal of Advanced Chemistry Research. Synthesis, characterization and biological evaluation of tetrazole derivatives. Available from: [Link]

  • Upadhyay, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

  • Al-Nahrain Journal of Science. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Available from: [Link]

  • Iraqi National Digital Library. Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Available from: [Link]

  • ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Available from: [Link]

  • ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • National Center for Biotechnology Information. A Review of Syntheses of 1,5-disubstituted Tetrazole Derivatives. (2015). Available from: [Link]

  • Bentham Science. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available from: [Link]

  • Amerigo Scientific. 4-(1H-tetrazol-5-ylmethyl)phenol. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for a related tetrazole compound. Available from: [Link]

  • Semantic Scholar. Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009). Available from: [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-Narayana-Ashok/32616f722881b2c589025e1975e6d60064d720c1]([Link]

  • King's Centre for Visualization in Science. Infrared Spectrum of an Aromatic Alcohol: Phenol. Available from: [Link]

  • CAS Common Chemistry. This compound. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link]

  • ChemSynthesis. 4-[5-(1H-indol-3-yl)-1H-tetraazol-1-yl]phenyl methyl ether. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). Available from: [Link]

  • ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link]

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of phenol. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [Link]

Sources

The Emergence of a Bioisostere: A Technical History of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the discovery and history of 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS No. 157124-41-9), a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a direct consequence of the rich history of tetrazole chemistry and the strategic application of bioisosterism in drug design. This document traces the historical development of the key synthetic methodologies that enable its creation, outlines its physicochemical properties, and explores the extensive biological activities of closely related analogues that have driven its investigation. We present a detailed, representative synthetic protocol and contextualize its importance as a valuable scaffold for therapeutic agent development.

Introduction: The Rise of the Tetrazole Moiety

The story of this compound is intrinsically linked to the ascent of the tetrazole ring in medicinal chemistry. The first synthesis of a tetrazole derivative was reported in 1885 by Swedish chemist J. A. Bladin.[1] However, it was not until the mid-20th century that the full potential of this unique heterocycle began to be realized.[2] The tetrazole group, with its planar, aromatic structure and high nitrogen content, was identified as an effective bioisostere for the carboxylic acid functionality.[3] This means it can mimic the biological activity of a carboxylic acid while offering advantages such as improved metabolic stability, enhanced lipophilicity, and the ability to modulate pKa values.[1]

The specific compound, this compound, combines three key structural features: a phenol group, a stable 5-methyltetrazole ring, and a 1,4-disubstituted aromatic core. This combination makes it a valuable building block in drug discovery, offering sites for further functionalization and the potential for diverse biological activities, from antihypertensive to anticancer effects.[2][4] This guide will illuminate the historical and technical journey of this compound, from its synthetic origins to its role in modern medicinal chemistry.

The Genesis of a Molecule: A History of Synthesis

The creation of this compound is not attributed to a single pioneering synthesis but rather to the development of robust and generalizable methods for constructing the 1-aryl-5-methyltetrazole scaffold.

Foundational Syntheses of the Constituent Parts

The history of this molecule's synthesis can be traced through two parallel streams of chemical innovation:

  • The 5-Methyltetrazole Ring: The first synthesis of 5-methyltetrazole was achieved by Oberhummer in 1933.[5] A more direct and widely adopted method, the 1,3-dipolar cycloaddition of acetonitrile with hydrazoic acid, was reported by Mihina and colleagues in 1950.[5] Subsequent innovations, such as the use of catalysts like zinc salts in aqueous media, have made the synthesis of 5-substituted tetrazoles safer and more efficient.[6]

  • The 1-Aryltetrazole Linkage: The challenge of attaching an aryl group to a specific nitrogen of the tetrazole ring has been a subject of extensive research. Early methods often resulted in mixtures of 1- and 2-substituted isomers. However, the development of regioselective synthetic strategies has provided chemists with reliable tools to create the desired 1-aryl linkage.

The Convergent Synthesis of 1-Aryl-5-methyltetrazoles

The most logical and historically significant approach to synthesizing this compound involves the reaction of a pre-formed aryl precursor with the components necessary to build the tetrazole ring. A common and effective method is the reaction of an N-aryl-acetamide derivative with an azide source.

The following diagram illustrates a generalized and historically significant synthetic pathway.

synthesis_pathway cluster_0 Starting Material cluster_1 Acetylation cluster_2 Tetrazole Formation p_aminophenol p-Aminophenol n_acetyl N-(4-hydroxyphenyl)acetamide p_aminophenol->n_acetyl Acetic Anhydride imidoyl_chloride Imidoyl Chloride Intermediate n_acetyl->imidoyl_chloride PCl5 or SOCl2 final_product This compound imidoyl_chloride->final_product Sodium Azide (NaN3)

Caption: Generalized synthetic pathway to 1-aryl-5-methyltetrazoles.

Detailed Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from N-(4-hydroxyphenyl)acetamide.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetimidoyl chloride

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.1 g (0.1 mol) of N-(4-hydroxyphenyl)acetamide in 100 mL of anhydrous toluene.

  • Carefully add 20.8 g (0.1 mol) of phosphorus pentachloride (PCl₅) to the suspension in portions over 30 minutes at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux (approximately 110 °C) for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Filter the resulting precipitate, which is the crude imidoyl chloride intermediate. Due to its moisture sensitivity, use the crude product directly in the next step.

Step 2: Cyclization to this compound

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 6.5 g (0.1 mol) of sodium azide (NaN₃) in 150 mL of anhydrous dimethylformamide (DMF). Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

  • Cool the sodium azide solution to 0 °C in an ice bath.

  • Slowly add the crude N-(4-hydroxyphenyl)acetimidoyl chloride from Step 1 to the sodium azide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into 500 mL of ice-water and acidify to pH 2-3 with 2M hydrochloric acid.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Physicochemical and Pharmacological Profile

The structural features of this compound impart a specific set of physicochemical properties that are relevant to its application in drug discovery.

PropertyPredicted/Typical ValueSignificance in Drug Discovery
Molecular Formula C₈H₈N₄OProvides the basis for molecular weight and elemental composition.
Molecular Weight 176.18 g/mol Influences diffusion, absorption, and overall pharmacokinetics.
pKa (Phenolic OH) ~9-10The acidity of the phenol group affects its ionization state at physiological pH, influencing solubility and receptor interactions.
pKa (Tetrazole NH) ~4-5The acidity of the tetrazole ring is similar to that of a carboxylic acid, underpinning its role as a bioisostere.
LogP ~1.5-2.5Indicates a moderate lipophilicity, which is often favorable for oral bioavailability.
Appearance White to off-white solidBasic physical characteristic.

The pharmacological profile of this specific molecule has not been extensively published. However, the broader class of 1-aryl-tetrazole derivatives has been investigated for a wide range of therapeutic targets. Notably, the tetrazole moiety is a key component in the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[7] The phenolic group can also engage in hydrogen bonding with biological targets and serves as a handle for further chemical modification.[3]

Historical Applications and Therapeutic Investigations

While specific clinical or extensive preclinical data for this compound are not prominent in the public domain, its structural motifs are present in numerous patented and researched compounds. The historical interest in this compound and its analogues stems from several key areas of drug discovery:

  • Antihypertensive Agents: The structural similarity to the core of sartan drugs suggests that this compound has likely been synthesized and evaluated in the context of developing new angiotensin II receptor blockers.[7]

  • Anticancer Research: The tetrazole ring has been incorporated into molecules designed as microtubule destabilizers and other anticancer agents.[4] The phenolic group can also contribute to antiproliferative activity.

  • Anti-inflammatory and Analgesic Discovery: Tetrazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes and for other anti-inflammatory and analgesic activities.[2]

The following diagram illustrates the logical flow of how a compound like this compound would be progressed through a typical drug discovery workflow.

drug_discovery_workflow synthesis Synthesis and Characterization screening High-Throughput Screening synthesis->screening Compound Library hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Active 'Hits' preclinical Preclinical Studies (In Vivo) hit_to_lead->preclinical Lead Candidates clinical Clinical Trials preclinical->clinical IND Candidate

Caption: A typical drug discovery and development workflow.

Conclusion and Future Perspectives

The history of this compound is a testament to the power of fundamental synthetic chemistry in enabling modern drug discovery. While it may not have a celebrated discovery story of its own, it stands as a representative and valuable member of a class of compounds that has had a profound impact on medicine. Its synthetic accessibility, combined with the proven utility of the tetrazole-phenol scaffold, ensures that it and its derivatives will continue to be explored by researchers.

Future investigations will likely focus on leveraging this core structure in fragment-based drug discovery, creating novel derivatives for underexplored biological targets, and utilizing modern synthetic methods to build libraries for high-throughput screening. The enduring legacy of tetrazole chemistry, as embodied by molecules like this compound, will undoubtedly continue to contribute to the development of new and improved therapeutics.

References

  • Schmallegger, M., Wiech, M., Soritz, S., de J. Velásquez-Hernández, M., Bitschnau, B., Gruber-Woelfler, H., & Gescheidt, G. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

  • Kauer, J. C., & Sheppard, W. A. (1967). 1-Aryltetrazoles. Synthesis and properties. The Journal of Organic Chemistry, 32(11), 3580–3592. [Link]

  • Guan, Q., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1145-1156. [Link]

  • Schmallegger, M., Wiech, M., Soritz, S., de J. Velásquez-Hernández, M., Bitschnau, B., Gruber-Woelfler, H., & Gescheidt, G. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

  • Process for the production of 5-methyltetrazole. (1988). U.S.
  • An Overview on Biological Evaluation of Tetrazole Derivatives. (2017). Osmania University, Centre for Innovation in Intellectual Property, 5(1). [Link]

  • Zhou, H., & Wang, L. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 21(19), 2138-2161. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 209-269. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules, 28(4), 1908. [Link]

  • Synthesis of 1‐hydroxy‐5H‐tetrazole (1) and its salts thereof (2–7), as... (n.d.). ResearchGate. [Link]

  • Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 3, 45-59. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the heterocyclic compound 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS No. 157124-41-9). While direct extensive studies on this specific molecule are not widely published, its structural motifs—a phenol ring linked to a 1,5-disubstituted tetrazole—are prevalent in a multitude of pharmacologically active agents. This document synthesizes the current understanding of tetrazole and phenol chemistry in medicinal applications to build a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate these hypothesized biological activities.

Introduction: Compound Rationale and Physicochemical Properties

This compound is a unique small molecule that marries two key pharmacophores: the phenolic hydroxyl group and the tetrazole ring. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity, which can enhance oral bioavailability and cell permeability. This moiety is a cornerstone in the design of numerous approved drugs with a wide spectrum of activities, including antihypertensive, antiviral, and anticancer effects. The phenol group, on the other hand, is a known structural feature in many natural and synthetic compounds with significant antioxidant, antimicrobial, and anti-inflammatory properties. The combination of these two functional groups in a single scaffold presents a compelling case for its potential multifaceted biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 157124-41-9
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Appearance Solid
InChI Key GYQZGPBQMWZVLQ-UHFFFAOYSA-NSigma-Aldrich

Potential Anticancer Activity: A Primary Investigative Avenue

The tetrazole scaffold is a privileged structure in oncology drug discovery, with numerous derivatives demonstrating potent anticancer activities. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The phenolic moiety can also contribute to anticancer effects through its antioxidant and pro-apoptotic properties.

Rationale for Anticancer Potential

The rationale for investigating this compound as an anticancer agent is built on the established activities of related compounds. Many tetrazole derivatives have been synthesized and shown to exhibit significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis and arrest the cell cycle at different phases, highlighting the versatility of the

An In-Depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a continuous endeavor. Within this pursuit, certain chemical motifs, often referred to as "privileged scaffolds," have emerged as cornerstones for the design of new drugs. 4-(5-methyl-1H-tetrazol-1-yl)phenol represents a compelling example of such a scaffold, combining two key pharmacophoric features: the tetrazole ring and a phenolic moiety. While extensive research on this specific molecule is not yet prevalent in the public domain, its structural components suggest a high potential for biological activity, making it a prime candidate for further investigation in drug discovery programs.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group.[1][2] This bioisosteric relationship is rooted in their similar pKa values and planar structures, which allow the tetrazole to mimic the interactions of a carboxylic acid with biological targets.[3][4] However, the tetrazole offers several advantages over the carboxylic acid group, including improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability.[5] These favorable properties have led to the incorporation of the tetrazole moiety into numerous approved drugs, spanning a wide range of therapeutic areas such as antihypertensives (e.g., Losartan), antifungals, and anticancer agents.[5][6]

The phenolic group, on the other hand, is a common feature in many natural and synthetic bioactive compounds. The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the active sites of enzymes and receptors.[7] The presence of a phenolic hydroxyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The combination of a 1,5-disubstituted tetrazole with a phenolic group in this compound creates a molecule with a unique electronic and steric profile. The 1-aryl-5-methyl substitution pattern provides a rigid scaffold that can be further functionalized to optimize binding to a specific biological target. This guide will provide a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its analogs, positioning it as a promising starting point for the development of new therapeutic agents.

Synthetic Strategies for 1-Aryl-5-methyl-1H-tetrazoles

The synthesis of 1-aryl-5-methyl-1H-tetrazoles, including the title compound, can be approached through several established methodologies. The primary challenge in the synthesis of 1,5-disubstituted tetrazoles is controlling the regioselectivity of the N-arylation of the 5-methyltetrazole precursor, as alkylation or arylation can occur at either the N1 or N2 position of the tetrazole ring.[8]

Key Synthetic Pathways

Two main retrosynthetic disconnections are considered for the synthesis of this compound:

  • N-Arylation of 5-methyltetrazole: This is the most direct approach and involves the coupling of 5-methyltetrazole with a suitable para-substituted phenol derivative.

  • [3+2] Cycloaddition: This method involves the reaction of an azide with a nitrile precursor to form the tetrazole ring.

Synthetic Pathways cluster_0 N-Arylation Approach cluster_1 [3+2] Cycloaddition Approach 5-methyltetrazole 5-methyltetrazole N-Arylation N-Arylation (e.g., Chan-Lam coupling) 5-methyltetrazole->N-Arylation p-halophenol p-halophenol or p-hydroxyphenylboronic acid p-halophenol->N-Arylation Target_Molecule This compound N-Arylation->Target_Molecule p-hydroxyphenylacetonitrile p-hydroxyphenyl- acetonitrile derivative Cycloaddition [3+2] Cycloaddition p-hydroxyphenylacetonitrile->Cycloaddition azide_source Azide Source (e.g., NaN3) azide_source->Cycloaddition Intermediate 5-(p-hydroxyphenylmethyl)-1H-tetrazole Cycloaddition->Intermediate Isomerization Isomerization/ Methylation Intermediate->Isomerization Target_Molecule_2 This compound Isomerization->Target_Molecule_2 Microtubule Destabilization Pathway Target_Molecule This compound (Hypothesized Agent) Tubulin α/β-Tubulin Dimers Target_Molecule->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Target_Molecule->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule Dynamic Microtubules Microtubule_Polymerization->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Drug Screening Workflow Start Compound Library (including target molecule) Primary_Screening Primary Screening (e.g., In vitro enzyme assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based assays) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Lead_Optimization Lead Optimization (SAR studies) Lead_Selection->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Sources

An In-depth Technical Guide to the Safe Handling of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(5-methyl-1H-tetrazol-1-yl)phenol. As a compound integrating a phenolic moiety and a tetrazole ring, it presents a unique combination of chemical properties and potential hazards that necessitate a thorough understanding for safe manipulation in a laboratory setting. This document is intended to equip researchers and drug development professionals with the knowledge to handle this compound responsibly, minimizing risks and ensuring experimental integrity. The tetrazole moiety is a recognized pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids, which enhances the drug-like properties of molecules.[1][2]

Understanding the Hazard Profile

1.1. The Phenolic Moiety: Corrosivity and Toxicity

Phenol and its derivatives are known for their corrosive and toxic properties.[3][4][5][6] They can cause severe skin burns, eye damage, and are toxic if ingested, inhaled, or absorbed through the skin.[4][6] Chronic exposure to phenolic compounds may lead to systemic effects.[4]

1.2. The Tetrazole Ring: Potential for Instability and Hazardous Decomposition

The high nitrogen content of the tetrazole ring renders many of its derivatives energetically unstable.[1][7] While 1,5-disubstituted tetrazoles are generally more stable than their 5-substituted-1H counterparts, caution is always warranted. Upon heating, tetrazoles can decompose, sometimes explosively, releasing toxic nitrogen fumes.[7]

1.3. Combined Hazards of this compound

Given the dual nature of this molecule, it should be treated as a compound that is potentially:

  • Corrosive and toxic: Due to the phenol group.

  • Flammable and potentially explosive upon heating: Due to the tetrazole ring.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for its proper handling and storage.

PropertyValueSource
CAS Number 157124-41-9[8][9]
Molecular Formula C8H8N4O[9]
Molecular Weight 176.18 g/mol [10]
Appearance Solid[9][10]
LogP 1.25[9]
Purity Typically >95%[9][]

Prudent Handling and Personal Protective Equipment (PPE)

A cautious and well-defined handling protocol is paramount. The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated fume hood ppe Don appropriate PPE: - Safety goggles - Chemical-resistant gloves (Nitrile) - Lab coat prep_area->ppe sds Review available safety data for similar compounds ppe->sds weigh Weigh the solid compound carefully to avoid dust generation sds->weigh dissolve Dissolve in an appropriate solvent (e.g., DMF, DMSO) with gentle agitation weigh->dissolve transfer Use appropriate tools for transfer (e.g., spatula, powder funnel) dissolve->transfer decontaminate Decontaminate work surfaces transfer->decontaminate waste Dispose of waste in a designated, labeled hazardous waste container decontaminate->waste wash Wash hands thoroughly after handling waste->wash start Starting Nitrile reaction Cycloaddition Reaction (Heating may be required) start->reaction reagents Sodium Azide, Solvent (e.g., DMF) reagents->reaction workup Aqueous Work-up (Quenching of excess azide) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Sources

Methodological & Application

Introduction: The Analytical Imperative for 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust analytical characterization of 4-(5-methyl-1H-tetrazol-1-yl)phenol, a pivotal heterocyclic compound in contemporary drug discovery and development. This document provides a suite of validated protocols and in-depth scientific rationale for researchers, scientists, and drug development professionals.

This compound (CAS No. 157124-41-9) is a heterocyclic compound featuring a phenol group attached to a methyl-substituted tetrazole ring.[1] Tetrazoles are of significant interest in medicinal chemistry, often serving as metabolically stable bioisosteres for carboxylic acid groups, a property that enhances druglikeness by improving lipophilicity and metabolic resistance.[2][3] The compound's molecular formula is C₈H₈N₄O with a molecular weight of 176.18 g/mol .

Accurate and precise analytical methods are paramount for ensuring the identity, purity, and quality of this compound throughout the drug development lifecycle—from synthesis and purification to formulation and stability testing. This guide details several orthogonal analytical techniques, providing both the procedural steps and the underlying scientific principles that govern method selection and optimization.

Part 1: Chromatographic Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of this compound. The polarity imparted by the phenol group and the nitrogen-rich tetrazole ring makes reversed-phase chromatography an ideal separation mode.

Scientific Rationale for Method Design

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately nonpolar backbone of the analyte. The mobile phase, a gradient mixture of acetonitrile and acidified water, is chosen to ensure sharp peak shapes and optimal resolution from potential impurities. The acidic modifier (formic or phosphoric acid) is critical; it suppresses the ionization of the weakly acidic phenol group (pKa of phenol is ~10), preventing peak tailing and ensuring consistent retention.[4] UV detection is selected based on the chromophoric nature of the phenyl and tetrazole rings.

Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis SamplePrep 1. Prepare Analyte Solution (1 mg/mL in Diluent) MobilePhaseA 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (Acetonitrile) Degas 4. Degas Mobile Phases Equilibrate 5. Equilibrate Column Degas->Equilibrate Load Solvents Inject 6. Inject Sample (5 µL) Equilibrate->Inject Separate 7. Gradient Elution Inject->Separate Detect 8. UV Detection at 220 nm Separate->Detect Integrate 9. Integrate Peaks Detect->Integrate Calculate 10. Calculate Purity/Assay Integrate->Calculate

Caption: Standard workflow for HPLC purity analysis.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample by assessing the area percent of the main peak relative to all other detected peaks.

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm).[5]

  • Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Sample of this compound.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard/Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 220 nm.[5]

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 5 µL.

    • Run a gradient elution program as detailed in the table below.

Table 1: HPLC Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine purity.

    • For assay determination, compare the peak area of the sample to that of a certified reference standard.

Part 2: Structural Confirmation and Impurity Identification by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating the structures of unknown impurities.[6]

Causality in Ionization Technique Selection
  • Electrospray Ionization (ESI): This is the preferred method when coupled with LC (LC-MS). ESI is a "soft" ionization technique that generates ions with minimal fragmentation, typically producing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[7] This is ideal for unequivocally confirming the molecular weight (176.18 Da).

  • Electron Impact (EI): This "hard" ionization technique is used with Gas Chromatography (GC-MS). It bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[7] While it may not show a strong molecular ion peak, the resulting fragmentation pattern serves as a "fingerprint" for structural confirmation.

Characteristic Fragmentation Pathways

A key diagnostic feature of 5-substituted tetrazoles in mass spectrometry is their distinct fragmentation behavior in different ionization modes.[2]

  • Positive Ion Mode (ESI-MS/MS): The protonated molecule typically undergoes the elimination of a neutral hydrazoic acid (HN₃) molecule.[3][6]

  • Negative Ion Mode (ESI-MS/MS): The deprotonated molecule frequently expels a molecule of nitrogen (N₂).[3][6]

Visual Logic for MS Fragmentation

MS_Fragmentation cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) Analyte This compound MW = 176.18 M_H [M+H]⁺ m/z = 177.19 Analyte->M_H M_H_neg [M-H]⁻ m/z = 175.17 Analyte->M_H_neg Loss_HN3 [M+H - HN₃]⁺ M_H->Loss_HN3 - HN₃ Loss_N2 [M-H - N₂]⁻ M_H_neg->Loss_N2 - N₂

Caption: Predicted ESI-MS fragmentation pathways.

LC-MS Protocol for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the analyte and identify potential impurities using an LC-MS system.

Instrumentation and Materials:

  • LC-MS system (e.g., Agilent 1100 Series LC with a single quadrupole or TOF mass spectrometer).[7]

  • Use the same column and mobile phases as the HPLC method, ensuring formic acid is used as the modifier for MS compatibility.[8]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in the diluent.[6] Filter through a 0.22 µm syringe filter.

  • LC-MS Parameters:

    • LC: Use the gradient conditions outlined in Table 1.

    • MS:

      • Ionization Mode: ESI, run in both positive and negative modes in separate analyses.

      • Mass Range: Scan from m/z 50 to 500.

      • Capillary Voltage: ~3.5-4.5 kV.

      • Gas Temperature: ~300-350 °C.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • In positive mode, verify the presence of the [M+H]⁺ ion at m/z 177.19.

    • In negative mode, verify the presence of the [M-H]⁻ ion at m/z 175.17.

    • Analyze the mass spectra of any impurity peaks to propose their molecular weights. For deeper structural insights, use tandem MS (MS/MS) to fragment the parent ions and observe the characteristic losses of HN₃ or N₂.

Part 3: Orthogonal and Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile and thermally stable compounds.[7] While phenols can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.[9] This method serves as an excellent orthogonal technique to HPLC.

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of ~100 µg/mL.[7]

  • GC-MS Parameters:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: Analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Rationale for Signal Assignment:

  • ¹H NMR: The aromatic protons on the phenol ring will appear as multiplets in the δ 6.8-8.0 ppm region.[10] The methyl group protons will be a singlet in the upfield region (δ ~2.5 ppm). The hydroxyl proton is a broad singlet whose position is concentration and solvent-dependent.

  • ¹³C NMR: The carbon of the tetrazole ring is highly deshielded and appears in the δ 142-164 ppm range.[6] The aromatic carbons will resonate in the δ 115-160 ppm region.

Table 2: Predicted NMR Chemical Shifts

Nucleus Functional Group Predicted Chemical Shift (ppm) Reference(s)
¹H Aromatic (Phenol C-H) 6.8 - 8.0 [10]
¹H Methyl (-CH₃) ~2.5 [6]
¹H Hydroxyl (-OH) Variable (e.g., 5-10) [11]
¹³C Tetrazole (C=N) 150 - 160 [6]
¹³C Aromatic (C-O) 155 - 160
¹³C Aromatic (C-H & C-N) 115 - 140

| ¹³C | Methyl (-CH₃) | ~15 - 25 | |

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) for full assignment.

    • For ¹H NMR, use a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 s.[6]

    • For ¹³C NMR, use a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 s.[6]

  • Data Interpretation: Analyze chemical shifts, coupling constants, and correlations to confirm that the synthesized structure matches this compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. Reversed-phase HPLC with UV detection stands as the primary method for purity and assay determination due to its robustness and precision. Orthogonal confirmation is achieved through LC-MS, which validates molecular weight and helps identify impurities via characteristic fragmentation patterns. Finally, NMR spectroscopy provides definitive structural confirmation. By employing this suite of validated methods, researchers can ensure the quality and integrity of this important pharmaceutical building block.

References

  • BenchChem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • National Institutes of Health (NIH). (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • BOC Sciences. (n.d.). CAS 157124-41-9 this compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228).
  • SIELC Technologies. (n.d.). Separation of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 4-(1h-tetrazol-5-ylmethyl)phenol.
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound.
  • SpectraBase. (n.d.). 5-(4-Methylphenyl)-1H-tetrazole - Optional[1H NMR] - Spectrum.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes.
  • Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography.
  • CAS Common Chemistry. (n.d.). This compound.
  • U.S. Environmental Protection Agency (EPA). (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.
  • University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • Journal of Physics: Conference Series. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

4-(5-methyl-1H-tetrazol-1-yl)phenol is a heterocyclic compound featuring both a phenolic hydroxyl group and a methyl-substituted tetrazole ring.[1][2] Such structures are of significant interest in medicinal chemistry and drug discovery due to the tetrazole moiety acting as a bioisostere for carboxylic acids and the phenol group providing a key site for hydrogen bonding or further functionalization.[3] Achieving high purity of this compound is paramount for its use in subsequent biological assays or as a pharmaceutical intermediate.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The method development is logically derived from the analyte's key physicochemical properties, ensuring a scientifically sound approach to achieving high-purity fractions.

Analyte's Physicochemical Properties

A successful HPLC purification strategy is predicated on understanding the analyte's interaction with the stationary and mobile phases. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₈H₈N₄O[1]Provides basic identity and elemental composition.
Molecular Weight 176.18 g/mol [1][2]Confirms the mass of the target compound for MS detection if used.
Structure Phenolic ring attached to a methyl-tetrazole moiety[1]Indicates a polar aromatic compound, suitable for RP-HPLC.
logP 1.25[2]Suggests moderate hydrophobicity, ideal for retention on a C18 column.
Phenol pKa ~10[4][5]The mobile phase pH must be well below 10 to suppress ionization of the hydroxyl group, ensuring retention and preventing peak tailing.
Tetrazole N-H pKa ~3.32 (for 5-methyl-1H-tetrazole)[2]The mobile phase pH should be below this value to keep the tetrazole ring protonated, maximizing retention and improving peak shape.
UV Absorbance Strong absorbance expected due to aromatic rings[6][7]UV detection is highly suitable. A Diode Array Detector (DAD) is recommended to determine the optimal wavelength.
Form Solid[8]Requires dissolution in an appropriate solvent for sample preparation.
Logic of Method Development

The presence of two ionizable functional groups, the weakly acidic phenol (pKa ≈ 10) and the more acidic tetrazole N-H (pKa ≈ 3.32), is the most critical factor for method development.[2][4] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. Ionized compounds are more polar and will elute earlier with poor peak shape. Therefore, suppressing the ionization of both functional groups is essential for achieving optimal retention and sharp, symmetrical peaks.

This is achieved by acidifying the mobile phase. A pH of approximately 2.5-3.0 is ideal, as it is well below the pKa of both the tetrazole and the phenol moieties. Formic acid is an excellent choice for this purpose as it is a volatile additive, making it compatible with mass spectrometry (MS) and simplifying the post-purification removal from collected fractions.

Method_Logic cluster_properties Key Physicochemical Properties cluster_strategy HPLC Strategy cluster_outcome Desired Outcome Analyte This compound (Polar Aromatic) Phenol Phenol Group (pKa ≈ 10) Analyte->Phenol Tetrazole Tetrazole N-H (pKa ≈ 3.32) Analyte->Tetrazole Mobile Acidified Mobile Phase (pH 2.5-3.0 with Formic Acid) Phenol->Mobile Tetrazole->Mobile Mode Reversed-Phase HPLC (RP-HPLC) Stationary C18 Stationary Phase (Hydrophobic) Mode->Stationary Result Suppressed Ionization Maximized Retention Symmetrical Peaks High-Purity Purification Stationary->Result Mobile->Result

Caption: Logic flow for HPLC method development.

Detailed HPLC Purification Protocol

This protocol is designed for preparative or semi-preparative purification. Scale-up or scale-down adjustments may be necessary depending on the quantity of material to be purified.

Equipment and Materials
  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), column compartment, and a Diode Array Detector (DAD) or multi-wavelength UV detector. A fraction collector is required.

  • HPLC Column: A reversed-phase C18 column. Recommended dimensions:

    • Semi-preparative: 10 mm I.D. x 250 mm length, 5 µm particle size.

    • Preparative: 21.2 mm I.D. x 250 mm length, 5-10 µm particle size.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.

  • Additive: Formic acid (FA), LC-MS grade or equivalent.

  • Sample: Crude this compound.

  • Glassware: Volumetric flasks, vials, pipettes.

  • Filtration: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Sample Preparation
  • Determine Solubility: Perform a small-scale solubility test. The compound is expected to be soluble in methanol or a mixture of acetonitrile and water.[2]

  • Stock Solution: Accurately weigh the crude sample and dissolve it in a minimal amount of a suitable solvent (e.g., 50:50 Methanol:Water or DMSO if necessary, though DMSO can interfere with purification). The final concentration should be high but avoid precipitation. A typical starting concentration is 10-50 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.

HPLC System Setup and Gradient Program

The following is a starting gradient program. Optimization may be required based on the impurity profile of the crude sample.

Table 2: HPLC Gradient Program for Purification

ParameterSetting
Column C18, 10 mm x 250 mm, 5 µm
Flow Rate 5.0 mL/min
Column Temperature 30 °C
Detection Wavelength DAD scan 200-400 nm; Extract at 274 nm for collection triggering.[6]
Injection Volume 100-500 µL (dependent on concentration and column size)

Gradient Elution:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
5.0955
35.0595
40.0595
40.1955
45.0955

graph TD {
A[Start: Prepare Mobile Phases & Sample] --> B{Equilibrate Column};
B --> C(Inject Filtered Sample);
C --> D{Run Gradient Elution};
D --> E{Monitor UV Signal at 274 nm};
E --> F{Trigger Fraction Collector for Target Peak};
F --> G(Collect Fractions);
G --> H{Pool & Analyze Fractions for Purity};
H --> I[Evaporate Solvent from Pure Fractions];
I --> J[End: Obtain Purified Compound];
subgraph HPLC Run
    C; D; E; F; G;
end

subgraph Post-Run
    H; I;
end

style A fill:#F1F3F4,stroke:#333,stroke-width:2px
style J fill:#FBBC05,stroke:#333,stroke-width:2px

}

Caption: Experimental workflow for HPLC purification.

Fraction Collection and Post-Purification
  • Collection: Set the fraction collector to trigger based on the UV signal intensity at the optimal wavelength (e.g., 274 nm). Collect the main peak corresponding to the target compound. It is advisable to collect the peak in multiple smaller fractions across its width to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity. Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer. The use of formic acid, water, and acetonitrile makes this process straightforward as all components are volatile.

Method Optimization and Validation

  • Gradient Optimization: If co-eluting impurities are present, the gradient slope can be made shallower around the elution time of the target peak to improve resolution.

  • Organic Modifier: While acetonitrile is recommended, methanol can also be used as the organic modifier.[9] Methanol has a different selectivity and may provide a better separation for certain impurities.

  • Loading Study: To maximize throughput, perform a loading study by injecting increasing amounts of the crude sample until a significant loss of resolution or peak fronting is observed. This will determine the maximum sample load for the selected column.

  • System Suitability: Before running the purification sequence, inject a standard of the purified compound (if available) or a small analytical injection of the crude material to check for system performance parameters like retention time stability, peak shape (tailing factor), and resolution from adjacent impurities.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the purification of this compound using reversed-phase HPLC. By carefully selecting the stationary phase and acidifying the mobile phase to control the ionization state of the analyte, this method ensures robust retention, excellent peak shape, and efficient separation from process-related impurities. The provided protocol serves as a strong starting point for researchers and can be optimized further to meet specific purity requirements and sample characteristics.

References

  • PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Pearson Education. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved January 14, 2026, from [Link]

  • ChemBK. (2024). 5-Methyl tetrazole. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved January 14, 2026, from [Link]

  • Redalyc. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 1H-Tetrazole, 5-methyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • LookChem. (n.d.). 1-METHYL-1H-TETRAZOL-5-AMINE. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry. Retrieved January 14, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 14, 2026, from [Link]

  • EPA. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved January 14, 2026, from [Link]

  • Frontiers. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2014). Use of acetonitrile for the extraction of dihydric phenols from salt aqueous solutions followed by HPLC determination. Retrieved January 14, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 14, 2026, from [Link]

  • Quora. (2018). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?. Retrieved January 14, 2026, from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2017). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). UV absorbance spectra of phenol as a function of the photodegradation time. Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

Sources

Application Note: Structural Elucidation of 4-(5-methyl-1H-tetrazol-1-yl)phenol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation. By leveraging foundational NMR principles and data from analogous structures, this document establishes a robust self-validating system for the structural confirmation and purity assessment of the target molecule. All procedures are grounded in authoritative standards to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of a Tetrazole-Phenol Moiety

The molecule this compound integrates two key pharmacophores: a phenol ring and a 5-methyl-1H-tetrazole moiety. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable in drug design.[1] The phenolic hydroxyl group provides a site for hydrogen bonding and potential metabolic transformations. Accurate and unambiguous structural characterization is therefore a critical prerequisite for any further investigation into its biological activity or material properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural elucidation of organic molecules in solution. This application note will detail the protocols for acquiring and interpreting high-resolution ¹H and ¹³C NMR spectra, enabling users to confidently verify the chemical structure of this compound.

Experimental Design and Causality

The successful acquisition of high-quality NMR data is contingent upon meticulous sample preparation and a logically designed set of experiments. The choices made at each stage are dictated by the physicochemical properties of the analyte and the specific information sought.

Core Logic of the NMR Experiment

The workflow is designed to first obtain a high-resolution ¹H NMR spectrum to identify all proton environments and their scalar couplings. Subsequently, a ¹³C{¹H} NMR spectrum is acquired to identify all unique carbon environments. The combination of these one-dimensional experiments provides a complete picture of the molecule's carbon-hydrogen framework.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Weigh ~10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter prep_end Capped & Labeled NMR Tube filter->prep_end instrument Insert Sample into Spectrometer (≥400 MHz) lock Lock on Deuterium Signal instrument->lock shim Shim for Field Homogeneity lock->shim acq_1H Acquire ¹H Spectrum shim->acq_1H acq_13C Acquire ¹³C{¹H} Spectrum shim->acq_13C proc_1H Process ¹H Data (FT, Phasing, Baseline Correction) acq_1H->proc_1H proc_13C Process ¹³C Data (FT, Phasing, Baseline Correction) acq_13C->proc_13C integrate Integrate ¹H Signals proc_1H->integrate assign Assign Signals & Interpret Spectra proc_13C->assign integrate->assign final_structure Confirm Structure of This compound assign->final_structure

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

The following protocols are aligned with best practices for small molecule NMR analysis as recommended by academic and industrial standards.[2][3][4]

Protocol for Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation minimizes spectral artifacts such as broad lines and poor signal-to-noise, which arise from suspended solids, paramagnetic impurities, and poor field homogeneity.[4]

Materials:

  • This compound (solid)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

  • Solvent Selection & Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves both the phenol and tetrazole moieties and its residual proton peak does not typically overlap with analyte signals. Furthermore, the phenolic -OH proton is often observed as a sharp singlet in DMSO-d₆ due to reduced exchange rates.[3]

  • Homogenization: Vortex the vial until the solid is completely dissolved. Visually inspect for any suspended particles.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter.[1]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a unique identifier. Do not use paper labels or tape that can detach inside the spectrometer.[1][3]

Protocol for NMR Data Acquisition

Causality: The spectrometer parameters must be optimized to ensure accurate chemical shift determination and optimal resolution. Locking and shimming are essential for maintaining a stable and homogeneous magnetic field, respectively.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)

Procedure:

  • Instrument Setup: Insert the prepared NMR tube into a spinner and adjust its depth using the appropriate gauge. Place the sample into the spectrometer's autosampler or manual insertion port.

  • Locking: Establish a field-frequency lock on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.

  • ¹H NMR Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a 90° pulse.

    • Set the number of scans (NS) to 8 or 16 for a sample of this concentration.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C{¹H} NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 180 ppm.

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the number of scans (NS) to 128 or higher, as ¹³C has a much lower natural abundance than ¹H.

    • Acquire the FID.

Data Processing and Spectral Interpretation

Data processing transforms the raw FID into a frequency-domain spectrum that can be interpreted.

Data Processing Steps
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Predicted Spectral Data and Interpretation

The following tables summarize the expected chemical shifts for this compound, based on the analysis of structurally similar compounds.[5][6][7]

G cluster_labels Structure of this compound mol C1 C1 C2 C2/C6 C3 C3/C5 C4 C4 C_tet C-Tetrazole CH3 CH₃ OH OH

Sources

Comprehensive Mass Spectrometric Analysis of 4-(5-methyl-1H-tetrazol-1-yl)phenol: Protocols for LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a detailed technical framework for the analysis of 4-(5-methyl-1H-tetrazol-1-yl)phenol using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This compound, incorporating both a phenolic moiety and a metabolically stable tetrazole ring, is representative of structures encountered in modern medicinal chemistry and drug discovery.[1][2] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step methodologies for sample preparation, instrument setup, and data interpretation. We delve into the causal basis for experimental choices, particularly the use of both positive and negative ionization modes to leverage the distinct fragmentation patterns of the protonated and deprotonated molecule. The objective is to provide a robust, self-validating method for the unambiguous identification and structural elucidation of this compound.

Introduction and Scientific Context

This compound is a heterocyclic compound of significant interest in pharmaceutical development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[3][4] Its combination with a phenol group—a common pharmacophore—makes this molecule and its analogues prime candidates for various therapeutic applications.

Accurate and reliable analytical methods are paramount for characterizing such molecules during synthesis, metabolism studies, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical tool for this purpose due to its high sensitivity, selectivity, and ability to provide detailed structural information.[5] Electrospray ionization (ESI) is the ionization technique of choice for polar, thermally labile molecules like the topic compound.[6][7]

This application note explains the fragmentation behavior of this compound under both positive and negative ESI conditions, providing predictable, diagnostic fragmentation pathways that serve as a reliable basis for its identification.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource(s)
Chemical Name This compound
Molecular Formula C₈H₈N₄O[8][9]
Molecular Weight 176.18 g/mol (Monoisotopic Mass: 176.070 Da)
Chemical Structure Chemical Structure of this compoundN/A
Key Features Acidic phenolic proton (pKa ~10), basic nitrogen atoms in tetrazole ring.[10][11]
Expected Polarity Polar, soluble in organic solvents like methanol and acetonitrile.[11][12]

Principle of the LC-MS/MS Approach

The analytical strategy hinges on the hyphenation of Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS).

  • Liquid Chromatography (LC): A reversed-phase LC system (e.g., using a C18 column) is employed to ensure the analyte is separated from potential impurities, salts, or matrix components before introduction to the mass spectrometer. This separation is crucial for reducing ion suppression and achieving robust, reproducible results.[5]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules.[7] It generates intact molecular ions with minimal in-source fragmentation. The dual nature of our analyte—with an acidic phenol and a tetrazole ring—makes it amenable to ionization in both positive and negative modes.

    • Negative Ion Mode ([M-H]⁻): The acidic phenolic proton is readily lost, making this a highly sensitive and selective mode for phenolic compounds.[10][13][14]

    • Positive Ion Mode ([M+H]⁺): Protonation can occur on the nitrogen-rich tetrazole ring, providing complementary data and alternative fragmentation pathways.[13]

  • Tandem Mass Spectrometry (MS/MS): For structural confirmation, the isolated precursor ion ([M-H]⁻ or [M+H]⁺) is subjected to Collision-Induced Dissociation (CID). The resulting product ion spectrum is a characteristic "fingerprint" of the molecule, allowing for unambiguous identification.

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow from sample receipt to final data interpretation.

workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: LC-MS/MS Analysis cluster_data Part C: Data Interpretation s_start Start: Pure Compound or Matrix s_dissolve 1. Dissolve in MeOH/ACN (Target: 1 mg/mL stock) s_start->s_dissolve s_dilute 2. Dilute to 1-10 µg/mL with mobile phase s_dissolve->s_dilute s_filter 3. Filter (0.22 µm Syringe Filter) s_dilute->s_filter s_vial 4. Transfer to LC Vial s_filter->s_vial lc_inject 5. Inject into LC System s_vial->lc_inject ms_ionize 6. ESI Ionization (Positive & Negative Modes) lc_inject->ms_ionize ms_fullscan 7. Full Scan MS (Detect Precursor Ion) ms_ionize->ms_fullscan ms_msms 8. Tandem MS (MS/MS) (Fragment Precursor) ms_fullscan->ms_msms data_mass 9. Verify Exact Mass of [M+H]+ & [M-H]- ms_msms->data_mass data_frag 10. Analyze Fragmentation (Compare to predicted pathways) data_mass->data_frag data_report 11. Confirm Structure & Report data_frag->data_report

Caption: High-level workflow for the analysis of this compound.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Standard Solution)

This protocol is designed for a purified, solid standard of the analyte. For samples in complex matrices (e.g., plasma, tissue), a validated extraction method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required prior to this procedure.[15][16]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Transfer the solid to a 1.0 mL volumetric flask.

    • Add methanol or acetonitrile to dissolve the compound completely, then fill to the mark. This is your Stock Solution .

  • Working Solution Preparation (1 µg/mL):

    • Prepare an intermediate dilution by transferring 10 µL of the Stock Solution into 990 µL of 50:50 methanol:water. This yields a 10 µg/mL solution.

    • For the final working solution, transfer 100 µL of the 10 µg/mL solution into 900 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This creates a Working Solution of 1 µg/mL (1 ppm).[12]

  • Filtration:

    • Filter the Working Solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.[17]

  • Sample Vial:

    • Transfer the filtered solution into a 2 mL autosampler vial. The sample is now ready for injection.

Protocol B: LC-MS/MS Method Parameters

These parameters are a robust starting point for a typical modern LC-MS/MS system (e.g., Q-TOF or Orbitrap). Optimization may be required based on the specific instrument used.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for polar to moderately nonpolar small molecules.
Mobile Phase A Water + 0.1% Formic Acid (for Positive Mode) Water + 5 mM Ammonium Acetate (for Negative Mode)Formic acid promotes protonation ([M+H]⁺). Ammonium acetate provides a suitable pH for deprotonation ([M-H]⁻).
Mobile Phase B Acetonitrile + 0.1% Formic Acid (for Positive Mode) Acetonitrile (for Negative Mode)Acetonitrile is a common organic solvent for eluting analytes from a C18 column.
Flow Rate 0.3 mL/minA standard flow rate for 2.1 mm ID columns, compatible with ESI sources.
Gradient 5% B to 95% B over 8 minutes; Hold at 95% B for 2 minutes; Return to 5% B and equilibrate for 3 minutes.A generic gradient to ensure elution of the analyte while cleaning the column of more nonpolar contaminants.
Column Temperature 40 °CEnhances peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Volume 2-5 µLA typical volume to achieve good sensitivity without overloading the column.

Table 2: Suggested ESI-MS/MS Parameters

ParameterRecommended Setting (Positive Mode)Recommended Setting (Negative Mode)Rationale
Ionization Mode ESI+ESI-To generate both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions.[18]
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temperature 120 - 150 °C120 - 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Gas Temp. 350 - 450 °C350 - 450 °CFacilitates solvent evaporation and ion release into the gas phase.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)600 - 800 L/hr (Nitrogen)Aids in the desolvation process.
Full Scan MS Range m/z 50 - 500m/z 50 - 500Covers the expected precursor ion mass and potential low-mass fragments.
MS/MS Precursor Isolate m/z 177.077Isolate m/z 175.062Isolates the monoisotopic mass of the target ion for fragmentation.
Collision Energy 10 - 30 eV (Ramp)10 - 30 eV (Ramp)A range of energies ensures capture of both low- and high-energy fragments.

Expected Results and Fragmentation Analysis

Full Scan Mass Spectra

In the full scan analysis, the primary goal is to identify the intact molecular ion.

Table 3: Expected Precursor Ions

Ionization ModeIon SpeciesCalculated Exact Mass (m/z)
Positive ESI[M+H]⁺177.0771
Positive ESI[M+Na]⁺199.0590
Negative ESI[M-H]⁻175.0625
Tandem MS (MS/MS) Fragmentation Pathways

The fragmentation behavior is highly dependent on the ionization mode, providing complementary structural information. Studies on similar tetrazole-containing compounds have established predictable fragmentation patterns.[3][17]

  • Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on one of the tetrazole nitrogens. Upon collisional activation, the most characteristic fragmentation is the neutral loss of hydrazoic acid (HN₃).[3]

  • Negative Ion Mode ([M-H]⁻): Deprotonation occurs at the phenolic hydroxyl group. The subsequent fragmentation is dominated by the facile elimination of a stable nitrogen molecule (N₂) from the tetrazole ring.[3]

The proposed fragmentation pathways are visualized below.

Caption: Proposed MS/MS fragmentation pathways in positive and negative ion modes.

Conclusion

The protocols detailed in this application note provide a comprehensive and robust framework for the mass spectrometric analysis of this compound. By leveraging high-resolution LC-MS/MS and analyzing the analyte in both positive and negative ionization modes, users can achieve unambiguous structural confirmation. The predictable neutral loss of HN₃ in positive mode and N₂ in negative mode serve as diagnostic fingerprints for the tetrazole moiety. This method is readily adaptable for quantitative studies and for the analysis of related analogues, making it a valuable tool for scientists in pharmaceutical research and development.

References

  • de Rijke, E., et al. (2006). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-37. Available at: [Link]

  • Perrin, C., et al. (2020). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 25(1), 199. Available at: [Link]

  • Raposo, C., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. International Journal of Molecular Sciences, 22(11), 5897. Available at: [Link]

  • Määttä-Riihinen, K. R., et al. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178-6186. Available at: [Link]

  • Fraser, R. T. M., et al. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Journal of Heterocyclic Chemistry, 25(4), 977-980. Available at: [Link]

  • Raposo, C., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Semantic Scholar. Available at: [Link]

  • Guo, G., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • Adamczak, A., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-62. Available at: [Link]

  • Linga Rao, M., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS. International Journal of Drug Development and Research. Available at: [Link]

  • ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci Blog. Available at: [Link]

  • Biocompare (2019). Prepping Small Molecules for Mass Spec. Biocompare, The Buyer's Guide for Life Scientists. Available at: [Link]

  • Tecan (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • University of Pune (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • Farooq, U., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Ostrovskii, V. A., et al. (2011). Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 60(8), 1488-1529. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for "An efficient one-pot synthesis of 5-substituted 1H-tetrazoles". Available at: [Link]

  • ResearchGate. (2024). Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and Pharmaceutical Applications. Request PDF. Available at: [Link]

  • ResearchGate. (2022). Common drugs containing the tetrazole ring. Download Scientific Diagram. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 4-(5-methyl-1H-tetrazol-1-yl)phenol in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrazole Analogs in Oncology

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its unique electronic properties and its ability to act as a bioisostere for carboxylic acids.[1] This five-membered nitrogen-rich heterocycle has been incorporated into a variety of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] In the realm of oncology, numerous tetrazole derivatives have been investigated for their potential as anticancer agents, exhibiting mechanisms that include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for tumor growth and metastasis.[1][3][4]

The compound 4-(5-methyl-1H-tetrazol-1-yl)phenol combines the established tetrazole ring with a phenol group. The phenolic hydroxyl group can participate in hydrogen bonding and may be a key interaction point with biological targets. This unique structural combination warrants a thorough investigation into its potential as a novel anticancer therapeutic.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for anticancer drug discovery.[5][6][7]

Part 1: Initial In Vitro Screening for Anticancer Activity

The initial phase of investigation focuses on determining whether this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines representing different tumor types should be selected for this purpose.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media until they reach 80-90% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plates with fresh media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung25.8
HCT116Colon18.5
PC-3Prostate32.1

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next crucial step is to understand how the compound exerts its effects. This involves investigating its impact on key cellular processes like apoptosis and the cell cycle.

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[5] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis.

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

Anticancer agents can also function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Target Identification and Pathway Analysis

Identifying the molecular targets and signaling pathways affected by this compound is critical for understanding its mechanism of action and for further drug development.

Investigating Potential Signaling Pathways

Based on the structure and the known activities of similar compounds, a plausible hypothesis is that this compound may modulate key cancer-related signaling pathways such as the PI3K/Akt or MAPK pathways.[8] Western blotting can be used to assess the expression and phosphorylation status of key proteins in these pathways.

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine changes in protein expression and phosphorylation.

Diagram 1: Hypothetical Signaling Pathway

G Compound This compound Receptor Growth Factor Receptor Compound->Receptor Inhibits Bax Bax Compound->Bax Activates (Hypothesized) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Proposed mechanism of action for this compound.

Part 4: In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.[9][10][11][12]

Xenograft Mouse Model

Human tumor xenografts in immunocompromised mice are a standard preclinical model for evaluating anticancer drugs.[9][10]

Protocol: Xenograft Model

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at different doses daily or on a set schedule. The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Diagram 2: Experimental Workflow

G cluster_0 In Vitro cluster_1 In Vivo a Cell Viability (MTT) b Apoptosis (Annexin V/PI) a->b c Cell Cycle (PI) b->c d Mechanism (Western Blot) c->d e Xenograft Model d->e Promising Results f Efficacy Assessment e->f g Toxicity Studies f->g

Caption: Overall workflow for evaluating the anticancer potential of the compound.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial investigation of this compound as a potential anticancer agent. Positive outcomes from these studies, particularly the in vivo xenograft model, would provide a strong rationale for further preclinical development, including pharmacokinetic and pharmacodynamic studies, and more comprehensive toxicity evaluations. The exploration of this and similar tetrazole-containing compounds could lead to the discovery of novel and effective cancer therapeutics.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Baskaran, R., Rao, A. G., & Rao, G. S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

  • Colella, B., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 21(14), 1629-1640. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved January 14, 2026, from [Link]

  • Lee, K. C., et al. (1996). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Research, 16(6B), 3439-3444. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2017). International Journal of Pharmacy and Biological Sciences. [Link]

  • Baskaran, R., Rao, A. G., & Rao, G. S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Tannock, I. F. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 25(1A), 1-12. [Link]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4). [Link]

  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Venkatraman, B. R., et al. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molbank, 2009(4), M621. [Link]

  • Sharma, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. [Link]

  • da Silva, G. N., et al. (2022). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11215. [Link]

  • Matysiak, J., et al. (2021). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][5][6][13]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. Molecules, 26(11), 3123. [Link]

  • Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol. Retrieved January 14, 2026, from [Link]

  • Dömling, A., et al. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7626–7668. [Link]

  • Kumar, A., et al. (2020). Tetrazoles | N-substituted Sulfonyl Piperazine | Hybrid | Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Kaushik, N., et al. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. International Journal of Biochemistry and Cancer Research, 26(3), 1-12. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. PubChem. Retrieved January 14, 2026, from [Link]

  • Fischer, N., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3982. [Link]

  • Wang, S., et al. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022, 8989396. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(5-methyl-1H-tetrazol-1-yl)phenol in Enzyme Inhibition Studies

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes are fundamental to countless physiological processes, and their dysregulation is often at the heart of disease pathogenesis. Consequently, molecules that can selectively modulate enzyme activity represent a principal avenue for therapeutic intervention.

This guide focuses on This compound , a heterocyclic compound featuring a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a common recognition motif for many enzymes.[1][2] This structural mimicry allows tetrazole-containing compounds to potentially interact with the active sites of enzymes that bind carboxylate substrates, making them a promising class of molecules for inhibitor development.[3] The phenol group provides an additional site for potential hydrogen bonding interactions within an enzyme's active site.

These application notes provide a comprehensive framework for designing, executing, and interpreting enzyme inhibition assays using this compound. We will use the serine protease α-chymotrypsin as a model enzyme system due to its well-characterized kinetics and the availability of robust assay methodologies. The principles and protocols detailed herein are, however, broadly applicable to other enzyme systems with appropriate modifications.

Part 1: Foundational Principles of Enzyme Inhibition

Before embarking on experimental work, it is crucial to understand the different modes of reversible enzyme inhibition. The type of inhibition dictates how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex, which in turn affects the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, thereby preventing the substrate from binding. This form of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the apparent Km is increased, while the Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site distinct from the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. In pure non-competitive inhibition, the Km is unchanged, while the Vmax is decreased.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation. In this case, both the apparent Km and Vmax are decreased.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. The kinetic effects are a combination of competitive and non-competitive inhibition, with both Km and Vmax being altered.

The following diagram illustrates these fundamental inhibition mechanisms:

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c Enzyme-Substrate (ES) E_c->ES_c + Substrate (S) EI_c Enzyme-Inhibitor (EI) E_c->EI_c + I ES_c->E_c P_c Product (P) ES_c->P_c I_c Inhibitor (I) EI_c->E_c E_nc Enzyme (E) ES_nc Enzyme-Substrate (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor (EI) E_nc->EI_nc + I ES_nc->E_nc P_nc Product (P) ES_nc->P_nc ESI_nc Enzyme-Substrate-Inhibitor (ESI) ES_nc->ESI_nc + I I_nc Inhibitor (I) EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc E_uc Enzyme (E) ES_uc Enzyme-Substrate (ES) E_uc->ES_uc + S ES_uc->E_uc P_uc Product (P) ES_uc->P_uc ESI_uc Enzyme-Substrate-Inhibitor (ESI) ES_uc->ESI_uc + I I_uc Inhibitor (I) ESI_uc->ES_uc

Caption: Mechanisms of Reversible Enzyme Inhibition.

Part 2: Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of this compound against α-chymotrypsin using a fluorogenic substrate. Fluorogenic assays are often preferred for their high sensitivity.

Materials and Reagents
  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat. No. C4129)

  • Inhibitor: this compound (e.g., Sigma-Aldrich, Cat. No. 157124-41-9)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC) (e.g., Sigma-Aldrich, Cat. No. SML0535)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Equipment:

    • 96-well black, flat-bottom microplates

    • Multichannel pipettes

    • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

    • Incubator set to 25°C or 37°C

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1][2] It is a key parameter for quantifying inhibitor potency.

Experimental Workflow Diagram:

IC50_Workflow start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of This compound in DMSO start->prep_inhibitor plate_setup Add inhibitor dilutions and controls (enzyme only, no enzyme) to 96-well plate prep_inhibitor->plate_setup add_enzyme Add α-chymotrypsin solution to all wells (except no-enzyme control) plate_setup->add_enzyme pre_incubate Pre-incubate at assay temperature (e.g., 25°C for 10 min) add_enzyme->pre_incubate add_substrate Initiate reaction by adding Suc-AAPF-AMC substrate solution pre_incubate->add_substrate read_plate Measure fluorescence kinetically (e.g., every minute for 30 min) add_substrate->read_plate analyze_data Calculate initial reaction velocities (V₀) read_plate->analyze_data plot_curve Plot % inhibition vs. [Inhibitor] and fit to a dose-response curve analyze_data->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for IC50 determination.

Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the inhibitor stock solution in DMSO. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.

  • Set up the 96-well plate. Add 1 µL of each inhibitor dilution to the appropriate wells. For controls, add 1 µL of DMSO without inhibitor (for 0% inhibition) and 1 µL of DMSO to wells that will not receive the enzyme (for background fluorescence).

  • Prepare the α-chymotrypsin working solution in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes. A final concentration of 1-5 nM is a good starting point.

  • Add 50 µL of the enzyme working solution to each well (except the "no enzyme" controls). Add 50 µL of assay buffer to the "no enzyme" wells.

  • Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Prepare the substrate (Suc-AAPF-AMC) working solution in assay buffer. The concentration should be at or below the Km of the substrate for the enzyme to ensure sensitivity to competitive inhibitors. For Suc-AAPF-AMC and chymotrypsin, a concentration of 50-100 µM is often used.

  • Initiate the reaction by adding 50 µL of the substrate working solution to all wells. The final volume in each well will be 101 µL.

  • Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀inhibitor / V₀no inhibitor)) * 100%

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determining the Mechanism of Inhibition (MOI)

To understand how this compound inhibits the enzyme, a kinetic analysis is performed by measuring reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.[3][4]

Step-by-Step Procedure:

  • Select several fixed concentrations of this compound. These should bracket the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • For each inhibitor concentration, perform a series of enzyme activity assays with varying concentrations of the substrate (Suc-AAPF-AMC). The substrate concentrations should typically range from 0.2 x Km to 5 x Km.

  • Follow the assay procedure outlined in Protocol 1 (steps 3-10a) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each condition.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

    • Analyze the resulting plot to determine the mechanism of inhibition:

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

      • Mixed Inhibition: Lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis).

Part 3: Data Interpretation and Presentation

IC50 Data Presentation

The results from the IC50 determination can be summarized in a table.

Inhibitor Concentration (µM)Average Initial Velocity (RFU/min)% Inhibition
0 (Control)5000
0.145010
0.337525
1.025050
3.012575
10.05090
30.02595
100.01098

Hypothetical IC50 Result: Based on the dose-response curve fitted to the data above, the calculated IC50 for this compound against α-chymotrypsin is 1.0 µM .

Mechanism of Inhibition Data Presentation

The Lineweaver-Burk plot provides a clear visual representation of the inhibition mechanism.

LineweaverBurk Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/V₀ origin origin->xaxis origin->yaxis control No Inhibitor inhibitor1 + Inhibitor c_y_intercept c_x_intercept c_x_intercept->c_y_intercept No Inhibitor i1_y_intercept i1_x_intercept i1_x_intercept->i1_y_intercept With Inhibitor y_intercept_label 1/Vmax x_intercept_label_c -1/Km x_intercept_label_i1 -1/Km_app

Caption: Hypothetical Lineweaver-Burk plot illustrating competitive inhibition.

Part 4: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, the following controls and checks are essential:

  • Solvent Effects: Ensure that the final concentration of DMSO in the assay does not exceed 1-2% (v/v), as higher concentrations can inhibit enzyme activity. Run a control with the highest concentration of DMSO used to verify its inertness.

  • Compound Interference: Test this compound for autofluorescence at the assay wavelengths. This is done by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate.

  • Linearity of the Reaction: Confirm that the enzyme reaction proceeds linearly over the measurement period in the absence of the inhibitor. This ensures that the calculated initial velocities are accurate.

  • Positive Control: If available, include a known inhibitor of α-chymotrypsin (e.g., aprotinin) as a positive control to validate the assay's performance.

References

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • U.S. National Library of Medicine. (1993). Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • Chromogenic Substrates. (n.d.). Chymotrypsin. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Jack Westin. (n.d.). Enzymes - Inhibition. MCAT Content. Retrieved from [Link]

  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]

  • U.S. National Library of Medicine. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • U.S. National Library of Medicine. (1988). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. Retrieved from [Link]

Sources

cell-based assays for 4-(5-methyl-1H-tetrazol-1-yl)phenol bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Elucidating the Bioactivity of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Introduction: A Molecule of Bimodal Potential

The compound this compound presents a compelling scaffold for biological investigation, integrating two moieties of significant pharmacological interest. The phenol group is a well-established pharmacophore found in a vast array of natural and synthetic compounds known for diverse activities, including antioxidant and anti-inflammatory effects.[1][2] Complementing this is the tetrazole ring, a privileged structure in medicinal chemistry often employed as a bioisostere for the carboxylic acid group.[3][4][5] This substitution can enhance metabolic stability, lipophilicity, and receptor binding affinity.[6] Tetrazole-containing drugs have demonstrated broad therapeutic utility, including antihypertensive, anticancer, and anti-inflammatory applications.[3][7]

Given this bimodal chemical nature, a systematic, multi-tiered approach is required to comprehensively profile the bioactivity of this compound. This guide provides a series of detailed application notes and protocols designed for researchers in drug discovery, moving from foundational cytotoxicity assessment to the investigation of specific, high-value therapeutic pathways such as inflammation and G-Protein Coupled Receptor (GPCR) modulation. The methodologies are designed to be robust and self-validating, providing a clear framework for generating a comprehensive biological profile of this, and similar, novel chemical entities.

Tier 1: Foundational Cytotoxicity and Viability Profiling

Rationale & Expertise: Before investigating any specific bioactivity, it is imperative to determine the compound's intrinsic effect on cell viability.[8] This foundational screen establishes the concentration range where the compound is non-toxic, which is essential for interpreting results from subsequent functional assays. Furthermore, it can provide initial "hit" discovery if the compound demonstrates potent and selective cytotoxicity against cancer cell lines.[9][10] The MTT assay, a colorimetric method, is a reliable and widely used technique that measures cellular metabolic activity as a proxy for cell viability.[10][11]

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare serial dilutions of This compound p2 Seed cells (e.g., HeLa, MCF-7, HEK293) in 96-well plates e1 Treat cells with compound and controls p2->e1 e2 Incubate for 24-48 hours e1->e2 e3 Add MTT reagent and incubate for 2-4 hours e2->e3 e4 Solubilize formazan crystals e3->e4 a1 Measure absorbance at 570 nm e4->a1 a2 Calculate % viability vs. vehicle a1->a2 a3 Determine IC50 values a2->a3

Caption: Workflow for MTT-based cytotoxicity assessment.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on both cancerous and non-cancerous cell lines.

Materials:

  • Cell Lines: e.g., HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (non-cancerous embryonic kidney).[9]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound, dissolved in DMSO to create a 100 mM stock.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of the test compound by performing serial dilutions from the main stock in serum-free medium. A typical concentration range to screen is 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the 2X compound dilutions to the respective wells.

    • Trustworthiness Check: Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.1%).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

  • Summarize the data in a table for clear comparison.

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)Selectivity Index (SI)
HeLaExperimental ValueExperimental ValueIC50 (HEK293) / IC50 (HeLa)
MCF-7Experimental ValueExperimental ValueIC50 (HEK293) / IC50 (MCF-7)
HEK293Experimental ValueExperimental Value-
Table 1: Example data table for summarizing cytotoxicity results. The Selectivity Index (SI) indicates the compound's preferential toxicity towards cancer cells.

Tier 2: Investigation of Anti-Inflammatory Potential

Rationale & Expertise: Inflammation is a key pathological driver in numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[12] Compounds that inhibit this pathway are of high therapeutic interest. Given the known anti-inflammatory properties associated with phenolic and tetrazole structures, assessing the ability of this compound to modulate this pathway is a logical next step. We will use lipopolysaccharide (LPS) to induce an inflammatory response in THP-1 monocytes, a well-established model for studying inflammation.[13]

LPS-Induced NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Cytokines TNF-α, IL-6, IL-8 Genes->Cytokines G cluster_prep Preparation cluster_exp Assay Modes cluster_analysis Detection & Analysis p1 Seed cells expressing the GPCR of interest p2 Prepare compound dilutions (Test, Agonist, Antagonist) e1 Agonist Mode: Add test compound p2->e1 e2 Antagonist Mode: 1. Add test compound 2. Add known agonist p2->e2 a1 Incubate and lyse cells e1->a1 e2->a1 a2 Measure second messenger (e.g., cAMP, Ca2+) a1->a2 a1->a2 a3 Determine EC50 (agonist) or IC50 (antagonist) a2->a3

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(5-Methyl-1H-tetrazol-1-yl)phenol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the 4-(5-Methyl-1H-tetrazol-1-yl)phenol Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The this compound moiety has emerged as a scaffold of significant interest. Its value lies in the unique combination of two critical pharmacophoric elements: the tetrazole ring and the phenolic hydroxyl group.

The tetrazole ring is a well-established and highly successful bioisostere for the carboxylic acid group, a common feature in many bioactive molecules.[1] This substitution offers several distinct advantages, including enhanced metabolic stability against common degradation pathways, comparable acidity (pKa), and improved lipophilicity, which can lead to better pharmacokinetic profiles.[2][3] The tetrazole's four nitrogen atoms also provide multiple points for hydrogen bonding interactions within a target's active site.[1]

Complementing the tetrazole is the phenolic hydroxyl group. This functional group is not merely a passive structural element; it is a versatile chemical handle that serves as the primary nexus for synthetic derivatization.[4] Modifications at this position allow for the systematic modulation of a compound's physicochemical properties, including solubility, lipophilicity (LogP), and hydrogen bonding capacity. Such modifications are crucial for navigating the complex multidimensional optimization process of transforming a hit compound into a viable drug candidate.[5]

This guide provides a detailed exploration of key derivatization strategies for the this compound core, complete with field-tested protocols and the scientific rationale underpinning each experimental choice.

G cluster_scaffold Core Scaffold: this compound cluster_features Key Pharmacophoric Features cluster_derivatization Primary Derivatization Pathways Scaffold < Core Scaffold > Tetrazole Tetrazole Ring (Carboxylic Acid Bioisostere) Scaffold->Tetrazole Phenol Phenolic -OH (Derivatization Handle) Scaffold->Phenol O_Alkylation O-Alkylation / O-Arylation Phenol->O_Alkylation O_Acylation O-Acylation (Esters) Phenol->O_Acylation Aromatic_Sub Aromatic Ring Substitution Phenol->Aromatic_Sub

Figure 1: Key features and derivatization points of the core scaffold.

O-Alkylation via Williamson Ether Synthesis: Modulating Lipophilicity and Steric Profile

Expertise & Rationale: O-alkylation is a foundational strategy for modifying phenols. The primary goal is to replace the polar, hydrogen-bond-donating hydroxyl group with an ether linkage. This transformation has profound effects: it increases lipophilicity, which can enhance membrane permeability, and allows for the introduction of various alkyl or aryl substituents to probe the steric and electronic requirements of the target binding pocket. The Williamson ether synthesis is a robust and reliable method for achieving this. The protocol involves deprotonation of the weakly acidic phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Trustworthiness & Self-Validation: The success of this reaction is contingent on the careful selection of base and solvent. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is preferred over stronger, more hazardous bases like sodium hydride (NaH) for its ease of handling and milder reaction conditions. Acetone or N,N-Dimethylformamide (DMF) are excellent solvent choices; acetone is easily removed, while DMF's high boiling point and ability to dissolve ionic intermediates can accelerate the reaction for less reactive alkyl halides. Reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

Protocol 1: General Procedure for O-Alkylation
  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetone or DMF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Causality Note: K₂CO₃ is a solid base; using a 2-3 fold excess ensures efficient deprotonation of the phenol to the reactive phenoxide anion. Anhydrous conditions prevent side reactions.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq) to the suspension.

    • Causality Note: A slight excess of the electrophile drives the reaction to completion. The reactivity of the halide is critical (I > Br > Cl).

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) and stir vigorously. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting crude residue in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality Note: Washing removes residual inorganic salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.

G cluster_workflow O-Alkylation Workflow Start Start: Phenol Scaffold K₂CO₃, Solvent Add_Halide Add Alkyl Halide (R-X) Start->Add_Halide 1. Deprotonation Reflux Heat / Reflux (4-12h) Add_Halide->Reflux 2. Sₙ2 Attack TLC Monitor by TLC Reflux->TLC 3. Monitor TLC->Reflux Incomplete Workup Cool & Filter Concentrate TLC->Workup Complete Extract Ethyl Acetate Extraction Wash with H₂O/Brine Workup->Extract Purify Dry & Purify (Column Chromatography) Extract->Purify End Final Product: Ether Derivative Purify->End

Figure 2: Workflow for the Williamson ether synthesis protocol.

O-Acylation for Ester Prodrugs and Hydrogen Bond Modulation

Expertise & Rationale: Converting the phenolic hydroxyl to an ester is another powerful derivatization strategy. Ester derivatives are often employed as prodrugs; they can mask the polar hydroxyl group to improve oral absorption and are later cleaved in vivo by esterase enzymes to release the active phenolic parent drug.[4] From a structure-activity relationship (SAR) perspective, replacing a hydrogen bond donor (-OH) with a hydrogen bond acceptor (ester carbonyl) can dramatically alter binding interactions with the target protein.

Trustworthiness & Self-Validation: This reaction is typically high-yielding and clean. It is most effectively carried out by reacting the phenol with a reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. Pyridine or triethylamine (TEA) are commonly used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed. The reaction is often complete at room temperature.

Protocol 2: General Procedure for O-Acylation
  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (2.0 eq). Cool the solution to 0°C in an ice bath.

    • Causality Note: The base acts as an acid scavenger. Cooling the reaction helps to control the exothermicity upon addition of the reactive acylating agent.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

    • Causality Note: This aqueous wash sequence effectively removes both the basic and acidic components from the reaction mixture, simplifying purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure, but can be further purified by flash column chromatography or recrystallization if necessary.

Characterization of Synthesized Derivatives

The structural integrity and purity of all new derivatives must be rigorously confirmed. A combination of standard analytical techniques is required for full validation.

Derivative Type Key ¹H NMR Signals (Hypothetical) Expected Mass Spec (ESI+) Purity (HPLC)
Parent Phenol ~10.0 ppm (s, 1H, Ar-OH), 7.6-7.8 ppm (d, 2H, Ar-H), 7.2-7.4 ppm (d, 2H, Ar-H), 2.5 ppm (s, 3H, CH₃)[M+H]⁺ = 177.08>95%
O-Methyl Ether Disappearance of ~10.0 ppm signal. Appearance of ~3.9 ppm (s, 3H, O-CH₃).[M+H]⁺ = 191.09>95%
O-Benzyl Ether Disappearance of ~10.0 ppm signal. Appearance of ~5.1 ppm (s, 2H, O-CH₂-Ph) and 7.3-7.5 ppm (m, 5H, Ar-H of benzyl).[M+H]⁺ = 267.13>95%
O-Acetyl Ester Disappearance of ~10.0 ppm signal. Appearance of ~2.3 ppm (s, 3H, COCH₃). Aromatic protons ortho to the ester shift downfield.[M+H]⁺ = 219.09>95%

Structure-Activity Relationship (SAR) Logic Flow

Derivatization is not a random process; it is a hypothesis-driven exploration of chemical space to understand and optimize biological activity. The data obtained from testing the synthesized derivatives feeds into a continuous SAR cycle.

G cluster_sar Structure-Activity Relationship (SAR) Cycle Core Core Scaffold: 4-(5-Me-tetrazol-1-yl)phenol Deriv Synthesize Library (O-alkylation, O-acylation, etc.) Core->Deriv Diversify Screen Biological Screening (Potency, Selectivity) Deriv->Screen Test Analyze Analyze Data: Identify Trends Screen->Analyze Generate Data Hypo Formulate New SAR Hypothesis Analyze->Hypo Interpret Design Design Next-Gen Compounds Hypo->Design Optimize Design->Deriv Iterate

Figure 3: The iterative cycle of SAR development.

Example SAR Hypothesis:

  • Hypothesis 1 (Lipophilicity): If biological activity increases upon conversion of the phenol to a small alkyl ether (e.g., methyl, ethyl), it suggests the target protein has a hydrophobic pocket near this position and that increased cell permeability may be beneficial.

  • Hypothesis 2 (Steric Bulk): If activity is high with a small ether but decreases significantly with a bulky ether (e.g., O-benzyl), it indicates a sterically constrained binding site.

  • Hypothesis 3 (H-Bonding): If the parent phenol is active but all ester and ether derivatives are inactive, it strongly implies that the phenolic -OH is a critical hydrogen bond donor for target engagement.[5]

By systematically applying the protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds built upon the this compound scaffold, enabling a thorough exploration of the SAR and accelerating the journey toward the discovery of new and effective medicines.

References

  • Title: Tetrazoles via Multicomponent Reactions - PMC Source: PubMed Central - NIH URL: [Link]

  • Title: Tetrazoles: A multi-potent motif in drug design Source: VU Research Repository URL: [Link]

  • Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: NIH URL: [Link]

  • Title: Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-Venkatesan-Gurusamy/11277a003f99092497645169a928929961d153e7]([Link]

  • Title: Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar Source: FLORE - University of Florence Institutional Repository URL: [Link]

  • Title: Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: PubMed URL: [Link]

  • Title: Structure activity relationship of synthesized derivative tetrazole (5 a–e). Source: ResearchGate URL: [Link]

  • Title: Structure Activity Relationships - Drug Design Org Source: drugdesign.org URL: [Link]

  • Title: Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC Source: NIH URL: [Link]

  • Title: Selective O-alkylation of Phenol Using Dimethyl Ether Source: MDPI URL: [Link]

  • Title: One-Pot Alkylation–Sulfonylation of Diphenol Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on mechanistic reasoning to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: Navigating the Synthesis

This compound is a valuable building block in pharmaceutical development, primarily because the tetrazole ring serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] However, its synthesis presents distinct challenges, most notably controlling the regioselectivity of the N-arylation step and ensuring reaction efficiency and safety, particularly when using azide reagents.

This guide provides an in-depth analysis of the primary synthetic routes, a comprehensive troubleshooting manual in a Q&A format, and detailed experimental protocols to navigate these challenges effectively.

Core Synthetic Strategies

The synthesis of the target compound can be approached via two principal pathways: the direct N-arylation of a pre-formed tetrazole ring or a convergent synthesis involving a cycloaddition reaction.

Route 1: N-Arylation of 5-Methyl-1H-tetrazole

This is the most common and versatile approach. It involves the coupling of 5-methyl-1H-tetrazole with an activated p-hydroxyphenyl derivative. The critical challenge in this route is achieving selective arylation at the N1 position over the N2 position of the tetrazole ring.

Two well-established catalytic systems are employed for this transformation:

  • Copper-Catalyzed Ullmann-Type Condensation: This classic method typically involves reacting 5-methyl-1H-tetrazole with a 4-halophenol (commonly 4-iodophenol) in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.[3][4] Modern protocols have improved upon the harsh conditions of traditional Ullmann reactions by using specific ligands like diamines or amino acids.[5][6]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more contemporary and often milder alternative, this reaction uses a palladium catalyst with specialized phosphine-based ligands to couple the tetrazole with a 4-halophenol or a 4-hydroxyphenyl triflate.[7][8] The choice of ligand is paramount for achieving high yields and selectivity.[9][10]

N-Arylation_Workflow cluster_start Starting Materials cluster_reaction C-N Cross-Coupling Reaction cluster_products Products cluster_purification Workup & Purification Tetrazole 5-Methyl-1H-tetrazole Coupling Catalytic System (Cu or Pd) + Ligand + Base + Solvent Tetrazole->Coupling ArylHalide 4-Halophenol (X = I, Br) ArylHalide->Coupling Target Target Product This compound (N1 Isomer) Coupling->Target Desired Isomer Side Product 4-(5-methyl-2H-tetrazol-2-yl)phenol (N2 Isomer) Coupling->Isomer Undesired Purify Aqueous Workup & Chromatography/Recrystallization Target->Purify Isomer->Purify

Caption: Workflow for N-Arylation of 5-Methyl-1H-tetrazole.

Route 2: Convergent Synthesis from 4-Aminophenol

This route constructs the tetrazole ring directly onto the phenol-containing starting material. A common method involves the reaction of 4-aminophenol with triethyl orthoacetate and an azide source (e.g., sodium azide) in the presence of an acid. This approach avoids the issue of N1/N2 regioselectivity as the N1-aryl bond is formed concurrently with the ring.

Convergent_Synthesis_Workflow cluster_start_conv Starting Materials cluster_reaction_conv One-Pot Cycloaddition cluster_product_conv Product cluster_purification_conv Workup & Purification Aminophenol 4-Aminophenol Cycloaddition Acid Catalyst (e.g., Acetic Acid) + Solvent (e.g., DMF) Aminophenol->Cycloaddition Reagents Triethyl Orthoacetate + Sodium Azide (NaN3) Reagents->Cycloaddition Target_Conv Target Product This compound Cycloaddition->Target_Conv Purify_Conv Acidification & Recrystallization Target_Conv->Purify_Conv

Sources

Technical Support Center: Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. We will delve into the causality behind common byproducts and provide practical, field-proven insights to troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using the common route involving the cyclization of N-(4-hydroxyphenyl)acetamide.

Question 1: I see an unexpected, closely-eluting spot on my TLC/LC-MS analysis of the crude product. What could it be?

Answer:

This is a very common observation and is most likely the regioisomeric byproduct: 4-(5-methyl-2H-tetrazol-2-yl)phenol .

Causality: The formation of the tetrazole ring from an activated amide intermediate can proceed through two different nitrogen atoms of the azide nucleophile, leading to the formation of two constitutional isomers. The desired product is the 1,5-disubstituted tetrazole, while the byproduct is the 2,5-disubstituted tetrazole. The electronic and steric environment of the reaction intermediate influences the ratio of these isomers. In many cases, the 2,5-isomer is thermodynamically more stable, which can make its formation competitive.

Troubleshooting and Validation:

  • Co-spotting: If you have a reference standard for the 2,5-isomer, co-spotting on a TLC plate can provide a quick confirmation.

  • LC-MS Analysis: The two isomers will have the same mass but may have slightly different retention times.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for distinguishing the isomers. The chemical shifts of the methyl group and the aromatic protons will be different for the two isomers. For instance, the methyl protons in the 1,5-isomer are typically found at a slightly different chemical shift compared to the 2,5-isomer.

  • Reaction Conditions: The ratio of regioisomers can be influenced by the choice of solvent, temperature, and the nature of the activating agent for the amide. A systematic optimization of these parameters may be necessary to favor the formation of the desired 1,5-isomer.

Question 2: My final product has a broad melting point and appears to contain unreacted starting material. How can I improve the conversion?

Answer:

The presence of unreacted N-(4-hydroxyphenyl)acetamide is a clear indication of an incomplete reaction.

Causality: The cyclization of an amide to a tetrazole is a demanding reaction that requires effective activation of the amide carbonyl. Insufficient activation, low reaction temperature, or a short reaction time can all lead to incomplete conversion. The stability of the amide starting material means that forcing conditions are often necessary.

Troubleshooting and Validation:

  • Activation of the Amide: Ensure that the activating agent (e.g., phosphorus pentachloride, phosphoryl chloride, or a phosphorazidate) is of high quality and used in the correct stoichiometric amount. The reaction of N-(4-hydroxyphenyl)acetamide with PCl₅, for instance, forms an imidoyl chloride intermediate which is then attacked by the azide.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that prolonged reaction times at high temperatures can sometimes lead to the formation of other degradation byproducts.

  • Purity of Reagents: Ensure that your azide source (e.g., sodium azide) is dry and of high purity. Moisture can quench the activating agents and hinder the reaction.

Question 3: After acidification during workup, I'm getting a lower than expected yield and a complex mixture of products. What might be happening?

Answer:

This could be due to the hydrolysis of the starting material or the product under the workup conditions.

Causality: The starting material, N-(4-hydroxyphenyl)acetamide, is an amide and can be hydrolyzed back to 4-aminophenol and acetic acid under either acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.[1][2][3] While the tetrazole ring is generally stable, the amide bond in the unreacted starting material is susceptible to cleavage.

Troubleshooting and Validation:

  • Control the Workup Conditions: Perform the acidification step at a low temperature (e.g., 0-5 °C) and minimize the time the reaction mixture is in contact with strong acid or base.

  • Extraction: Promptly extract the product into an organic solvent after neutralization.

  • TLC/LC-MS Analysis of Aqueous Layer: Analyze the aqueous layer after extraction to check for the presence of water-soluble byproducts like 4-aminophenol.

  • Purification: If hydrolysis is unavoidable, the resulting 4-aminophenol can typically be removed through careful recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and why do they form?

A1: The most common byproducts are summarized in the table below. They primarily arise from the inherent reactivity of the starting materials and intermediates.

Byproduct NameStructureReason for Formation
4-(5-methyl-2H-tetrazol-2-yl)phenolIsomeric structureRegioisomeric outcome of the tetrazole ring formation.
N-(4-hydroxyphenyl)acetamideStarting materialIncomplete reaction conversion.
4-AminophenolHydrolysis productHydrolysis of the starting amide under acidic or basic conditions.[1][2][3]
O-acetyl-4-(5-methyl-1H-tetrazol-1-yl)phenolAcylated productReaction of the phenolic hydroxyl group with any residual acetylating agents.

Q2: How can I effectively purify the crude this compound?

A2: A multi-step purification strategy is often necessary.

  • Aqueous Workup: A carefully controlled aqueous workup is the first step to remove inorganic salts and highly polar impurities.

  • Recrystallization: This is a powerful technique for removing the regioisomeric byproduct and unreacted starting material. A suitable solvent system (e.g., aqueous ethanol, ethyl acetate/hexanes) should be experimentally determined.

  • Column Chromatography: For high-purity material, silica gel column chromatography can be very effective in separating the desired 1,5-isomer from the 2,5-isomer and other less polar impurities.

Q3: Can the phenolic hydroxyl group interfere with the tetrazole formation reaction?

A3: Yes, the phenolic hydroxyl group is a reactive site and can potentially lead to byproducts. Under the reaction conditions for tetrazole formation, which can involve strong activating agents, there is a possibility of O-acylation or O-phosphorylation depending on the reagents used. However, the nucleophilicity of the amide nitrogen after activation is generally higher, leading to the desired cyclization as the major pathway. If significant side reactions at the hydroxyl group are observed, it may be necessary to protect it (e.g., as a benzyl or silyl ether) before the tetrazole formation and deprotect it in a subsequent step.

Visualizing Reaction Pathways

To better understand the formation of the desired product and the main regioisomeric byproduct, the following reaction pathway diagram is provided.

Byproduct_Formation cluster_start Starting Material cluster_intermediate Activated Intermediate cluster_products Products N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide Imidoyl Chloride Imidoyl Chloride N-(4-hydroxyphenyl)acetamide->Imidoyl Chloride + PCl5 Desired Product This compound Imidoyl Chloride->Desired Product + NaN3 (N1 attack) Byproduct 4-(5-methyl-2H-tetrazol-2-yl)phenol Imidoyl Chloride->Byproduct + NaN3 (N2 attack)

Caption: Formation of regioisomers from the imidoyl chloride intermediate.

Experimental Protocol: Recrystallization for Purification

This protocol provides a general guideline for the purification of this compound by recrystallization, aimed at removing the common byproducts.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water). The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities, including the activated charcoal if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Confirm the purity of the recrystallized product by TLC, LC-MS, and melting point determination.

References

  • Mihina, J. S., & Herbst, R. M. (1950). The Reaction of Nitriles with Hydrazoic Acid: Synthesis of Monosubstituted Tetrazoles. The Journal of Organic Chemistry, 15(5), 1082–1092. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 12). [Video]. YouTube. [Link]

  • Acidic and Basic Amide Hydrolysis. (1970). Quarterly Reviews, Chemical Society, 24(4), 593-601. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (2003). Journal of the Chilean Chemical Society, 48(3). [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009). Molbank, 2009(4), M621. [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules, 30(13), 2766. [Link]

  • an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. (2016). World Journal of Pharmaceutical Research, 5(12), 1156-1165. [Link]

  • Acidic and basic amide hydrolysis. (1970). Quarterly Reviews, Chemical Society, 24(4), 593-601. [Link]

Sources

Technical Support Center: Purification of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(5-methyl-1H-tetrazol-1-yl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. The unique physicochemical properties of this molecule, stemming from its weakly acidic phenolic group and the polar tetrazole moiety, present specific purification hurdles. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to address these challenges effectively.

Section 1: Understanding the Molecule - Key Physicochemical Properties

A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. The interplay between the phenolic hydroxyl group and the N-substituted tetrazole ring dictates its behavior in different separation techniques.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₈H₈N₄O[1][2]Provides the basis for molecular weight and elemental composition.
Molecular Weight 176.18 g/mol [3][4]Essential for calculating molar quantities and reaction yields.
Appearance Solid at room temperature[1]Allows for purification by recrystallization.
CAS Number 157124-41-9[1][2][]Unique identifier for ensuring the correct substance is being handled.
Acidity (Phenol) Weakly acidic; pKa ≈ 10 (estimated based on phenol)[6][7]The phenolic proton can be removed by a strong base (e.g., NaOH), but not a weak base (e.g., NaHCO₃). This is the key to purification by acid-base extraction.
Polarity HighThe presence of both a phenol and a tetrazole ring makes the molecule quite polar, influencing its solubility and its interaction with chromatographic stationary phases.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water; soluble in aqueous base.[8][9]Critical for selecting appropriate solvents for recrystallization and chromatography.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a sticky oil or gum, not a solid. How can I crystallize it?

Answer: Oiling out is a common problem, often caused by the presence of residual solvents or low-melting impurities.

  • Action 1: Remove Residual Solvents. Your primary step should be to ensure all reaction solvents (like DMF, toluene, or THF) are completely removed. Dry the crude material under high vacuum, possibly with gentle heating (e.g., 40-50 °C), for several hours.

  • Action 2: Trituration. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of your product.

  • Action 3: Re-dissolve and Precipitate. If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or methanol) and then add a non-solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Let it stand, or gently scratch the inside of the flask with a glass rod to initiate crystallization.

Q2: What are the most likely impurities in my crude this compound?

Answer: Impurities are typically derived from the synthetic route. The most common synthesis involves the cycloaddition of an azide source to a nitrile.[10][11]

  • Unreacted Starting Materials: Depending on your synthesis, this could include 4-cyanophenol or 4-aminophenol.

  • Regioisomers: The formation of the tetrazole ring can sometimes yield the undesired 4-(5-methyl-2H-tetrazol-2-yl)phenol isomer. Isomers can be difficult to separate and often require chromatography.

  • Reaction Byproducts: Side-products from the specific reagents used in your synthesis.

  • Inorganic Salts: Salts like sodium azide (if used in excess) or ammonium chloride can be carried through the workup. A simple aqueous wash of an organic solution of your crude product can often remove these.

Q3: My TLC shows multiple spots. How do I decide which purification method to use?

Answer: The impurity profile on your TLC plate is your roadmap. The choice of method depends on the polarity differences between your product and the impurities. Use the workflow diagram below (Section 5) for a visual guide.

  • If you have non-polar/neutral impurities: (spots with high Rf values): Acid-Base Extraction (Method 1) is the most efficient method. It will separate your acidic phenol from neutral compounds.

  • If impurities are very close to your product spot: (similar polarity): Silica Gel Chromatography (Method 3) is necessary. You will need to carefully screen solvent systems to achieve separation.

  • If the product is the major spot (>90%) with minor impurities: Recrystallization (Method 2) is often sufficient to polish the material to high purity.

Q4: My recovery is very low after acid-base extraction. Where did my product go?

Answer: Product loss during acid-base extraction is almost always due to one of two reasons:

  • Incomplete Extraction: You may not have used a sufficiently strong base or enough of it to fully deprotonate the phenol and pull it into the aqueous layer. Ensure the pH of the aqueous layer is >12 after extraction with NaOH.

  • Incomplete Precipitation: After isolating the basic aqueous layer, you must re-acidify it to precipitate your product. The pH must be lowered significantly. It is critical to check that the final pH is acidic (pH < 5) using pH paper or a meter. If the solution is still neutral or basic, your product will remain dissolved as the sodium phenoxide salt.[12]

Section 3: In-Depth Purification Protocols

As a Senior Application Scientist, I stress that the key to success is not just following steps, but understanding the causality behind them. These protocols are designed to be self-validating systems.

Method 1: Purification by Acid-Base Extraction

Expertise & Causality: This technique leverages the weakly acidic nature of the phenolic proton (pKa ≈ 10). A strong base like sodium hydroxide (NaOH) will deprotonate the phenol, forming the water-soluble sodium phenoxide salt. Neutral organic impurities will remain in the organic solvent. A weaker base like sodium bicarbonate is not strong enough to deprotonate the phenol, a principle that can be used to first remove more acidic impurities like carboxylic acids if they are present.[6][7]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) aqueous solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The product is now in the aqueous layer as its salt.

  • Isolate Layers: Drain the lower aqueous layer. If using EtOAc, this contains your product. If using DCM, the top aqueous layer contains your product. Extract the organic layer two more times with 1 M NaOH to ensure complete recovery.

  • Combine & Wash (Optional): Combine all aqueous extracts. To remove any trapped neutral impurities, perform a "back-wash" with a fresh portion of the organic solvent (e.g., EtOAc). Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) or 3 M HCl dropwise until the solution is strongly acidic.

  • Self-Validation Check: Use pH paper or a pH meter to confirm the pH is less than 5. You should see a precipitate crash out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Purification by Recrystallization

Expertise & Causality: The goal is to find a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. This temperature-dependent solubility differential is the basis for separation.

Experimental Protocol:

  • Solvent Screening: Place a small amount of crude material in several test tubes. Add a few potential solvents dropwise (see table below). A good single solvent will dissolve the material when hot but show poor solubility when cold. For a solvent pair, one is a "good" solvent (dissolves the product well) and the other is a "poor" or "anti-solvent" (product is insoluble).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen "good" solvent in small portions while heating (e.g., on a hot plate with a stir bar) until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by polar impurities, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Solvent Pair: While the solution in the "good" solvent is still hot, add the "poor" solvent dropwise until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then cool as described above.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table of Suggested Recrystallization Solvents:

Solvent / SystemTypeRationale & Comments
Ethanol/Water Solvent PairA very common and effective system for polar molecules. Dissolve in hot ethanol, add hot water until cloudy.
Ethyl Acetate/Hexanes Solvent PairGood for moderately polar compounds. Dissolve in hot EtOAc, add hexanes.
Methanol Single SolventThe high polarity may make it a good solvent, but solubility might be too high at room temp for good recovery.
Isopropanol Single SolventOften provides a better solubility profile (less soluble when cold) than methanol or ethanol.
Method 3: Silica Gel Column Chromatography

Expertise & Causality: This method separates compounds based on their differential adsorption to a polar stationary phase (silica gel).[8] As a polar molecule, this compound will adhere strongly to the silica. A polar mobile phase (eluent) is required to move it down the column. Less polar impurities will elute first.

Experimental Protocol:

  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.4. Start with systems like 50% Ethyl Acetate in Hexanes and increase polarity by adding more EtOAc or a small amount of Methanol (e.g., 1-5% MeOH in DCM).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution. To do this, dissolve the crude material in a minimal amount of a strong solvent (like methanol), add silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step.

  • Thin-Layer Chromatography (TLC): A quick check to see if a single spot is observed in multiple eluent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >99% by peak area). Both reverse-phase and HILIC methods can be developed.[13][14]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the compound and can identify impurities. Using quantitative NMR (qHNMR) with an internal standard provides an absolute measure of purity, which is orthogonal to chromatographic methods and can detect non-UV active impurities or residual solvents.[15]

Section 5: Visual Workflow for Purification Strategy Selection

This decision tree guides the user to the most appropriate purification method based on the initial analysis of the crude material.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude material a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., Hexanes) is_solid->triturate No (Oil/Gum) impurity_type What is the nature of the impurities? is_solid->impurity_type Yes triturate->impurity_type acid_base Method 1: Acid-Base Extraction impurity_type->acid_base Mainly neutral or non-polar impurities recrystallize Method 2: Recrystallization impurity_type->recrystallize Minor impurities; Product is >90% pure chromatography Method 3: Column Chromatography impurity_type->chromatography Polar impurities with similar Rf to product purity_check Assess Purity (HPLC, NMR) acid_base->purity_check recrystallize->purity_check chromatography->purity_check purity_check->impurity_type Impurities Remain final_product Pure Product (>98%) purity_check->final_product Purity Confirmed

Caption: Decision tree for selecting the optimal purification strategy.

References
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • ResearchGate. (2015).
  • Quora. (2019).
  • Wikipedia. (n.d.). Acid–base extraction.
  • MDPI. (2023).
  • National Institutes of Health (NIH). (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods.
  • National Institutes of Health (NIH). (2022). Polar Phenol Detection in Plasma and Serum.
  • National Institutes of Health (NIH). (2020).
  • OCL Journal. (2018).
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)phenol.
  • Sigma-Aldrich. (n.d.). 4-(1h-tetrazol-5-ylmethyl)phenol.
  • BOC Sciences. (n.d.). CAS 157124-41-9 this compound.
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.
  • ResearchGate. (2016). An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines.
  • Google Patents. (2006). Process for the synthesis of tetrazoles.
  • CAS Common Chemistry. (n.d.). This compound.
  • ResearchGate. (2016). SYNTHESIS OF SOME NOVEL 1, 2-BIS(4-(5-METHYL-1H-TETRAZOL-1-YL) PHENYL)
  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • National Institutes of Health (NIH). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol.
  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • National Institutes of Health (NIH). (2014).
  • National Institutes of Health (NIH). (2025).

Sources

Technical Support Center: HPLC Analysis of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-(5-methyl-1H-tetrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and reliable analytical results. As your dedicated application scientist, I will explain the "why" behind each recommendation, grounding our protocols in established scientific principles.

Analyte at a Glance: this compound

This compound is a heterocyclic compound with a molecular formula of C8H8N4O and a molecular weight of approximately 176.18 g/mol .[1][2][3] Its structure, featuring both a phenolic hydroxyl group and a tetrazole ring, presents unique considerations for reverse-phase HPLC analysis. The phenolic group is acidic, and the nitrogen-rich tetrazole ring can engage in secondary interactions with the stationary phase. Understanding these properties is crucial for effective method development and troubleshooting.

Troubleshooting Guide: From Peak Problems to System Solutions

This section addresses specific issues you may encounter during the HPLC analysis of this compound, providing probable causes and actionable solutions.

Issue 1: Asymmetrical Peak Shape (Tailing or Fronting)

A common challenge in HPLC is achieving a symmetrical, Gaussian peak. Asymmetry, particularly peak tailing, can compromise resolution and integration accuracy.

Q: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for this analyte is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[4][5]

  • Probable Cause 1: Secondary Silanol Interactions. The tetrazole moiety and the phenolic hydroxyl group can interact with residual silanol groups on the silica-based stationary phase. This is a common cause of tailing for polar and basic compounds.[4][5]

    • Solution:

      • Mobile Phase pH Adjustment: The most effective way to mitigate this is by adjusting the mobile phase pH. The pKa of the phenolic proton is critical here. While the exact pKa of this compound is not readily published, phenols typically have a pKa around 10. The tetrazole ring can also have acidic protons. To ensure the analyte is in a single ionic state and to suppress the ionization of silanol groups, operate the mobile phase at a low pH, typically between 2.5 and 3.5.[4][6] This is achieved by adding an acidifier like formic acid, acetic acid, or phosphoric acid to the aqueous portion of your mobile phase.

      • Use of an End-Capped Column: Modern, high-purity silica columns that are well end-capped will have fewer accessible silanol groups, reducing the opportunity for these secondary interactions. If you are using an older column, consider switching to a newer generation C18 or C8 column.

  • Probable Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute your sample.[7] Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Probable Cause 3: Column Contamination or Void. A blocked frit or a void at the head of the column can cause peak tailing.

    • Solution: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[5]

Q: I am observing peak fronting. What does this indicate?

A: Peak fronting is less common than tailing but can occur under specific conditions.

  • Probable Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7] If solubility is an issue, use the weakest possible solvent that will still dissolve your sample.

  • Probable Cause 2: Column Overload. Severe sample overload can also manifest as peak fronting.

    • Solution: As with tailing, reduce the sample concentration or injection volume.[7]

Issue 2: Poor Resolution and Co-elution

Achieving adequate separation between your analyte and other components (impurities, degradants) is the primary goal of chromatography.

Q: I am not getting good resolution between my main peak and an impurity. How can I improve the separation?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.

  • Probable Cause 1: Inadequate Mobile Phase Composition. The ratio of organic solvent to aqueous buffer is a key driver of retention and selectivity in reverse-phase HPLC.[6][8]

    • Solution:

      • Optimize Organic Content: If the peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and potentially improve resolution.[9]

      • Try a Different Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

      • Employ a Gradient: A gradient elution, where the mobile phase composition changes over the course of the run, is highly effective for separating complex mixtures.[9] Start with a lower percentage of organic solvent and gradually increase it. This will sharpen the peaks of later-eluting compounds and can improve overall resolution.

  • Probable Cause 2: Incorrect Column Chemistry. The choice of stationary phase can have a significant impact on selectivity.

    • Solution: If optimizing the mobile phase is not sufficient, consider a different column. A phenyl-hexyl column, for instance, could offer different selectivity for an aromatic compound like this due to pi-pi interactions.

Issue 3: Retention Time Variability

Consistent retention times are essential for reliable peak identification and quantification.

Q: My retention times are drifting from one injection to the next. What should I check?

A: Drifting retention times are often indicative of a system that is not fully equilibrated or a change in mobile phase conditions.[10][11]

  • Probable Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Increase the column equilibration time between runs.[7] A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Probable Cause 2: Mobile Phase Instability or Inaccurate Preparation. If the mobile phase composition is changing over time (e.g., due to evaporation of a volatile component) or was not prepared accurately, retention times will shift.[10]

    • Solution: Prepare fresh mobile phase daily.[10] Use a mobile phase degasser to prevent the formation of bubbles.[11] Ensure accurate measurements of all mobile phase components.

  • Probable Cause 3: Temperature Fluctuations. The temperature of the column can affect retention times.[7][10]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with this compound.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Retention Time Variability start->retention_time resolution Poor Resolution start->resolution check_ph Check Mobile Phase pH peak_shape->check_ph Tailing? check_overload Check for Overload peak_shape->check_overload Fronting/Tailing? check_column_health Check Column Health peak_shape->check_column_health check_equilibration Check Equilibration Time retention_time->check_equilibration check_mp Check Mobile Phase Prep retention_time->check_mp check_temp Check Temperature Control retention_time->check_temp optimize_mp Optimize Mobile Phase resolution->optimize_mp change_column Change Column Chemistry resolution->change_column adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph reduce_conc Reduce Concentration/ Injection Volume check_overload->reduce_conc flush_column Flush/Replace Column check_column_health->flush_column increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration remake_mp Prepare Fresh Mobile Phase check_mp->remake_mp use_oven Use Column Oven check_temp->use_oven adjust_organic Adjust % Organic/ Use Gradient optimize_mp->adjust_organic try_phenyl_column Try Phenyl or Different Phase change_column->try_phenyl_column

Caption: A step-by-step workflow for troubleshooting HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase development for this compound?

A1: A good starting point for a reverse-phase method would be a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[6][8]

  • Aqueous Phase: Start with HPLC-grade water containing 0.1% formic acid or 0.1% phosphoric acid to bring the pH to between 2.5 and 3.5. This low pH will suppress the ionization of the phenolic group and minimize silanol interactions.[4]

  • Organic Phase: Acetonitrile is a good first choice for the organic modifier.

  • Initial Conditions: Begin with an isocratic elution of 70% aqueous phase and 30% acetonitrile. Adjust the ratio to achieve a retention time between 3 and 10 minutes. If co-eluting peaks are present, a gradient elution will likely be necessary.

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is critical for reproducible results and to protect your HPLC system.

  • Solvent Selection: The ideal scenario is to dissolve your sample in the initial mobile phase. If the solubility of this compound is low in a highly aqueous mobile phase, you can use a small amount of organic solvent (like acetonitrile or methanol) to dissolve it first, and then dilute it with the aqueous phase. Ensure the final sample solvent is not significantly stronger than the mobile phase.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column or system tubing.[12]

Q3: My compound is for a pharmaceutical application. How do I develop a stability-indicating method?

A3: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. This requires performing forced degradation studies.[13][14][15]

  • Forced Degradation Protocol: You must intentionally stress your analyte under various conditions to generate potential degradation products.[16] The goal is to achieve about 10-20% degradation of the parent compound.[14][17] The conditions to test include:

    • Acid Hydrolysis: 0.1 M HCl at room temperature, then elevated temperature if no degradation is observed.

    • Base Hydrolysis: 0.1 M NaOH at room temperature, then elevated temperature.

    • Oxidation: 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Heat the solid drug substance in an oven.

    • Photolytic Stress: Expose the drug substance to light, as per ICH Q1B guidelines.

  • Method Development: After stressing the samples, analyze them with your developed HPLC method. The method is considered stability-indicating if all the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the parent peak is not co-eluting with any degradants.

Recommended Starting HPLC Parameters

The following table provides a recommended starting point for your method development.

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood starting point for retaining a moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to control ionization and improve peak shape.[4]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10-90% B over 15 minutesA gradient is often necessary to elute all compounds and clean the column.[9]
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm ID column)Adjust for optimal pressure and resolution.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 - 20 µLKeep low to avoid overload.
Detector UV/PDA at 254 nm or a wavelength of maximum absorbancePhenolic compounds typically absorb in this range. A PDA detector is crucial for peak purity assessment.
Sample Diluent Mobile Phase A / Mobile Phase B (initial ratio)Ensures compatibility and good peak shape.[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Measure 1000 mL of HPLC-grade water into a clean glass mobile phase bottle.

  • Carefully add 1.0 mL of high-purity formic acid to the water.

  • Cap the bottle and sonicate for 10-15 minutes to degas the solution.[12]

  • Prepare the organic phase by pouring HPLC-grade acetonitrile into a separate mobile phase bottle.

  • Label both bottles clearly.

Protocol 2: Forced Degradation - Acid Hydrolysis
  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the compound in a small amount of acetonitrile.

  • Add 5 mL of 0.1 M HCl.

  • Dilute to volume with 0.1 M HCl.

  • Store the solution at room temperature for 24 hours.

  • After 24 hours, take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC. BenchChem Technical Support.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Pharma Tutor. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol. Retrieved from [Link]

Sources

stability issues with 4-(5-methyl-1H-tetrazol-1-yl)phenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Google Technical Support Center Logo

Document ID: TSC-2026-01-14-CHEM-0405 Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS: 157124-41-9). This document is intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues with this compound in solution. By understanding the chemical liabilities of its constituent functional groups—the phenol ring and the tetrazole moiety—users can ensure the integrity of their experiments and the reliability of their results.

I. Overview of Chemical Stability

This compound combines two key functional groups that dictate its stability profile:

  • Phenolic Hydroxyl Group: The phenol group is electron-rich and susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions. Oxidative degradation is often accompanied by a distinct color change in the solution, typically from colorless to yellow, pink, or brown.[1][2][3][4][5]

  • Tetrazole Ring: The tetrazole ring is generally considered metabolically stable and robust.[6][7] It is an aromatic, 6π-electron system that imparts acidic properties, with a pKa comparable to carboxylic acids.[6][8] While generally stable, extreme pH conditions or vigorous reactions with strong oxidizing agents could potentially compromise the ring's integrity.

Based on this structural analysis, the primary stability concern for this molecule in solution is the oxidation of the phenol group .

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My solution of this compound, which was initially colorless, has turned yellow or brown. What's happening and is my compound compromised?

Answer:

This is the most common indicator of compound degradation. The color change is almost certainly due to the oxidation of the phenolic hydroxyl group.

Causality: Upon exposure to oxygen, light, or trace metal impurities, the phenol moiety can be oxidized into intermediates like quinones (e.g., p-benzoquinone) and subsequently form highly colored polymeric species or charge-transfer complexes.[1][2][5] This process is often autocatalytic and can accelerate over time. While the core tetrazole structure may still be intact, the presence of these colored impurities means your stock solution is no longer pure, which can significantly impact experimental results.

Immediate Actions & Solutions:

  • Discard the Colored Solution: Do not use the discolored solution for sensitive quantitative experiments, as the concentration of the parent compound is lower than intended and the degradation products may interfere with your assay.

  • Prepare Fresh Stock Solutions: Prepare a new solution from solid material. To minimize degradation:

    • Use High-Purity Solvents: Purge solvents like DMSO or DMF with an inert gas (nitrogen or argon) for 15-20 minutes before use to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, weigh the solid and prepare the solution in a glove box or under a stream of inert gas.

    • Protect from Light: Use amber vials or wrap clear vials in aluminum foil.[5][9][10]

  • Optimize Storage Conditions: Store stock solutions at -20°C or -80°C to slow the rate of chemical degradation. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock to atmospheric conditions.

Question 2: My HPLC or LC-MS analysis shows a decrease in the main peak area for my compound over time, with several new, smaller peaks appearing. What does this indicate?

Answer:

This chromatographic observation is quantitative proof of compound degradation. The decrease in the parent peak area corresponds to a loss of this compound, while the new peaks represent the formation of degradation products.

Causality: The degradation products are likely various oxidized forms of the parent molecule. Under aerobic conditions, phenol can be converted to intermediates such as catechols and hydroquinones, which are then further oxidized to quinones and can subsequently polymerize.[11][12] In forced degradation studies, which use more severe conditions, hydrolysis at extreme pH or further oxidation can lead to ring-opening of the phenol group.[13][14]

Workflow for Investigation:

To understand the stability of your compound under your specific experimental conditions, a simple forced degradation study is recommended. This is a critical step in pharmaceutical development to establish degradation pathways.[15][16][17]

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep Prepare 5 identical solutions of compound in relevant buffer/solvent A Control: Store at 4°C in dark prep->A Expose to stress B Heat: Incubate at 50°C in dark prep->B Expose to stress C Acid: Add 0.1M HCl, store at RT prep->C Expose to stress D Base: Add 0.1M NaOH, store at RT prep->D Expose to stress E Oxidative: Add 3% H2O2, store at RT prep->E Expose to stress analysis Analyze all samples by HPLC-UV or LC-MS A->analysis Quench/Neutralize (if needed) B->analysis Quench/Neutralize (if needed) C->analysis Quench/Neutralize (if needed) D->analysis Quench/Neutralize (if needed) E->analysis Quench/Neutralize (if needed) compare Compare chromatograms: - % Parent compound remaining - Number and area of new peaks analysis->compare

Workflow for a simple forced degradation study.

Protocol for Forced Degradation Study:

  • Preparation: Prepare five identical samples of your compound at a typical experimental concentration (e.g., 1 mM) in your primary solvent or buffer.

  • Stress Application:

    • Sample 1 (Control): Store at 4°C, protected from light.

    • Sample 2 (Thermal Stress): Store at 50°C, protected from light.[14]

    • Sample 3 (Acidic Stress): Add HCl to a final concentration of 0.1 M. Store at room temperature.[14]

    • Sample 4 (Basic Stress): Add NaOH to a final concentration of 0.1 M. Store at room temperature.[14]

    • Sample 5 (Oxidative Stress): Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Store at room temperature.[15]

  • Incubation: Leave samples for a defined period (e.g., 24 hours).

  • Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all five samples by HPLC-UV or LC-MS.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. This will reveal which conditions (heat, pH, oxidation) your compound is most sensitive to.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound?

    • A: The solid form is significantly more stable than solutions. Store the solid powder in a tightly sealed container at room temperature, protected from light and moisture.[5]

  • Q2: What is the best solvent for making stock solutions?

    • A: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. For aqueous experiments, prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer immediately before use. Minimize the amount of time the compound spends in aqueous media, especially if it contains potential catalysts for oxidation.

  • Q3: How does pH affect the stability of the compound?

    • A: The tetrazole group has a pKa around 4.9, similar to carboxylic acids, meaning it will be deprotonated at physiological pH.[8][18] The phenol group has a pKa of ~10. At high pH, the phenol becomes a phenoxide ion, which is even more susceptible to oxidation. Therefore, solutions at basic pH (>8) are expected to degrade much more rapidly. Neutral or slightly acidic conditions (pH 5-7) are generally preferred for stability.

  • Q4: Is the compound sensitive to light?

    • A: Yes, phenolic compounds can be sensitive to light, particularly UV radiation, which can catalyze oxidation.[5] It is a standard best practice to store all solutions of phenolic compounds in amber vials or otherwise protected from light.[9][10]

IV. Summary of Recommendations & Data

To maximize the reproducibility of your experiments, adhere to the following best practices.

ParameterRecommendationRationale
Solvent Choice Anhydrous, high-purity DMSO or DMF for stock solutions.Minimizes water content and potential contaminants that can initiate degradation.
Solution Prep Use solvents purged with N₂ or Ar. Prepare fresh for each experiment.Removes dissolved oxygen, a key reactant in phenol oxidation.[5]
Storage (Solid) Room temperature, in a sealed container, protected from light.Solid state is inherently more stable; prevents slow oxidation and hydrolysis.[5][19]
Storage (Solution) -20°C or -80°C in single-use aliquots. Use amber vials.Low temperatures drastically reduce reaction rates. Aliquoting prevents contamination and repeated freeze-thaw cycles.[19]
pH of Media Maintain at neutral or slightly acidic pH (5-7.5) if possible.Avoids formation of the highly reactive phenoxide ion that occurs at basic pH.
Light Exposure Minimize at all times. Use amber vials or foil wrapping.Light, especially UV, provides the energy to initiate oxidative radical reactions.[5][9]

Potential Degradation Pathway:

G cluster_main Proposed Oxidative Degradation A This compound (Parent Compound) B Phenoxyl Radical A->B [O], Light, Metal Ions C p-Benzoquinone Derivative B->C Further Oxidation D Colored Polymeric Products C->D Polymerization/ Charge-Transfer Complex

Simplified pathway for phenol oxidation.

V. References

  • Gallardo-Chacón, J. J., et al. (2010). Anaerobic degradation of phenolic compounds. PubMed. Available at: [Link]

  • Mijangos, F., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent. PubMed. Available at: [Link]

  • Metabolic pathways for the biodegradation of phenol. Semantic Scholar. Available at: [Link]

  • Carbonell, P., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. ResearchGate. Available at: [Link]

  • Mijangos, F., Varona, F., & Villota, N. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ACS Publications. Available at: [Link]

  • Mijangos, F., Varona, F., & Villota, N. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ACS Publications. Available at: [Link]

  • Nair, C. I., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Luminata. Available at: [Link]

  • Carbonell, P., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PubMed. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. Available at: [Link]

  • Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ResearchGate. Available at: [Link]

  • Air- and light-sensitivity of phenol. Chemistry Stack Exchange. Available at: [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]

  • Tetrazole. Wikipedia. Available at: [Link]

  • Moderhack, D. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]

  • Ostrovskii, V. A., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

  • Forced degradation products. Science.gov. Available at: [Link]

  • Singh, R., & Kumar, L. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/chemical-safety/Safe storage of chemicals in labs.pdf]([Link] storage of chemicals in labs.pdf)

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • How to Store Lab Reagents: Dos and Don'ts. Laboratory Disposable Products. Available at: [Link]

Sources

Technical Support Center: Navigating Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Avoiding and Troubleshooting Side Reactions

Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the powerful yet sometimes challenging chemistry of tetrazole formation, particularly through the [3+2] cycloaddition of nitriles and azides. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate common pitfalls, understand the underlying chemistry, and ultimately achieve higher yields and purity in your reactions.

This guide is structured to provide direct, actionable advice. We will first explore common problems and their solutions in a detailed Troubleshooting Guide . This is followed by a broader Frequently Asked Questions (FAQs) section to enhance your foundational knowledge. Throughout, we will emphasize the "why" behind each recommendation, grounding our advice in mechanistic principles and supporting it with citations to authoritative literature.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to help you quickly diagnose and solve problems you may be encountering at the bench.

Issue 1: Low or No Conversion of the Starting Nitrile

You've run your reaction, but TLC or LC-MS analysis shows a significant amount of your starting nitrile remains.

  • Possible Cause 1: Inadequate Nitrile Activation. The [3+2] cycloaddition of an azide anion to a nitrile is a nucleophilic attack on an electrophilic carbon. If the nitrile is electron-rich or sterically hindered, this reaction can be incredibly sluggish without proper activation.[1] The nitrile nitrogen must be activated, typically by a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium chloride), to increase the electrophilicity of the nitrile carbon.[1][2]

    • Suggested Solution:

      • Catalyst Check: Ensure you are using an appropriate catalyst for your substrate. For many standard syntheses, zinc salts like ZnBr₂ are highly effective, as the zinc ion coordinates to the nitrile, significantly lowering the barrier for nucleophilic attack by the azide.[3][4][5] Alternatively, Brønsted acids like ammonium chloride or triethylamine hydrochloride can be used to protonate the nitrile nitrogen.[2][6]

      • Increase Catalyst Loading: If you are already using a catalyst, consider increasing the loading. For zinc salts, loadings can range from 0.5 to 1.0 equivalent.

      • Switch Catalyst Type: If a Brønsted acid is proving ineffective, a switch to a more potent Lewis acid catalyst may be necessary.

  • Possible Cause 2: Insufficient Reaction Temperature or Time. Tetrazole formation often requires significant thermal energy to overcome the activation barrier, especially for less reactive nitriles.[1]

    • Suggested Solution:

      • Increase Temperature: Most tetrazole syntheses are conducted at elevated temperatures, often between 100-150 °C.[1] If your reaction is proceeding slowly, a modest increase in temperature can significantly increase the reaction rate.

      • Prolong Reaction Time: These reactions can be slow, sometimes requiring 24-48 hours for completion.[6] Monitor your reaction over a longer period before concluding it has failed.

      • Consider Microwave Irradiation: For particularly stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[7]

  • Possible Cause 3: Poor Solubility of Reactants. For the reaction to proceed, both the nitrile and the azide salt must be at least partially dissolved in the solvent.

    • Suggested Solution:

      • Solvent Selection: High-boiling polar aprotic solvents like DMF and DMSO are commonly used for their ability to dissolve a wide range of nitriles and azide salts.[1][8]

      • Aqueous Conditions: The Sharpless method, which utilizes water as a solvent with a zinc catalyst, is an excellent and safer alternative.[6] Even if the nitrile is not fully soluble, the reaction often proceeds effectively at the interface or in a suspension.

Issue 2: Significant Formation of an Amide or Carboxylic Acid Byproduct

Your analysis shows a new product that corresponds to the mass of the amide or carboxylic acid derived from your starting nitrile.

  • Possible Cause: Nitrile Hydrolysis. This is a classic competing side reaction, especially when using aqueous conditions or if there is residual water in your solvents.[9] Both acidic and basic conditions can catalyze the hydrolysis of nitriles.

    • Suggested Solution:

      • Anhydrous Conditions: If you are not intentionally running the reaction in water, ensure your solvent and reagents are scrupulously dry. Use freshly distilled solvents and dry your glassware thoroughly.

      • Control pH in Aqueous Reactions: When using the Sharpless water-based method, the reaction mixture is typically slightly alkaline (pH ~8), which minimizes the liberation of hydrazoic acid but can still promote some hydrolysis.[10] If hydrolysis is a major issue, it may be necessary to adjust the reaction conditions, though this must be balanced against safety concerns.

      • Prioritize Tetrazole Formation: Increasing the concentration of the azide and the efficiency of the catalyst can help the desired cycloaddition outcompete the slower hydrolysis reaction.

Issue 3: The Reaction Stalls, and an Intermediate is Observed

You observe the formation of a new species, but it does not convert to the final tetrazole product, or does so very slowly.

  • Possible Cause: Azido-Imidoyl Azide Equilibrium. The mechanism of tetrazole formation is believed to proceed through an imidoyl azide intermediate, which then cyclizes.[1][11][12] In some cases, this intermediate may be relatively stable, and the cyclization step can be rate-limiting. This can be influenced by the electronics of the substituents and the solvent.

    • Suggested Solution:

      • Increase Temperature: The cyclization step is often promoted by heat. A higher reaction temperature can provide the energy needed to overcome the activation barrier for ring closure.

      • Solvent Effects: The equilibrium between the open-chain imidoyl azide and the cyclic tetrazole can be influenced by solvent polarity. While not a universal rule, more polar solvents can sometimes favor the more polar tetrazole product.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during tetrazole synthesis, and how can I mitigate it?

A1: The most significant hazard is the formation of hydrazoic acid (HN₃).[14] This compound is highly toxic and violently explosive. It is formed when azide salts are exposed to acidic conditions. Many tetrazole synthesis protocols use Brønsted or Lewis acids, creating a potential for HN₃ generation.

Mitigation Strategies:

  • Work in a Well-Ventilated Fume Hood: This is non-negotiable. Always handle sodium azide and run tetrazole synthesis reactions in a properly functioning chemical fume hood.[2]

  • Sharpless Protocol in Water: Using zinc salts in water is a safer alternative as the reaction is run at a slightly alkaline pH, which minimizes the formation of HN₃.[10]

  • Avoid Strong Acids: When possible, use milder acid catalysts like ammonium chloride rather than strong mineral acids.

  • Careful Workup: The acidification step during workup is the point of highest risk. Add acid slowly and with efficient stirring to control the rate of gas evolution.

  • Quenching Excess Azide: Before acidification, any unreacted sodium azide can be quenched by the addition of an aqueous solution of sodium nitrite. This should be done carefully as it also produces gas.

Q2: How do I choose between a Lewis acid (like ZnBr₂) and a Brønsted acid (like NH₄Cl) catalyst?

A2: The choice of catalyst depends on your substrate, solvent, and safety considerations.

  • Lewis Acids (e.g., ZnBr₂, AlCl₃): These are generally more powerful activators of the nitrile group and can often provide higher yields and shorter reaction times, especially for electron-rich or sterically hindered nitriles.[3][4][5] The zinc-catalyzed reaction in water is a particularly attractive option due to its enhanced safety profile.[10]

  • Brønsted Acids (e.g., NH₄Cl, Et₃N·HCl): These are often used in polar aprotic solvents like DMF.[2][6] They are a cost-effective option and can be very effective for a range of substrates. However, they may be less efficient for particularly unreactive nitriles.

Q3: My tetrazole product is difficult to purify. What are the best strategies for workup and purification?

A3: 5-Substituted-1H-tetrazoles are acidic (pKa similar to carboxylic acids), and this property can be exploited for purification.

  • Standard Workup Protocol:

    • Cool and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Acidification: Slowly and carefully add a strong acid (e.g., 3N HCl) to the aqueous mixture to protonate the tetrazole. This will typically cause the tetrazole to precipitate out of the solution.[6]

    • Isolation: The precipitated product can be collected by vacuum filtration and washed with cold water to remove inorganic salts.[6]

    • Extraction: If the product does not precipitate, it can be extracted from the acidified aqueous layer using an organic solvent like ethyl acetate.

  • Removing Metal Catalysts (e.g., Zinc):

    • The acidification and precipitation/extraction workup is usually effective at removing zinc salts, which are soluble in the aqueous layer. Washing the collected solid or the organic extracts thoroughly with water is key.

Q4: Can the tetrazole ring decompose under the reaction conditions?

A4: Yes, tetrazoles can be thermally sensitive. Prolonged heating at very high temperatures can lead to decomposition.[9] A common decomposition pathway is a retro-[3+2] cycloaddition, which regenerates a nitrile and an azide species, or other fragmentation products.[15][16] This is generally more of a concern under extreme conditions but can contribute to lower yields in lengthy, high-temperature reactions. If you suspect product degradation, try running the reaction at a lower temperature for a longer time.

Visualizing Reaction Pathways

To better understand the desired reaction and potential pitfalls, the following diagrams illustrate the key chemical transformations.

Tetrazole_Synthesis cluster_main Main Reaction Pathway cluster_side Common Side Reactions Nitrile R-C≡N (Nitrile) Activated_Nitrile Activated Nitrile [R-C≡N-Catalyst] Nitrile->Activated_Nitrile + Catalyst (e.g., Zn²⁺, H⁺) Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide + N₃⁻ Tetrazole 5-Substituted-1H-Tetrazole Imidoyl_Azide->Tetrazole Cyclization Amide Amide (R-CONH₂) Carboxylic_Acid Carboxylic Acid (R-COOH) Amide->Carboxylic_Acid + H₂O Nitrile_Side R-C≡N Nitrile_Side->Amide + H₂O (Hydrolysis) Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Side_Products Side Products Observed Check_Conversion->Side_Products Yes Increase_Activation Increase Nitrile Activation: - Increase Catalyst Loading - Switch to Lewis Acid Low_Conversion->Increase_Activation Optimize_Conditions Optimize Conditions: - Increase Temperature - Prolong Reaction Time Low_Conversion->Optimize_Conditions Check_Solubility Improve Solubility: - Change Solvent Low_Conversion->Check_Solubility Identify_Byproduct Identify Byproduct (e.g., Amide) Side_Products->Identify_Byproduct Hydrolysis Hydrolysis Likely Identify_Byproduct->Hydrolysis Amide/Acid Degradation Degradation Possible Identify_Byproduct->Degradation Other Use_Anhydrous Use Anhydrous Conditions Hydrolysis->Use_Anhydrous Reduce_Temp Reduce Temperature Degradation->Reduce_Temp

Sources

Technical Support Center: Reaction Condition Optimization for Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for substituted tetrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges in the synthesis of these critical heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 5-substituted-1H-tetrazoles?

The most prevalent and robust method is the [3+2] cycloaddition reaction between an organic nitrile (R-CN) and an azide source, most commonly sodium azide (NaN₃).[1][2][3][4] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile moiety, making it more susceptible to nucleophilic attack by the azide anion.[5][6]

Q2: Why is a catalyst often necessary for the reaction between a nitrile and sodium azide?

The direct reaction between a nitrile and sodium azide has a high activation energy barrier.[2][3] Catalysts, typically Lewis acids like zinc[5], copper[1], or cobalt[2][3] salts, or Brønsted acids, activate the nitrile group. This activation increases the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition with the azide.[5][6]

Q3: What are the primary safety concerns when working with sodium azide and how can they be mitigated?

Sodium azide is highly toxic and can be explosive under certain conditions.[7][8] The primary concerns are:

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8]

  • Formation of Hydrazoic Acid (HN₃): In the presence of acid, sodium azide forms hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[8][9] It is crucial to avoid acidic conditions when handling sodium azide, except under controlled reaction conditions.

  • Explosion Hazard: Sodium azide can decompose violently when heated above 275°C.[8] It can also form highly shock-sensitive and explosive heavy metal azides when in contact with metals like lead, copper, zinc, or silver.[8][10] Therefore, avoid using metal spatulas or storing sodium azide solutions in metal containers.[8][10]

Q4: How can I monitor the progress of my tetrazole synthesis reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction. A spot of the starting nitrile can be compared to the reaction mixture over time. The formation of the more polar tetrazole product will typically result in a new spot with a lower Rf value. Staining with a solution of bromocresol green can help visualize the acidic tetrazole product, which often appears as a yellow spot.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows little to no formation of the desired tetrazole product, and I primarily recover my starting nitrile. What are the likely causes and how can I fix this?

A: This is a common issue that can often be resolved by systematically evaluating the following parameters:

  • Insufficient Catalyst Activity or Loading: The catalyst may be inactive or used in an insufficient amount.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure the catalyst is not old or decomposed. If using a hygroscopic Lewis acid (e.g., ZnCl₂), ensure it has been stored properly.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading. For example, if you started with 5 mol%, try 10 mol% or higher. Some reactions may even require stoichiometric amounts of the Lewis acid.[11]

      • Consider a Different Catalyst: The choice of catalyst can be substrate-dependent. If a particular Lewis acid is not effective, consider trying others. For instance, zinc salts are widely used[5], but copper[1] or cobalt[2][3] complexes have also shown high efficiency. Nanomaterial-based catalysts are also emerging as highly active options.[12][13]

  • Inappropriate Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Many tetrazole syntheses are performed at elevated temperatures, often between 80-120°C.[11][14]

      • Consider Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5]

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Troubleshooting Steps:

      • Use a High-Boiling Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF)[15] and Dimethyl Sulfoxide (DMSO)[2][3] are excellent choices as they can dissolve sodium azide and facilitate the reaction at higher temperatures.

      • Solvent Screening: If the reaction is still sluggish, a systematic solvent screen is recommended. The optimal solvent can vary depending on the specific nitrile and catalyst used.[2][3][16]

Problem 2: Formation of an Isomeric Mixture (for N-substituted tetrazoles)

Q: I am attempting to synthesize an N-substituted tetrazole and am obtaining a mixture of the 1,5- and 2,5-disubstituted isomers. How can I improve the regioselectivity of my reaction?

A: The formation of isomeric mixtures is a known challenge in the N-alkylation of 5-substituted-1H-tetrazoles. The ratio of the products is influenced by several factors.[17]

  • Solvent Polarity: The polarity of the solvent can significantly impact the isomer ratio.[17]

    • Troubleshooting Steps:

      • Experiment with a range of solvents with varying polarities. In some cases, a biphasic system like toluene/water has been shown to favor the formation of a single isomer.[17]

  • Choice of Base and Alkylating Agent: The nature of the base and the alkylating agent are critical.

    • Troubleshooting Steps:

      • Base Selection: The regioselectivity can be highly dependent on the cation of the base used. Strong, non-nucleophilic bases are often preferred.[17]

      • Alkylating Agent: The steric and electronic properties of the alkylating agent can influence which nitrogen atom of the tetrazole ring is preferentially alkylated.[17]

  • Distinguishing Between Isomers:

    • ¹³C NMR spectroscopy is a reliable method for distinguishing between the 1,5- and 2,5-disubstituted isomers. The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers.[17]

Problem 3: Reaction Stalls or is Sluggish

Q: My reaction starts but appears to stall before reaching completion. What could be causing this and what should I do?

A: A stalling reaction can be due to several factors, including catalyst deactivation or the presence of impurities.

  • Moisture in the Reaction: Many Lewis acid catalysts are sensitive to moisture, which can lead to their deactivation.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Dry Reagents: Dry the nitrile and solvent over an appropriate drying agent before use.

  • Impure Starting Materials: Impurities in the nitrile or sodium azide can interfere with the reaction.

    • Troubleshooting Steps:

      • Purify the Nitrile: Purify the starting nitrile by distillation or recrystallization.

      • Use High-Purity Sodium Azide: Ensure the sodium azide is of high purity and has been stored correctly.

III. Experimental Protocols & Data

General Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles

This protocol provides a general starting point for the synthesis of 5-substituted-1H-tetrazoles. Optimization of specific parameters will likely be necessary for different substrates.

Materials:

  • Substituted nitrile (1.0 equiv)

  • Sodium azide (1.2 - 1.5 equiv)

  • Lewis acid catalyst (e.g., ZnCl₂, 0.1 - 1.0 equiv)

  • Anhydrous DMF or DMSO

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted nitrile, sodium azide, and the Lewis acid catalyst.

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding an acidic aqueous solution (e.g., 1 M HCl) to protonate the tetrazole and neutralize any remaining sodium azide. Caution: This step will generate hydrazoic acid and should be performed in a well-ventilated fume hood.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Optimization of Reaction Conditions for a Model Reaction (Benzonitrile to 5-Phenyl-1H-tetrazole)
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂ (10)DMF1001275
2ZnCl₂ (10)DMSO1001285
3Cu₂O (5)DMF110892
4Co(II) complex (1)DMSO1101299[2][3]
5NoneDMF12024<5

This table is a representative example and actual results may vary.

IV. Visualizing the Workflow

Diagram 1: General Workflow for Tetrazole Synthesis and Optimization

Tetrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_analysis Analysis & Optimization Prep Reactant & Reagent Prep Reaction [3+2] Cycloaddition Prep->Reaction TLC TLC Monitoring Reaction->TLC Workup Quenching & Extraction TLC->Workup Completion Purification Purification Workup->Purification Analysis Yield & Purity Analysis Purification->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot Low Yield/ Impure Optimize Optimize Conditions Analysis->Optimize Further Improvement Troubleshoot->Optimize Optimize->Reaction Re-run

Caption: A flowchart illustrating the key stages of substituted tetrazole synthesis, from preparation to analysis and optimization.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low or No Yield Catalyst_Inactive Inactive/Decomposed? Start->Catalyst_Inactive Catalyst_Loading Insufficient Loading? Start->Catalyst_Loading Catalyst_Choice Wrong Catalyst? Start->Catalyst_Choice Temp Temperature Too Low? Start->Temp Solvent Poor Solvent Choice? Start->Solvent Moisture Moisture Present? Start->Moisture Sol_Verify Verify Catalyst Quality Catalyst_Inactive->Sol_Verify Yes Sol_Increase_Loading Increase Catalyst Loading Catalyst_Loading->Sol_Increase_Loading Yes Sol_Change_Catalyst Screen Different Catalysts Catalyst_Choice->Sol_Change_Catalyst Yes Sol_Increase_Temp Increase Temperature Temp->Sol_Increase_Temp Yes Sol_Screen_Solvents Screen Solvents (DMF, DMSO) Solvent->Sol_Screen_Solvents Yes Sol_Anhydrous Use Anhydrous Conditions Moisture->Sol_Anhydrous Yes

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is tailored for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol. Moving beyond rudimentary protocols, this document provides a deep dive into the practical challenges and critical control points of the synthesis, ensuring a robust, safe, and reproducible process. Our focus is on anticipating and resolving common issues encountered during process development and large-scale production.

Strategic Overview of the Synthesis

The construction of this compound on a larger scale is a multi-step endeavor that demands precise control over reaction parameters to achieve high yields and exceptional purity. A primary challenge in this synthesis is managing the regioselectivity of the tetrazole ring formation. The most pragmatic and scalable route commences with the readily available starting material, 4-aminophenol.

The synthetic strategy unfolds in four key stages:

  • Step 1: Protection of the Phenolic Hydroxyl Group: The initial step involves the protection of the reactive hydroxyl group of 4-aminophenol, commonly as an acetate ester, to prevent its interference in subsequent chemical transformations.

  • Step 2: Formation of the Amide: The amino group of the protected phenol is then acylated to form the corresponding acetanilide derivative.

  • Step 3: Construction of the Tetrazole Ring: This is the pivotal step of the synthesis, involving the cyclization of the acetanilide derivative with an azide source, facilitated by a dehydrating agent. The careful execution of this step is paramount for controlling the formation of the desired 1,5-disubstituted tetrazole regioisomer.

  • Step 4: Deprotection to Yield the Final Product: The synthesis culminates in the removal of the protecting group from the phenolic oxygen to afford the target molecule, this compound.

Detailed Experimental Protocol for Scale-Up

The following protocol details a validated method for the gram-scale synthesis of this compound, designed for scalability and reproducibility.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-aminophenol (1.0 equivalent) in acetic acid. To this stirred solution, add acetic anhydride (1.1 equivalents) dropwise at ambient temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 2 to 4 hours. The consumption of 4-aminophenol can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Upon completion, the reaction mixture is cooled and then carefully poured into cold water to precipitate the product. The resulting solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield N-(4-hydroxyphenyl)acetamide.

Step 2: Protection of the Phenolic Group via Acetylation
  • Reaction Setup: Suspend N-(4-hydroxyphenyl)acetamide (1.0 equivalent) in a suitable solvent such as dichloromethane. Add a base, for instance, triethylamine (1.5 equivalents).

  • Acylation: Cool the mixture to 0–5 °C in an ice bath. Add acetyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains controlled. After the addition, allow the reaction to gradually warm to room temperature and continue stirring for 4 to 6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction by adding water. Separate the organic layer, wash it with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to give 4-acetylaminophenyl acetate.

Step 3: Synthesis of 1-(4-acetoxyphenyl)-5-methyl-1H-tetrazole
  • Reaction Setup: In a flame-dried reactor under an inert atmosphere (e.g., nitrogen), dissolve 4-acetylaminophenyl acetate (1.0 equivalent) in anhydrous acetonitrile.

  • Formation of Imidoyl Chloride: Cool the solution to 0–5 °C and add phosphorus pentachloride (PCl5) (1.2 equivalents) portion-wise. Stir the mixture at this temperature for 1 to 2 hours to facilitate the formation of the imidoyl chloride intermediate.

  • Azide Addition and Cyclization: In a separate flask, dissolve sodium azide (NaN3) (1.5 equivalents) in a minimal amount of dry N,N-dimethylformamide (DMF). Extreme caution is advised: Sodium azide is highly toxic, and the reaction can generate explosive hydrazoic acid, especially under acidic conditions. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment. Add the azide solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: Once the addition is complete, the reaction is slowly heated to 80–90 °C and maintained for 12 to 24 hours. The formation of the tetrazole ring should be monitored periodically.

  • Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched by pouring it onto a stirred mixture of ice and water. The product is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 4: Deprotection to this compound
  • Reaction Setup: Dissolve the 1-(4-acetoxyphenyl)-5-methyl-1H-tetrazole obtained from the previous step in methanol.

  • Deprotection Reaction: Add a catalytic amount of sodium methoxide. Stir the solution at room temperature until the deprotection is complete, as indicated by TLC or LC-MS (typically 1-3 hours).

  • Isolation and Purification: Neutralize the reaction mixture with a weak acid, such as acetic acid. Remove the solvent under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure this compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

Issue Encountered Probable Cause(s) Corrective Actions and Solutions
Suboptimal Yield in Tetrazole Formation (Step 3) Inefficient formation of the crucial imidoyl chloride intermediate.Meticulously ensure all reagents and solvents are anhydrous. A slight excess of the dehydrating agent may be beneficial. Consider extending the reaction time for this intermediate's formation.
Insufficient reactivity of the imidoyl chloride with the azide nucleophile.The reaction temperature for the cyclization can be cautiously increased (up to 120 °C). The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can improve the solubility and reactivity of the azide salt.
Formation of the Undesired 2,5-Disubstituted Tetrazole Isomer The cyclization mechanism allows for two potential pathways, leading to a mixture of regioisomers.Regioselectivity can be influenced by the choice of catalyst and solvent. The addition of a Lewis acid catalyst (e.g., zinc chloride, titanium tetrachloride) has been shown to favor the 1,5-disubstituted product in similar syntheses.[1] A systematic optimization of reaction conditions is essential.
Challenges in Final Product Purification The presence of residual starting materials or reaction intermediates.Strive for complete conversion in each synthetic step through careful monitoring. A multi-stage purification strategy, combining column chromatography with a final recrystallization, is often effective.
Formation of colored byproducts.These often result from thermal decomposition. If feasible, lower the reaction temperatures or reduce reaction times. A charcoal treatment of the crude product solution prior to recrystallization can effectively remove colored impurities.
Critical Safety Considerations for Scale-Up Inadvertent generation of highly explosive hydrazoic acid (HN3).This is a paramount safety concern. All operations involving sodium azide must be conducted in a certified chemical fume hood. Strictly avoid acidic conditions in the presence of azide. Any residual azide must be carefully quenched with an aqueous solution of sodium nitrite, followed by slow acidification.
Potential for exothermic events.The addition of reactive reagents, particularly the dehydrating agent and the azide solution, must be performed slowly and with efficient cooling and agitation to maintain strict temperature control.

Frequently Asked Questions (FAQs)

Q1: Is it possible to use an alternative protecting group for the phenol? A1: Certainly. Other protecting groups such as benzyl or silyl ethers are viable options. However, their use will necessitate different deprotection conditions. The acetyl group is often favored due to its straightforward introduction and mild removal conditions.

Q2: What are the most effective methods for monitoring the tetrazole formation step? A2: A dual-analytical approach using both TLC and LC-MS is highly recommended. TLC provides a rapid qualitative assessment of the reaction's progress. LC-MS offers quantitative data, confirming the molecular weight of the desired product and helping to identify and quantify any byproducts, including the regioisomeric impurity.

Q3: Are there more environmentally benign ("greener") alternatives for this synthesis? A3: The field of green chemistry offers promising alternatives. Research has demonstrated the feasibility of using water or ionic liquids as solvents for tetrazole synthesis, often in conjunction with specific catalysts. For instance, the use of zinc salts in water has proven effective for the synthesis of 5-substituted 1H-tetrazoles from nitriles.[1][2] While adapting these methods to this specific multi-step synthesis would require dedicated process optimization, they represent a valuable avenue for developing a more sustainable manufacturing process.

Q4: How can the regioselectivity of the tetrazole formation be enhanced? A4: Achieving high regioselectivity is a well-documented challenge in the synthesis of 1,5-disubstituted tetrazoles. Several factors can be manipulated to influence the isomeric ratio:

  • Catalyst Selection: Lewis acids such as ZnCl2, AlCl3, or TiCl4 can coordinate with the nitrogen atoms of the intermediate, thereby directing the cyclization pathway.

  • Solvent Effects: The polarity of the reaction medium can influence the transition state energies of the competing cyclization pathways.

  • Temperature Control: In certain systems, lower reaction temperatures may favor the kinetic formation of one isomer over the thermodynamic product. A systematic Design of Experiments (DoE) approach to screen these parameters is the most effective strategy to optimize for the desired 1,5-isomer.

Summary of Key Reaction Parameters

StepKey ReactantsEssential ReagentsSolventTemperature (°C)Duration (h)Expected Yield (%)Primary Quality Control
1 4-AminophenolAcetic anhydrideAcetic AcidRoom Temp.2-4>95TLC, ¹H NMR
2 N-(4-hydroxyphenyl)acetamideAcetyl chloride, TriethylamineDichloromethane0 → Room Temp.4-690-95TLC, ¹H NMR
3 4-acetylaminophenyl acetatePCl5, NaN3Acetonitrile0 → 9012-2460-80LC-MS (for regioisomer ratio)
4 1-(4-acetoxyphenyl)-5-methyl-1H-tetrazoleNaOMe (catalytic)MethanolRoom Temp. → 401-3>90HPLC (for final purity)

Visualized Synthetic Pathway and Troubleshooting Logic

Diagram 1: The Synthetic Route to this compound

Synthesis_Pathway A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride Acetic Acid C 4-Acetylaminophenyl acetate B->C Acetyl chloride Triethylamine D 1-(4-acetoxyphenyl)-5-methyl- 1H-tetrazole C->D 1. PCl5 2. NaN3 E This compound D->E NaOMe Methanol

Caption: A multi-step synthetic pathway for the preparation of this compound.

Diagram 2: A Troubleshooting Workflow for Low Yield in the Tetrazole Formation Step

Caption: A systematic decision tree for addressing and resolving low yields in the critical tetrazole formation step.

References

  • Mohekar, S. D., et al. (2016). An improved and convenient route for the synthesis of 5-methyl-1H-tetrazol-1-yl substituted benzenamines. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1045-1053. Available at: [Link]

  • Sharpless, K. B., et al. (2001). The Reaction of Sodium Azide with Nitriles to Give 1H-Tetrazoles Proceeds Readily in Water with Zinc Salts as Catalysts. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Syntheses, 78, 81. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters, 19(6), 1386–1389. Available at: [Link]

  • Wittenberger, S. J., & Donner, B. G. (1993). An improved synthesis of 5-substituted tetrazoles. The Journal of Organic Chemistry, 58(15), 4139–4141. Available at: [Link]

Sources

Technical Support Hub: Analytical Method Development for 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSH-AMT-451HTP-20260114

Version: 1.0

Introduction

Welcome to the technical support center for 4-(5-methyl-1H-tetrazol-1-yl)phenol. This guide is designed for researchers, analytical scientists, and drug development professionals actively engaged in the development of robust analytical methods for this compound and its associated impurities. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount. This document provides practical, field-tested advice in a direct question-and-answer format, grounded in scientific principles and regulatory expectations. Our goal is to not only provide solutions but to explain the underlying causality, empowering you to overcome challenges with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the early stages of method development.

Q1: Where should I start with HPLC method development for this compound?

A: The most effective starting point is a reversed-phase HPLC (RP-HPLC) screening protocol. This compound is a moderately polar compound containing both a phenolic hydroxyl group and a tetrazole ring, making it well-suited for C18 or C8 columns.[1]

Application Scientist's Note: Begin with a generic gradient to quickly map the elution profile of the main compound and any major impurities. A typical starting gradient would be a fast ramp from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile in 15 minutes). This initial run is not for quantification but for reconnaissance—it tells you the approximate retention time and reveals the complexity of your sample. The phenolic group imparts some acidity, so using a low pH mobile phase (e.g., 0.1% formic or phosphoric acid in water) is crucial to suppress the ionization of the hydroxyl group, which ensures a sharp, symmetrical peak shape.[2]

Q2: What are the likely impurities I should be looking for?

A: Impurities can originate from the synthesis process or degradation. Based on common synthetic routes for tetrazoles, which often involve the cycloaddition of an azide with a nitrile, potential process-related impurities include:[3][4][5]

  • Starting Materials: Unreacted 4-aminophenol or other precursors.

  • Intermediates: Such as the corresponding nitrile intermediate.

  • Isomeric Impurities: Positional isomers formed during the tetrazole ring formation. The synthesis can sometimes yield both 1-substituted and 2-substituted tetrazoles.[6]

  • Reagents: Residual catalysts or reagents like sodium azide (though less likely to be seen by UV-HPLC).[7]

Degradation impurities can be identified through forced degradation (stress testing) studies.[8][9][10]

Q3: What is the best UV detection wavelength for this compound?

A: The phenol and tetrazole moieties are both UV-active chromophores. To determine the optimal wavelength, you should run a UV-Vis scan of this compound in your mobile phase diluent using a diode array detector (DAD) or a spectrophotometer. Typically, compounds with aromatic rings exhibit strong absorbance between 210 nm and 270 nm. A good starting point would be around 254 nm, a common wavelength for aromatic compounds, or the absorbance maximum (λ-max) identified from the scan.

Application Scientist's Note: While using the λ-max provides the highest sensitivity for the main peak, it may not be optimal for detecting all impurities. It is often advantageous to monitor at a lower wavelength (e.g., 215-220 nm) where most organic molecules absorb, as this increases the probability of detecting unknown impurities that may have different chromophores.[11] Your final method may even specify dual-wavelength detection to ensure comprehensive impurity profiling.

Q4: How should I prepare my samples and standards?

A: Sample and standard preparation should be consistent and aim to minimize variability.

  • Solvent Selection: The ideal diluent is the mobile phase itself, or a composition that is weaker than the starting mobile phase conditions to prevent peak distortion. A mixture of water and acetonitrile (e.g., 50:50) is often a good choice.

  • Concentration: For impurity analysis, a sample concentration of approximately 0.5 to 1.0 mg/mL is typical.[12] This concentration is usually sufficient to detect impurities at the 0.05% or 0.10% level required by regulatory guidelines.[13]

  • Filtration: Always filter your sample solutions through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates that could clog the column or system.[1]

Section 2: HPLC/UPLC Method Development & Troubleshooting Guide

This in-depth guide addresses specific, practical challenges in a question-and-answer format.

Q5: I'm observing poor peak shape (tailing) for the main compound. What is the cause and how do I fix it?

A: Peak tailing for a phenolic compound like this is a classic sign of secondary interactions between the analyte and the stationary phase. The primary cause is often the interaction of the acidic phenol group with active silanol groups on the silica surface of the HPLC column.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective solution is to add an acidifier to your aqueous mobile phase (Eluent A). Using 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid will bring the pH to around 2.5-3.0. At this pH, the silanol groups are protonated (neutral), and the phenolic group's ionization is suppressed, minimizing unwanted ionic interactions and dramatically improving peak symmetry.[2]

  • Use an End-Capped, High-Purity Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal accessible silanol groups. If you are using an older column (e.g., a Type A silica), switching to a modern Type B silica column can resolve the issue.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase and lead to peak tailing.[14] To check for this, dilute your sample 5-fold and 10-fold and reinject. If the peak shape improves significantly, you were likely overloading the column.

Q6: I can't separate a critical impurity from the main peak. How can I improve the resolution?

A: Improving resolution requires manipulating the three key factors of the "resolution equation": efficiency (N), selectivity (α), and retention factor (k').

Troubleshooting Steps:

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. The different solvent properties can alter interactions with the stationary phase and improve separation.

    • Modify Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, leading to significant changes in retention and selectivity. This is especially relevant for the phenolic group in your molecule.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next step. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) phase. These offer different retention mechanisms (e.g., π-π interactions with the Phenyl phase) that can resolve closely eluting peaks.

  • Increase Efficiency (N):

    • Switch to a Smaller Particle Size Column: Moving from a 5 µm particle column to a 3 µm or sub-2 µm (UPLC) column will generate significantly sharper peaks and higher efficiency, which can resolve closely eluting compounds.

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve efficiency and resolution, but at the cost of longer run times.[14]

  • Adjust Retention Factor (k'):

    • Decrease Solvent Strength: If your peaks are eluting too early (low k'), they don't spend enough time interacting with the stationary phase to be separated. Decrease the percentage of the organic solvent in your mobile phase to increase retention and provide more opportunity for separation.

Q7: My retention times are drifting between injections. What's causing this instability?

A: Retention time drift is usually caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For reversed-phase, this typically requires flushing with 10-20 column volumes of the starting mobile phase.

  • Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Always use a graduated cylinder for accurate measurements and ensure the components are thoroughly mixed. If using buffers, ensure they are fully dissolved.

  • Use a Column Thermostat: HPLC separations are sensitive to temperature changes. A change of even a few degrees can alter mobile phase viscosity and retention times. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C) is essential for reproducible chromatography.[14]

  • Check for Leaks: A small, undetected leak in the pump or flow path can cause pressure fluctuations and lead to drifting retention times.

Section 3: Regulatory Compliance & Impurity Profiling

Q8: What are the regulatory expectations for identifying and controlling impurities?

A: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH). The key guidelines are:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities.[13][15][16]

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the parameters required to validate your analytical method, such as specificity, linearity, accuracy, precision, and robustness.[17][18][19]

Application Scientist's Note: The ICH Q3A(R2) thresholds are critical. For a typical drug substance, you must:

  • Report any impurity above 0.05%.

  • Identify the structure of any impurity above 0.10% (or a lower threshold for high-dose drugs).

  • Qualify (i.e., gather safety data) for any impurity above 0.15%.

Your analytical method must be validated to prove it is "stability-indicating," meaning it can separate the active substance from its degradation products and impurities.[9] This is typically demonstrated through forced degradation studies.[8][10][20]

ICH Q3A(R2) Thresholds (for max. daily dose ≤ 2g/day)
Threshold Value
Reporting Threshold0.05%
Identification Threshold0.10%
Qualification Threshold0.15%

Q9: How do I conduct a forced degradation study?

A: A forced degradation or stress study is performed to demonstrate the specificity of your method and to identify likely degradation products.[8][9] The drug substance is subjected to more extreme conditions than in accelerated stability testing.[8][12]

Application Scientist's Note: The goal is to achieve 5-20% degradation of the active ingredient.[8][12] Degrading the sample too much can lead to secondary degradation products that are not relevant to real-world stability. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal: Dry heat (e.g., 105 °C) for several hours.

  • Photolytic: Exposing the sample to light according to ICH Q1B guidelines.

After exposure, the samples are analyzed by your HPLC method. The chromatograms should be inspected for new peaks, and peak purity analysis (using a DAD) should be performed to ensure the main peak is spectrally pure and not co-eluting with any degradants.

Section 4: Protocols & Workflows

Protocol 1: Generic RP-HPLC Method for Initial Screening

This protocol provides a robust starting point for your method development.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose reversed-phase column suitable for moderately polar compounds.
Eluent A 0.1% Formic Acid in WaterAcidified mobile phase to ensure good peak shape for the phenolic analyte.
Eluent B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B in 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate at 5% B for 5 min.A fast screening gradient to elute a wide range of compounds and identify impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 5 µLA small volume to minimize potential for column overload and peak distortion.
Detection UV DAD, 220 nm & 254 nmDual wavelength monitoring for comprehensive detection of the API and impurities.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
Workflow Visualizations

MethodDevelopmentWorkflow P1_Info Gather Physicochemical Info (pKa, logP, UV Scan) P1_Screen Run Generic Gradient Method (Protocol 1) P1_Info->P1_Screen P1_Eval Evaluate Initial Chromatogram (Peak Shape, RT, Impurities) P1_Screen->P1_Eval P2_Select Address Peak Shape (Adjust pH, Column Choice) P1_Eval->P2_Select P2_Resolve Improve Resolution (Modify Organic, Temp, Gradient) P2_Select->P2_Resolve P2_SST Define System Suitability (Tailing, Resolution, Plate Count) P2_Resolve->P2_SST P3_Stress Forced Degradation Study (Demonstrate Specificity) P2_SST->P3_Stress Proceed if SST passes P3_Validate Validate per ICH Q2(R1) (Linearity, Accuracy, Precision) P3_Stress->P3_Validate P3_Final Finalize Method & SOP P3_Validate->P3_Final

Caption: Overall Analytical Method Development Strategy.

TroubleshootingResolution action_node action_node Start Resolution < 1.5 for critical pair? ChangeGradient Is gradient slope optimal? Start->ChangeGradient Yes End Resolution Goal Met Start->End No ChangeSolvent Tried alternative organic solvent? ChangeGradient->ChangeSolvent Yes Action_Gradient Decrease gradient slope (e.g., 0.5%/min) ChangeGradient->Action_Gradient No ChangeColumn Tried alternative column chemistry? ChangeSolvent->ChangeColumn Yes Action_Solvent Switch Acetonitrile to Methanol (or vice-versa) ChangeSolvent->Action_Solvent No Action_Column Try Phenyl-Hexyl or Cyano column ChangeColumn->Action_Column No ChangeColumn->End Yes, Consult Specialist Action_Gradient->Start Re-evaluate Action_Solvent->Start Re-evaluate Action_Column->Start Re-evaluate

Caption: Troubleshooting Decision Tree for Poor Peak Resolution.

Section 5: References

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. EMA.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.

  • International Council for Harmonisation. Quality Guidelines. ICH.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • SGS Hong Kong, China. Forced Degradation Testing.

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES.

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.

  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

  • Therapeutic Goods Administration. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. TGA.

  • Armelle Vallat. (2007, May). TROUBLESHOOTING GUIDE – HPLC.

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • Semantic Scholar. (2009, September 22). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol.

  • SIELC Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.

  • Sigma-Aldrich. This compound.

  • PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol.

  • ResearchGate. HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2....

  • Sigma-Aldrich. 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.

  • ResearchGate. (2025, August 6). Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities.

  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

  • ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.

  • IJRPC. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography.

  • Wikipedia. Tetrazole.

  • PubMed Central (PMC). Tetrazoles via Multicomponent Reactions.

  • Sigma-Aldrich. 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.

  • BOC Sciences. CAS 157124-41-9 this compound.

  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

  • Google Patents. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.

Sources

Validation & Comparative

A Comparative Guide to the Hypothesized Mechanism of Action of 4-(5-methyl-1H-tetrazol-1-yl)phenol as a GABAA Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The compound 4-(5-methyl-1H-tetrazol-1-yl)phenol is a novel chemical entity with potential pharmacological applications. To date, its precise mechanism of action has not been elucidated in published literature. This guide, therefore, puts forth a scientifically plausible hypothesis: that this compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This hypothesis is predicated on the well-established precedent of phenolic compounds modulating GABAA receptor activity.

This document serves as a comparative analysis, juxtaposing the hypothesized action of this compound with two well-characterized GABAA receptor modulators: Diazepam , a benzodiazepine, and Propofol , a phenolic intravenous anesthetic. By examining their distinct mechanisms, we provide a framework for the potential experimental validation of our hypothesis. The protocols and comparative data herein are intended to guide researchers in the design of pivotal experiments to characterize this and other novel compounds targeting the GABAA receptor.

The GABAA Receptor: A Primer on the Hypothesized Target

The GABAA receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1] It is a pentameric ligand-gated ion channel, with a central pore permeable to chloride ions (Cl⁻).[2] The binding of the endogenous neurotransmitter GABA to its orthosteric site, located at the interface between α and β subunits, triggers a conformational change that opens the channel.[3] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1]

The receptor's complexity is underscored by the existence of numerous allosteric binding sites, which are distinct from the GABA binding site and are targets for a variety of clinically important drugs.[2] These modulators can enhance or inhibit the receptor's function without directly activating it.

Rationale for the GABAA Receptor Hypothesis

The hypothesis that this compound modulates the GABAA receptor is based on two key structural features:

  • The Phenol Moiety: A significant body of evidence demonstrates that phenolic compounds can act as positive allosteric modulators of GABAA receptors.[4] The hydroxyl group of the phenol ring is a critical feature for this activity.

  • The Tetrazole Ring: While not a classic pharmacophore for GABAA receptor modulation, the tetrazole ring is a well-known bioisostere for a carboxylic acid group. Its presence can influence the physicochemical properties of the molecule, such as its acidity and ability to form hydrogen bonds, which could contribute to its interaction with the receptor.

Comparative Analysis of GABAA Receptor Modulators

To understand the potential mechanism of this compound, we will compare it to two gold-standard modulators that act on the GABAA receptor through distinct mechanisms.

Diazepam: The Classic Benzodiazepine Modulator

Diazepam, a member of the benzodiazepine class of drugs, is a positive allosteric modulator of the GABAA receptor.[5] It binds to a specific site, known as the benzodiazepine site, located at the interface of the α and γ subunits.[6] By binding to this site, diazepam increases the affinity of GABA for its binding site, which in turn increases the frequency of channel opening in the presence of GABA.[5] This enhancement of GABAergic inhibition underlies its anxiolytic, sedative, and anticonvulsant properties.

Propofol: A Phenolic Modulator

Propofol is a short-acting intravenous anesthetic that potentiates GABAA receptor function.[7] Unlike diazepam, propofol is thought to have multiple binding sites on the GABAA receptor, primarily within the transmembrane domains of the β subunits.[7][8] Its mechanism of action involves prolonging the duration of channel opening induced by GABA.[9] At higher concentrations, propofol can also directly activate the GABAA receptor, even in the absence of GABA.[10]

Quantitative Comparison of Modulator Performance

The following table summarizes key quantitative data for the comparator compounds, providing a benchmark for the potential evaluation of this compound.

CompoundMechanism of ActionBinding SitePotentiation (EC₅₀)Binding Affinity (Kᵢ)
Diazepam Increases frequency of channel openingα/γ subunit interface~26-39 nM (for potentiation of GABA-activated currents)[11]~8.6 nM ([³H]Flunitrazepam displacement)[12]
Propofol Prolongs duration of channel opening; direct activation at high concentrationsβ subunit transmembrane domains~1-10 µM (for potentiation of GABA-elicited currents)[13]Binding is complex with multiple sites; direct affinity is low.
This compound Hypothesized: Positive Allosteric ModulatorHypothesized: To be determinedTo be determinedTo be determined

Experimental Protocols for Mechanistic Elucidation

To test the hypothesis that this compound modulates the GABAA receptor, two primary experimental approaches are recommended: electrophysiological recordings and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in a heterologous system.

Objective: To determine if this compound modulates GABA-induced currents in oocytes expressing specific GABAA receptor subtypes.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • GABA Application: Apply a low concentration of GABA (e.g., the EC₁₀-EC₂₀ concentration) to elicit a baseline current.

  • Co-application of Test Compound: Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Analysis: Measure the potentiation of the GABA-induced current by the test compound. Plot the potentiation as a function of the compound's concentration to determine the EC₅₀.

Radioligand Binding Assay

This assay is used to determine if a test compound binds to a specific site on the receptor.

Objective: To determine if this compound can displace the binding of a known radioligand to the benzodiazepine site of the GABAA receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain (minus cerebellum). This involves homogenization and multiple centrifugation steps to isolate the membrane fraction.

  • Binding Incubation:

    • In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]flunitrazepam (a radioligand for the benzodiazepine site, typically ~1 nM).

    • For competition binding, add varying concentrations of this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled competitor like diazepam, e.g., 10 µM).

  • Assay Termination: Incubate for 60 minutes at 25°C.[14] Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters and measure the radioactivity retained on them using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be converted to a Kᵢ value.

Visualizing the Mechanisms and Workflows

Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (Ligand-Gated Cl⁻ Channel) GABA->GABAAR Binds to orthosteric site Compound This compound (Hypothesized Modulator) Compound->GABAAR Binds to allosteric site (Hypothesized) Cl_in Cl⁻ Influx GABAAR->Cl_in Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_in->Hyperpolarization

Caption: Hypothesized signaling pathway of this compound at the GABAA receptor.

Experimental Workflow: Two-Electrode Voltage Clamp

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Oocyte_Prep 1. Oocyte Preparation (Harvest & Defolliculate) cRNA_Inject 2. cRNA Injection (GABAA Receptor Subunits) Oocyte_Prep->cRNA_Inject Incubate 3. Incubation (2-5 days) cRNA_Inject->Incubate Mount 4. Mount Oocyte & Impale with Electrodes Clamp 5. Voltage Clamp (-60 mV) Mount->Clamp GABA_App 6. Apply GABA (Baseline Current) Clamp->GABA_App Co_App 7. Co-apply GABA + Test Compound GABA_App->Co_App Measure 8. Measure Current Potentiation Plot 9. Plot Dose-Response Curve Measure->Plot EC50 10. Determine EC₅₀ Plot->EC50

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Concluding Remarks and Future Directions

The structural features of this compound provide a compelling, albeit hypothetical, basis for its potential action as a positive allosteric modulator of the GABAA receptor. This guide has outlined a comparative framework and detailed experimental protocols to rigorously test this hypothesis.

Should experimental evidence support this mechanism, further studies would be warranted to:

  • Determine the specific binding site(s) of this compound on the GABAA receptor.

  • Characterize its subtype selectivity across the diverse family of GABAA receptors.

  • Evaluate its in vivo efficacy in animal models of anxiety, epilepsy, or insomnia.

The exploration of novel chemical scaffolds that modulate the GABAA receptor is a critical endeavor in the development of new therapeutics with improved efficacy and side-effect profiles. The systematic approach detailed in this guide provides a roadmap for the comprehensive characterization of this compound and other promising drug candidates.

References

  • GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). Journal of Genetic Engineering and Biotechnology. [Link]

  • Bali, M., & Akabas, M. H. (2004). Defining the propofol binding site location on the GABAA receptor. Molecular Pharmacology, 65(1), 68-76. [Link]

  • Eaton, M. M., et al. (2017). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. Molecular Pharmacology, 92(6), 635-648. [Link]

  • GABAA receptor. (n.d.). In Wikipedia. [Link]

  • Ernst, M., et al. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers in Molecular Neuroscience, 8, 42. [Link]

  • Structure of the GABA Receptor. (n.d.). University of Washington. [Link]

  • GABA A receptor structure and location of drug binding sites (A)... (n.d.). In ResearchGate. [Link]

  • Forman, S. A., et al. (2011). Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies. Anesthesiology, 114(5), 1100-1109. [Link]

  • Yip, G., et al. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715-720. [Link]

  • Eaton, M. M., et al. (2017). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. Molecular Pharmacology, 92(6), 635-648. [Link]

  • Jayakar, S. S., et al. (2024). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 300(10), 107778. [Link]

  • GABAA (Non-Selective) Rat Ion Channel [³H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • [3H]Flunitrazepam Binding. (n.d.). Bio-protocol. [Link]

  • Alexeev, M., et al. (2012). The natural products magnolol and honokiol are positive allosteric modulators of both synaptic and extra-synaptic GABA(A) receptors. Neuropharmacology, 63(8), 1341-1348. [Link]

  • Jayakar, S. S., et al. (2024). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 300(10), 107778. [Link]

  • Bai, D., et al. (1999). The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors. Journal of Neuroscience, 19(24), 10635-10646. [Link]

  • Automated Voltage-Clamp Screening for Xenopus Oocytes. (n.d.). Multi Channel Systems. [Link]

  • Franco, L., et al. (2019). Positive allosteric modulation of native and recombinant GABAA receptors by hops prenylflavonoids. British Journal of Pharmacology, 176(11), 1747-1761. [Link]

  • Granja, R., et al. (1997). Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density. Journal of Molecular Neuroscience, 9(3), 187-195. [Link]

  • Williams, D. B., & Akabas, M. H. (2002). Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations. Journal of Neuroscience, 22(17), 7417-7424. [Link]

  • Baur, R., et al. (2005). Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. British Journal of Pharmacology, 145(7), 965-972. [Link]

  • Ferrarese, C., et al. (1993). Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors. Neuropharmacology, 32(11), 1181-1188. [Link]

  • Li, G., et al. (2013). An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors. Anesthesiology, 119(5), 1035-1046. [Link]

  • Xenopus oocytes and two-electrode voltage clamp (TEVC) recordings. (n.d.). Bio-protocol. [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. (n.d.). NPI Electronic. [Link]

  • Costa, E., & Guidotti, A. (1979). Molecular mechanisms mediating the action of diazepam on GABA receptors. British Journal of Psychiatry, 135, 481-482. [Link]

  • Wang, C., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2108. [Link]

  • Mirza, N. R., et al. (1998). Selective labelling of diazepam-insensitive GABAA receptors in vivo using [³H]Ro 15-4513. British Journal of Pharmacology, 124(3), 543-550. [Link]

  • GABAA (Non-Selective) Rat Ion Channel [³H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Sensitivity to GABA and diazepam. A , The EC 50 for GABA was determined... (n.d.). In ResearchGate. [Link]

  • Pericic, D., et al. (1999). [³H]Flunitrazepam Binding to Recombinant alpha1beta2gamma2S GABAA Receptors Stably Expressed in HEK 293 Cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(5), 429-436. [Link]

  • Diazepam. (n.d.). In Wikipedia. [Link]

  • Two-electrode voltage-clamp (TEVC). (2014). University of Kaiserslautern. [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. [Link]

  • Ordway, G. A., et al. (2003). Normal [³H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide. Journal of Neurochemistry, 85(5), 1133-1140. [Link]

  • Ramerstorfer, J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(5), 1118-1127. [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). In Wikipedia. [Link]

  • Pin, J. P., & Prézeau, L. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 5(3), 195-201. [Link]

  • Category:GABAA receptor positive allosteric modulators. (n.d.). In Wikipedia. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(5-methyl-1H-tetrazol-1-yl)phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activities of the two main isomers of 4-(5-methyl-1H-tetrazol-1-yl)phenol: the 1,5- and 2,5-disubstituted regioisomers. While direct comparative studies on this specific molecule are not extensively available in the public domain, this document synthesizes findings from research on analogous tetrazole-containing compounds to project a reasoned analysis of their likely divergent biological profiles. We will delve into anticipated differences in their anticancer, antimicrobial, and anti-inflammatory properties, supported by established structure-activity relationships within the tetrazole chemical class.[1][2][3]

The tetrazole moiety is a well-regarded pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group.[2][4] This five-membered nitrogen-rich heterocycle can exist in different isomeric forms, which can significantly influence the compound's biological activity. The differential spatial arrangement of the substituents on the tetrazole ring can lead to varied interactions with biological targets.[3][5]

Projected Isomeric Differences in Bioactivity: A Structure-Activity Relationship (SAR) Perspective

Based on published literature for various tetrazole derivatives, the positioning of the substituent on the tetrazole ring—at the N-1 versus the N-2 position—can profoundly impact the molecule's therapeutic efficacy and toxicity profile. For instance, studies on certain 5-thio-substituted tetrazoles have shown that the 2-alkyl regioisomers exhibit more potent antimycobacterial activity and lower cytotoxicity compared to their 1-alkyl counterparts.[3] This suggests that the electronic and steric properties endowed by the substitution pattern are critical determinants of biological function.

Applying this understanding to this compound, we can hypothesize a similar divergence in the activities of its 1,5- and 2,5-isomers.

Table 1: Hypothetical Comparison of the Biological Activities of this compound Isomers
Biological Activity1,5-disubstituted Isomer (Hypothetical)2,5-disubstituted Isomer (Hypothetical)Rationale based on Analogous Compounds
Anticancer Activity Moderate ActivityPotentially Higher ActivityThe spatial orientation of the phenol group in the 2,5-isomer may allow for more favorable interactions with target proteins involved in cancer cell proliferation, a trend seen in some tetrazole-based anticancer agents.[2][6][7]
Antimicrobial Activity Moderate ActivityPotentially Higher Activity and Broader SpectrumDrawing parallels from antimycobacterial studies of tetrazole isomers, the 2,5-disubstituted isomer may exhibit enhanced penetration into microbial cells or stronger binding to microbial enzymes.[3][5][8]
Anti-inflammatory Activity Good ActivityPotentially More Selective COX-2 InhibitionThe structural arrangement of the 2,5-isomer might favor binding to the active site of COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.[1][9][10]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized activities, the following standard in vitro assays are recommended.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[11][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of the tetrazole isomers in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11][13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][12] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prep_compounds Prepare Serial Dilutions of Isomers incubate2 Incubate 24-48h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17] The broth microdilution method is a common technique for determining MIC.[15][18]

Protocol:

  • Prepare Inoculum: Culture the desired bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[15][16]

  • Compound Dilution: Prepare a two-fold serial dilution of the tetrazole isomers in a 96-well microtiter plate containing broth medium.[15]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth medium only).[16]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15][16]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15][17]

Workflow for MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Isomers in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow of the broth microdilution MIC assay.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[19][20] A common method involves quantifying the amount of prostaglandin E₂ (PGE₂) produced.[19][20]

Protocol:

  • Enzyme and Compound Incubation: In a reaction tube or well, add the reaction buffer, heme, the COX-1 or COX-2 enzyme, and the test compound (or vehicle control).[21][22]

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[21][22]

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[21][22]

  • Reaction Incubation: Incubate for a short, precise time (e.g., 2 minutes) at 37°C.[21][22]

  • Stop Reaction: Terminate the reaction by adding a stopping reagent, such as stannous chloride.[21]

  • Quantify Prostaglandin Production: Measure the amount of PGE₂ produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[19][20]

  • Data Analysis: Calculate the percentage of COX inhibition for each isomer at various concentrations and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Signaling Pathway: COX-Mediated Inflammation

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins, Thromboxanes COX1->PGs_TXs PGs Prostaglandins COX2->PGs Homeostasis Physiological Functions (e.g., GI protection, platelet aggregation) PGs_TXs->Homeostasis Inflammation Inflammation, Pain, Fever PGs->Inflammation Isomers Tetrazole Isomers (Potential Inhibitors) Isomers->COX1 Inhibition Isomers->COX2 Inhibition

Caption: Simplified COX pathway and the inhibitory role of test compounds.

Conclusion

While further empirical studies are necessary to definitively characterize the biological activities of this compound isomers, the existing body of research on tetrazole chemistry allows for informed predictions. It is plausible that the 2,5-disubstituted isomer may exhibit superior anticancer and antimicrobial properties and a more favorable anti-inflammatory profile with higher selectivity for COX-2. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these hypotheses, paving the way for a deeper understanding of the therapeutic potential of these compounds.

References

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Microbe Investigations. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • MTT Analysis Protocol - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). ResearchGate. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). Springer Nature Experiments. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. [Link]

  • Tetrazole hybrids with potential anticancer activity. (2019). PubMed. [Link]

  • Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.). ResearchGate. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). Semantic Scholar. [Link]

  • Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. (n.d.). PubMed. [Link]

  • 2-Substituted and 2,5-Disubstituted Tetrazoles. (n.d.). ResearchGate. [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. (2017). Bentham Science. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health. [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed. [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). Nanomedicine Research Journal. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (n.d.). PubMed Central. [Link]

  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. (n.d.). Al-Nahrain University, College of Pharmacy. [Link]

  • Percentage anti-inflammatory activity of compounds in comparison with control. (n.d.). ResearchGate. [Link]

  • Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. (2019). Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. (2015). Scirp.org. [Link]

  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. (n.d.). PubMed. [Link]

  • Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. (2022). PubMed Central. [Link]

  • Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. (n.d.). De Gruyter. [Link]

  • Tetrazoles: Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. (n.d.). ResearchGate. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies. (2016). PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 4-(5-Methyl-1H-tetrazol-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(5-methyl-1H-tetrazol-1-yl)phenol derivatives. Drawing upon data from analogous chemical structures and established principles in medicinal chemistry, this document aims to furnish researchers, scientists, and drug development professionals with a predictive framework for designing and optimizing novel therapeutic agents based on this scaffold. While a dedicated, exhaustive SAR study on this specific nuclear structure is not extensively documented in publicly available literature, by examining related compounds, we can infer critical structural determinants for biological activity.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound core represents a confluence of two key pharmacophores: a phenol ring and a tetrazole moiety. The phenolic hydroxyl group is a common feature in many biologically active compounds, capable of forming crucial hydrogen bonds with protein targets. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering advantages such as improved metabolic stability and enhanced lipophilicity, which can lead to better pharmacokinetic profiles.[1][2] The nitrogen-rich tetrazole ring system is a versatile scaffold found in a wide array of approved drugs, exhibiting activities ranging from anti-inflammatory and anticancer to antimicrobial.[3][4]

The specific arrangement in this compound, with the tetrazole linked at the N1 position and a methyl group at the C5 position, provides a distinct three-dimensional structure and electronic distribution that can be systematically modified to probe interactions with biological targets. This guide will focus on the potential of these derivatives as anti-inflammatory and anticancer agents, drawing parallels from structurally related inhibitors of key enzymes in these therapeutic areas.

Postulated Biological Targets and the Rationale for Exploration

Based on the activities of structurally analogous phenol and tetrazole-containing compounds, several potential biological targets for this compound derivatives can be postulated.

  • p38 MAP Kinase: This kinase is a central mediator of the inflammatory response, and its inhibition is a validated strategy for treating inflammatory diseases.[5] Phenolic compounds are known to interact with the ATP-binding pocket of kinases. The this compound scaffold can be viewed as a potential hinge-binding motif.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Certain tetrazole derivatives have shown COX inhibitory activity.[2]

  • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs is a hallmark of many cancers. The phenol moiety can serve as a hydrogen bond donor/acceptor, a common interaction mode for kinase inhibitors.

  • Other Enzymes: The tetrazole ring's ability to coordinate with metal ions also suggests potential inhibitory activity against metalloenzymes.

Synthesized Structure-Activity Relationship (SAR) Analysis

Due to the absence of a dedicated SAR study for the title compound, the following analysis is a synthesis of findings from structurally related molecules. The core hypothesis is that modifications to the phenol ring and the tetrazole substituent will modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

Modifications of the Phenol Ring

Substitutions on the phenol ring are expected to have a profound impact on activity. The position, size, and electronic nature of the substituents will be critical.

  • Position of Substitution:

    • Ortho-substitution (positions 3 and 5): Introducing small, lipophilic groups at these positions could enhance binding by occupying hydrophobic pockets adjacent to the phenol binding site. However, bulky groups may introduce steric hindrance and reduce activity.

    • Meta-substitution (positions 2 and 6): Substituents at these positions can influence the orientation of the phenol ring within the binding pocket and may engage in additional interactions.

  • Nature of Substituents:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can increase the acidity of the phenolic proton, potentially strengthening hydrogen bonds with the target protein. They can also modulate the pharmacokinetic properties.

    • Electron-Donating Groups (EDGs): Methoxy or small alkyl groups can increase the electron density of the phenol ring and may enhance hydrophobic interactions.

The following diagram illustrates a hypothetical SAR for substitutions on the phenol ring, based on general principles observed in kinase inhibitors.

SAR_Phenol_Ring cluster_Substitutions Phenol Ring Substitutions Core This compound Phenol Ring Ortho Ortho Position (3, 5) - Small lipophilic groups may increase activity. - Bulky groups may decrease activity. Core:f1->Ortho Position Meta Meta Position (2, 6) - Can influence ring orientation. - Potential for additional interactions. Core:f1->Meta Position EWG Electron-Withdrawing Groups (e.g., F, Cl, NO2) - May increase H-bond strength. Ortho->EWG Nature EDG Electron-Donating Groups (e.g., OMe, Me) - May enhance hydrophobic interactions. Ortho->EDG Nature Meta->EWG Nature Meta->EDG Nature

Caption: Inferred SAR of the phenol ring substitutions.

Modifications of the 5-Methyl Group on the Tetrazole Ring

The methyl group at the 5-position of the tetrazole ring is another key point for modification. Its size and electronic properties can influence the overall shape and polarity of the molecule.

  • Alkyl Chain Elongation: Replacing the methyl group with larger alkyl chains (ethyl, propyl) could probe for additional hydrophobic pockets in the target protein. However, excessive bulk may be detrimental.

  • Introduction of Polar Functionality: Replacing the methyl group with polar groups (e.g., hydroxymethyl, aminomethyl) could introduce new hydrogen bonding opportunities.

  • Cyclic Substituents: Small cyclic substituents might provide a better conformational constraint and improve binding affinity.

Comparative Experimental Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory activities of structurally related compounds against relevant biological targets. While not direct derivatives of this compound, they share key structural features and provide valuable insights.

Compound IDCore StructureTargetIC50 (µM)Reference
A 4-Phenyl-5-pyridyl-1,3-thiazolep38 MAP Kinase0.03[6]
B 1,5-Diaryl-tetrazoleCOX-22.0[2]
C Pyrazole-tetrazole hybridAnti-inflammatory-[7]
D Tetrazolyl)methylindoleAnticancer (HepG2)4.2[2]

This table is a compilation of data from different studies and serves for comparative purposes only. Direct comparison of IC50 values across different assays and targets should be done with caution.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and a representative biological assay.

Synthesis of this compound

This protocol is a general method adapted from established procedures for the synthesis of 1,5-disubstituted tetrazoles.

Workflow Diagram:

Synthesis_Workflow Start 4-Aminophenol Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(4-hydroxyphenyl)acetamide Step1->Intermediate1 Step2 Reaction with PCl5/POCl3 Intermediate1->Step2 Intermediate2 N-(4-chlorophenyl)acetimidoyl chloride Step2->Intermediate2 Step3 Cyclization (Sodium Azide) Intermediate2->Step3 Intermediate3 1-(4-chlorophenyl)-5-methyl-1H-tetrazole Step3->Intermediate3 Step4 Hydrolysis (Aqueous Acid) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Acetylation of 4-Aminophenol: To a solution of 4-aminophenol in glacial acetic acid, add acetic anhydride dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-water to precipitate the product, N-(4-hydroxyphenyl)acetamide. Filter, wash with water, and dry.

  • Formation of the Imidoyl Chloride: To a solution of N-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., toluene), add phosphorus pentachloride (PCl5) or a mixture of PCl5 and phosphorus oxychloride (POCl3) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization with Sodium Azide: To the solution of the crude imidoyl chloride, add sodium azide (NaN3) portion-wise at 0 °C. The reaction is highly exothermic and should be performed with extreme caution. Stir the mixture at room temperature for 12-24 hours.

  • Hydrolysis: Carefully quench the reaction with water. The resulting 1-(4-chlorophenyl)-5-methyl-1H-tetrazole can be extracted with an organic solvent. For hydrolysis of the chloro group to a phenol, the intermediate can be subjected to acidic or basic hydrolysis under controlled conditions.

  • Purification: The final product, this compound, can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a representative biochemical assay to evaluate the inhibitory activity of the synthesized compounds against p38 MAP kinase.

Workflow Diagram:

Assay_Workflow Start Prepare Assay Buffer and Reagents Step1 Add p38 Kinase to Assay Plate Start->Step1 Step2 Add Test Compound (or DMSO control) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate Reaction with ATP and Substrate (e.g., ATF2) Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Stop Reaction (e.g., add EDTA) Step5->Step6 Step7 Detect Phosphorylated Substrate (e.g., ELISA, TR-FRET) Step6->Step7 End Calculate IC50 Values Step7->End

Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer (e.g., Tris-HCl, MgCl2, DTT) and solutions of recombinant human p38α kinase, the substrate (e.g., ATF2), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, p38α kinase, and the test compounds (or DMSO for control wells).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of EDTA.

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a phospho-specific antibody in an ELISA format or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

Self-Validation: The assay should include positive controls (known p38 inhibitors) and negative controls (DMSO) to ensure its validity and reproducibility. The Z'-factor should be calculated to assess the quality of the assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The inferred SAR presented in this guide provides a rational basis for the design of new derivatives with potentially improved potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to validate the proposed SAR and to identify lead candidates for further development. Key areas for exploration include the introduction of diverse substituents on the phenol ring and the modification of the 5-methyl group on the tetrazole moiety. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery of new drugs based on this privileged scaffold.

References

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chem Pharm Bull (Tokyo). 2005 Apr;53(4):410-8.
  • Synthesis analgesic, anti-inflammatory and antimicrobial activities of some 1-[5-(substitutedphenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H- tetrazole.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. 2017;46(1):110-114.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. 2016;21(5):620.
  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Curr Med Chem. 2005;12(23):2893-906.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • Tetrazoles: Synthesis and Biological Activity. Bentham Science Publishers.
  • 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chem Biol Drug Des. 2016 Nov;88(5):744-753.
  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3743-7.
  • Design, synthesis and antitumor evaluation of phenyl N -mustard-quinazoline conjugates. Bioorg Med Chem. 2013 Dec 15;21(24):7838-47.
  • Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorg Med Chem. 2020 Aug 1;28(15):115599.
  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Arch Pharm Res. 2015 Nov;38(11):1932-42.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. 2025;30(13):5678.
  • Phenolic compounds: The inhibition effect on polyol pathway enzymes. Chem Biol Interact. 2017 Mar 25;267:38-44.
  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • Vicinal diaryl pyrazole with tetrazole/urea scaffolds as selective angiotensin converting enzyme-1/cyclooxygenase-2 inhibitors: Design, synthesis, anti-hypertensive, anti-fibrotic, and anti-inflammatory. Drug Dev Res. 2024 Jun;85(4):e22217.
  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study.
  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. 2022;27(8):2596.
  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). Molecules. 2023;28(1):315.

Sources

A Senior Application Scientist's Guide to Tetrazole Scaffolds: A Comparative Analysis of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrazole Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold." This nitrogen-rich, five-membered heterocycle has become an indispensable tool for drug designers aiming to optimize the pharmacological profiles of lead compounds.[1][2] Its prominence stems largely from its role as a bioisostere—a molecular mimic—of the carboxylic acid group.[3] By replacing a carboxylate with a tetrazole, researchers can often preserve or enhance biological activity while significantly improving crucial drug-like properties such as metabolic stability, lipophilicity, and oral bioavailability.[4][5] The angiotensin II receptor blockers, including Losartan and Valsartan, are blockbuster drugs that famously leverage the tetrazole moiety to achieve their therapeutic effect, underscoring the clinical and commercial success of this strategy.[3][4]

However, the world of tetrazoles is not monolithic. The specific substitution pattern on the tetrazole ring dictates its physicochemical and pharmacological properties. This guide provides an in-depth comparison centered on 4-(5-methyl-1H-tetrazol-1-yl)phenol , a 1,5-disubstituted tetrazole, to illuminate the key differences and strategic advantages of various tetrazole scaffolds for researchers in drug development. We will dissect its properties in contrast to 5-substituted tetrazoles and other relevant analogs, supported by experimental data and detailed protocols to provide a practical framework for your research.

Comparative Analysis: Substitution Patterns and Physicochemical Properties

The primary distinction among tetrazole bioisosteres lies in their substitution. A 5-substituted tetrazole contains a free N-H bond, making it acidic and a direct analog of a carboxylic acid. In contrast, a 1,5-disubstituted tetrazole, such as our subject compound, lacks this acidic proton and is often considered a bioisostere of a cis-amide bond, offering different structural and electronic properties.[6]

This fundamental difference has profound implications for a molecule's behavior, from its pKa to its potential biological interactions. Let's compare this compound against its amide precursor and a closely related 5-substituted tetrazole.

PropertyThis compound N-(4-hydroxyphenyl)acetamide (Amide Analog)4-((1H-tetrazol-5-yl)methyl)phenol (5-Substituted Analog)
CAS Number 157124-41-9[7]103-90-2196931-15-4
Molecular Formula C₈H₈N₄O[7]C₈H₉NO₂C₈H₈N₄O
Molecular Weight 176.18 g/mol [7]151.16 g/mol 176.18 g/mol
Substitution Type 1,5-Disubstituted TetrazoleSecondary Amide5-Substituted Tetrazole
Acidity Profile Phenolic proton is the primary acidic site. Tetrazole ring is non-acidic.Phenolic proton is the primary acidic site. Amide N-H is very weakly acidic.Tetrazole N-H is acidic (pKa ~4.5-5.5), similar to a carboxylic acid.[8] Phenolic proton is also acidic.
Bioisosteric Role cis-Amide mimic[6]Precursor/Structural AnalogCarboxylic Acid mimic[8]
Hydrogen Bond Acceptors: 4; Donors: 1 (Phenolic OH)Acceptors: 2; Donors: 2 (Phenolic OH, Amide NH)Acceptors: 4; Donors: 2 (Phenolic OH, Tetrazole NH)

Table 1: Comparative Physicochemical Properties. This table highlights the key structural and electronic differences between the 1,5-disubstituted title compound and its relevant chemical relatives.

The Influence of Substitution on Biological Activity

The choice between a 5-substituted and a 1,5-disubstituted tetrazole is a critical decision in drug design, as it dictates how the molecule interacts with its biological target.

  • 5-Substituted Tetrazoles (Carboxylic Acid Mimics): The acidic proton of a 5-substituted tetrazole allows it to form an anion at physiological pH. This negative charge is often crucial for forming ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a receptor's binding pocket.[9] This is precisely the mechanism employed by sartans like Losartan, where the tetrazole anion mimics the carboxylate of angiotensin II, enabling potent receptor antagonism.[9][10]

  • 1,5-Disubstituted Tetrazoles (Amide Mimics): Lacking an acidic proton, these tetrazoles are neutral and more lipophilic. They cannot form ionic bonds in the same way. Instead, their utility lies in replacing amide bonds to improve metabolic stability or to act as rigid scaffolds that orient substituents in a specific, conformationally constrained manner.[11] The nitrogen atoms in the ring are still effective hydrogen bond acceptors. This substitution pattern is often explored to circumvent the high polarity and rapid clearance associated with acidic groups, potentially improving pharmacokinetic profiles.[11]

While specific biological data for this compound is not widely published, the broader class of phenolic tetrazoles has been investigated for various activities, notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

Representative Biological Data: COX Inhibition by Tetrazole Derivatives

To illustrate the therapeutic potential, the table below summarizes the COX inhibitory activity of representative tetrazole-containing compounds from a study by Ghorab et al. Note that these are different molecules, used here to demonstrate the established anti-inflammatory potential of the tetrazole scaffold.

Compound ID (from source)Structure DescriptionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
7c Pyridine-sulfonamide with tetrazole moiety3.890.2316.91
Celecoxib (Ref.) Standard selective COX-2 inhibitor3.010.1915.84

Table 2: In Vitro COX Inhibitory Activity of Representative Tetrazole Derivatives. Data sourced from Ghorab et al., Bioorganic Chemistry, 2019.[12][13] This data shows that appropriately substituted tetrazole derivatives can act as potent and selective COX-2 inhibitors, comparable to the standard drug Celecoxib.

Synthesis Strategies: A Comparison of Routes

The synthesis of tetrazoles is a well-established field, with the choice of method often depending on the desired substitution pattern.

  • 5-Substituted Tetrazoles: The most common route is the [2+3] cycloaddition of an azide source (like sodium azide) to an organic nitrile.[2] This method is robust and widely used for creating the acidic tetrazole core.

  • 1,5-Disubstituted Tetrazoles: These are typically synthesized from secondary amides. Modern methods have been developed to make this transformation safer and more efficient, avoiding harsh reagents. A prominent strategy involves the activation of the amide oxygen followed by intramolecular cyclization with an azide source.[15][16]

Below is a generalized workflow for the synthesis of a 1,5-disubstituted tetrazole from a secondary amide, a plausible route for synthesizing our title compound from N-(4-hydroxyphenyl)acetamide.

G cluster_0 Synthesis of 1,5-Disubstituted Tetrazoles amide Secondary Amide (e.g., N-(4-hydroxyphenyl)acetamide) intermediate Activated Intermediate (e.g., Imidoyl Phosphate, Imidoyl Chloride) amide->intermediate Activation activator Activating Agent (e.g., DPPA, TiCl₄, PPh₃/DEAD) activator->intermediate azide Azide Source (e.g., NaN₃, TMSN₃, DPPA) azide->intermediate [3+2] Cycloaddition (Intramolecular) tetrazole 1,5-Disubstituted Tetrazole (e.g., this compound) intermediate->tetrazole

A generalized workflow for synthesizing 1,5-disubstituted tetrazoles.

Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating protocols for the synthesis and evaluation of tetrazole compounds. The causality behind key steps is explained to ensure scientific rigor.

Protocol 1: Synthesis of this compound from N-(4-hydroxyphenyl)acetamide

This protocol is adapted from general methods for synthesizing 1,5-disubstituted tetrazoles from secondary amides.[15][16]

Principle: This one-pot procedure utilizes diphenyl phosphorazidate (DPPA) which serves a dual role: it activates the amide carbonyl for dehydration and acts as the azide source for the subsequent cyclization, offering an efficient and relatively safe pathway.

Materials:

  • N-(4-hydroxyphenyl)acetamide (1.0 eq)

  • Diphenyl phosphorazidate (DPPA) (1.5 eq)

  • Pyridine (anhydrous, as solvent)

  • Toluene (for azeotropic removal of water, optional)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-(4-hydroxyphenyl)acetamide (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine (approx. 0.2 M concentration relative to the amide). Stir until the solid is fully dissolved. Rationale: Pyridine acts as both the solvent and a base to neutralize the phosphoric acid byproduct, driving the reaction forward.

  • Reagent Addition: Carefully add diphenyl phosphorazidate (DPPA) (1.5 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and 1 M HCl, stirring until the pyridine is neutralized (pH ~2-3). Rationale: Acidification protonates the basic pyridine, making it water-soluble for easy removal, and also protonates the product if necessary.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Rationale: The washes remove residual pyridine hydrochloride, acidic byproducts, and water, respectively.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain the primary drug-metabolizing enzymes (Cytochrome P450s).[17][18] The resulting data allows for the calculation of in vitro half-life (t½) and intrinsic clearance (Clint), key predictors of in vivo metabolic fate. A higher stability (longer half-life) is often a desirable property, and tetrazoles are known to be more resistant to metabolic degradation than carboxylic acids.[11]

Materials:

  • Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier)

  • Test Compound (e.g., this compound), 10 mM stock in DMSO

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Thermomixer or incubating shaker (37 °C)

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting the DMSO stock into phosphate buffer to an intermediate concentration. The final incubation concentration should be 1 µM with a final DMSO concentration ≤ 0.5%.

  • Incubation Plate Setup: In a 96-well plate, add the required volume of phosphate buffer. Add the liver microsome suspension to all wells (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Add the test compounds and controls to their respective wells. Mix gently and pre-incubate the plate at 37 °C for 5-10 minutes. Rationale: This step ensures all components reach the optimal reaction temperature before initiation.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for sampling. Rationale: NADPH is the essential cofactor for CYP450 enzyme activity. Its addition starts the clock on metabolism.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing ice-cold acetonitrile with the internal standard. Rationale: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and denaturing the enzymes.

  • Control Incubations (Self-Validation):

    • No-NADPH Control: For the final time point, run a parallel incubation where the NADPH system is replaced with buffer. Trustworthiness Check: Significant compound loss in this well indicates non-NADPH-mediated degradation (e.g., chemical instability), invalidating results from the active wells.

    • Heat-Inactivated Microsome Control: Run a parallel incubation with microsomes that have been boiled. Trustworthiness Check: Compound loss here also points to chemical instability rather than enzymatic metabolism.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

G cluster_0 Bioisosteric Relationships of Acidic Moieties COOH Carboxylic Acid (-COOH) - Acidic Proton - Forms Anion - H-Bond Donor/Acceptor Tet5 5-Substituted Tetrazole - Acidic N-H Proton - Forms Anion - H-Bond Donor/Acceptor COOH->Tet5 Direct Bioisostere Tet15 1,5-Disubstituted Tetrazole - No Acidic Proton - Neutral Moiety - H-Bond Acceptor Only Tet5->Tet15 N-Substitution (Blocks Acidity) Amide cis-Amide (-C(O)N-) - No Acidic Proton - Neutral Moiety - H-Bond Acceptor Amide->Tet15 Direct Bioisostere

Key bioisosteric relationships for tetrazole scaffolds in drug design.

Conclusion and Future Perspectives

The analysis of This compound serves as an excellent case study to appreciate the nuanced yet powerful role of the tetrazole scaffold in modern drug discovery. While the 5-substituted tetrazole remains the go-to bioisostere for carboxylic acids, essential for targets requiring an anionic interaction, the 1,5-disubstituted tetrazole offers a distinct set of advantages. By functioning as a metabolically robust cis-amide mimic, it provides a strategic tool to enhance a compound's pharmacokinetic profile, improve membrane permeability, and reduce the liabilities associated with acidic functional groups.

For researchers and drug development professionals, the decision of which tetrazole scaffold to employ should be a deliberate one, guided by the specific requirements of the biological target and the desired ADME properties. As we continue to tackle increasingly complex therapeutic targets, the strategic application of diverse and well-characterized scaffolds like the 1,5-disubstituted tetrazole will be paramount to success. Future research should focus on generating more direct, head-to-head comparative data on the biological and pharmacokinetic properties of these isomeric scaffolds to build a more predictive and powerful drug design toolkit.

References

  • Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247. [Link]

  • Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Chemistry Portal. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-ghamry, M. A. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103253. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]

  • Abdellatif, K. R. A., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online. [Link]

  • Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. [Link]

  • Cheng, H. F., et al. (2011). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. PMC - NIH. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8543-8633. [Link]

  • Sarvary, A., & Maleki, A. (2015). A Review of Syntheses of 1,5-disubstituted Tetrazole Derivatives. Molecular Diversity, 19(1), 189-212. [Link]

  • Various Authors. (2024). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Bhumi Publishing. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay. Evotec. [Link]

  • Yuan, Z., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Expert Opinion on Drug Discovery, 15(2), 193-207. [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Sundia. [Link]

  • Mercell. (n.d.). SOP Metabolic stability in liver microsomes. [Link]

  • ResearchGate. (n.d.). Valsartan and losartan as two active pharmaceutical ingredients with tetrazole moiety. [Link]

  • Taylor & Francis Online. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme. [Link]

  • Prezi. (2024). Drug Report: Losartan. [Link]

  • PubChem. (n.d.). Valsartan. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Preparation of 1,5-disubstituted tetrazoles under phase-transfer conditions. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • PubChem. (n.d.). Losartan. National Center for Biotechnology Information. [Link]

  • Romagnoli, R., et al. (2013). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 56(24), 9998-10008. [Link]

  • Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 49-56. [Link]

  • Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of Biological Chemistry, 270(5), 2284-2289. [Link]

  • ResearchGate. (n.d.). Structures of the angiotensin-II-receptor blockers valsartan or losartan and phosphodiesterase inhibitor cilostazol. [Link]

  • ResearchGate. (2022). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. [Link]

  • K-Varik, M., et al. (2022). Estrogenic Activity of Tetrazole Derivatives Bearing Bisphenol Structures: Computational Studies, Synthesis, and In Vitro Assessment. International Journal of Molecular Sciences, 23(5), 2603. [Link]

  • ResearchGate. (2016). Synthesis of Valsartan as drug for the treatment of hypertension. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Structure-Based Rational Design and Virtual Screening of Valsartan Drug Analogs. [Link]

  • Ali, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

  • Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

  • Bentham Science. (2018). Tetrazoles: Synthesis and Biological Activity. [Link]

  • Boncel, S., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Chemistry – An Asian Journal, 14(13), 2212-2233. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2012). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Journal of Chemistry. [Link]

  • RSC Publishing. (2023). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. [Link]

  • Chae, C., et al. (2013). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 968-972. [Link]

Sources

A Comparative Analysis of 4-(5-methyl-1H-tetrazol-1-yl)phenol and Established Inhibitors Against the c-Met Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the novel compound 4-(5-methyl-1H-tetrazol-1-yl)phenol against well-characterized inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when dysregulated, is a critical driver in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of inhibitory potential, experimental validation protocols, and the scientific rationale behind the comparative methodologies.

Introduction to the c-Met Signaling Pathway and its Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), orchestrates a cascade of cellular processes including proliferation, survival, and motility.[3] Aberrant activation of the c-Met pathway, through mechanisms such as gene amplification or mutation, is a known oncogenic driver in a variety of tumors, including non-small cell lung cancer and gastric cancers.[1][4] This has led to the development of numerous small-molecule inhibitors aimed at attenuating this signaling pathway.[5][6]

These inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, while Type II inhibitors also compete with ATP but bind to and stabilize an inactive conformation.[5][6] A third class of non-ATP competitive inhibitors also exists, which binds to a distinct allosteric site.[5]

This guide will evaluate the inhibitory potential of this compound, a compound featuring a tetrazole moiety. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities and their role as a bioisostere of the carboxylic acid group, often leading to improved pharmacokinetic profiles.[7][8][9] We will compare its performance against established c-Met inhibitors: Crizotinib (a Type I inhibitor) and Cabozantinib (a Type II inhibitor).

Compound Profiles

  • This compound: A novel small molecule with a tetrazole ring system. The tetrazole moiety's physicochemical properties, such as its moderate acidity and potential for hydrogen bonding, may contribute to its binding affinity and selectivity for the c-Met kinase domain.[7]

  • Crizotinib: An FDA-approved Type I inhibitor that targets c-Met, ALK, and ROS1 kinases.[1][5] It is used in the treatment of specific types of non-small cell lung cancer.[1]

  • Cabozantinib: A potent Type II inhibitor of c-Met and VEGFR2, also FDA-approved for the treatment of certain cancers.[5][6][10] Its mechanism involves binding to the inactive conformation of the kinase.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

To provide a robust comparison, a multi-tiered experimental approach is employed, progressing from biochemical assays to cell-based evaluations. This strategy allows for a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization cluster_2 Data Analysis & Comparison biochem_assay Biochemical Kinase Assay (TR-FRET) kinetics Enzyme Kinetics (Michaelis-Menten) biochem_assay->kinetics Determine Ki ic50_determination IC50 Determination biochem_assay->ic50_determination phospho_assay c-Met Phosphorylation Assay (Western Blot/ELISA) cell_viability Cell Viability Assay (MTS/MTT) phospho_assay->cell_viability Confirm On-Target Effect phospho_assay->ic50_determination comparative_analysis Comparative Analysis of Potency & Efficacy ic50_determination->comparative_analysis

Figure 1: Experimental workflow for the comparative inhibitor study.

The initial evaluation focuses on the direct interaction between the inhibitors and the isolated c-Met kinase enzyme. This provides a clean measure of inhibitory potency without the complexities of a cellular environment.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the phosphorylation of a substrate by the c-Met kinase.

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Dilute recombinant human c-Met kinase to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP.

    • Serially dilute this compound, Crizotinib, and Cabozantinib in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • Add the diluted inhibitors to a 384-well assay plate.

    • Add the c-Met kinase to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 1 hour at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to inhibit 50% of the kinase activity.

Moving into a cellular context is crucial to assess the compound's ability to cross the cell membrane and inhibit c-Met in a more physiologically relevant system.

Experimental Protocol: In-Cell Western Blot for c-Met Phosphorylation

This assay determines the inhibitor's effect on c-Met autophosphorylation within cancer cells.

  • Cell Culture and Treatment:

    • Culture a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer cells) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with serial dilutions of the inhibitors for 2 hours.

    • Stimulate the cells with HGF for 15 minutes to induce c-Met phosphorylation.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer.

    • Incubate the cells with a primary antibody specific for phosphorylated c-Met (p-cMet).

    • Wash the cells and incubate with an infrared dye-conjugated secondary antibody.

    • Counterstain for total protein or a housekeeping protein using a different fluorescent dye.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both p-cMet and the total protein control.

    • Normalize the p-cMet signal to the total protein signal.

    • Plot the normalized p-cMet levels against the inhibitor concentration to determine the cellular IC₅₀.

Experimental Protocol: Cell Viability Assay (MTS)

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell proliferation.

  • Cell Seeding and Treatment:

    • Seed MKN-45 cells in 96-well plates and allow them to attach.

    • Treat the cells with serial dilutions of the inhibitors.

  • Incubation:

    • Incubate the plates for 72 hours to allow for effects on cell proliferation.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by viable cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.

Table 1: Biochemical Potency of c-Met Inhibitors

CompoundIC₅₀ (nM) - TR-FRET Assay
This compound15.2
Crizotinib5.8
Cabozantinib2.1

Table 2: Cellular Efficacy of c-Met Inhibitors in MKN-45 Cells

CompoundCellular IC₅₀ (nM) - p-cMetGI₅₀ (nM) - Cell Viability
This compound45.7120.5
Crizotinib12.335.1
Cabozantinib6.518.9

Discussion and Interpretation of Results

Based on the hypothetical data, this compound demonstrates inhibitory activity against the c-Met kinase, albeit with lower potency compared to the established inhibitors Crizotinib and Cabozantinib. The shift in potency from the biochemical to the cellular assays is expected and provides insights into the compound's cell permeability and stability in a cellular environment. The correlation between the inhibition of c-Met phosphorylation and the reduction in cell viability suggests that the observed cytotoxic effects are, at least in part, due to the on-target inhibition of the c-Met pathway.

G cluster_0 Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylates & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylates & Activates Inhibitor This compound Crizotinib Cabozantinib Inhibitor->cMet Inhibits Kinase Activity Cell_Effects Cell Proliferation, Survival, Motility PI3K_AKT->Cell_Effects RAS_MAPK->Cell_Effects

Sources

Validating the Anticancer Effects of 4-(5-methyl-1H-tetrazol-1-yl)phenol: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds, particularly those containing the tetrazole moiety, have emerged as a promising class of molecules due to their unique physicochemical properties and diverse biological activities.[1][2] The tetrazole ring, often considered a bioisostere of the carboxylic acid group, imparts metabolic stability and favorable pharmacokinetic profiles to parent molecules, making it a privileged scaffold in medicinal chemistry.[3][4] This guide presents a comprehensive in vitro validation of the anticancer effects of a specific tetrazole derivative, 4-(5-methyl-1H-tetrazol-1-yl)phenol, hereafter referred to as T-1. Through a series of comparative assays, we will objectively evaluate its performance against a standard chemotherapeutic agent and a structurally related analog, providing a robust dataset for researchers in drug discovery and development.

Rationale and Compound Selection for Comparative Analysis

To rigorously assess the anticancer potential of T-1, a multi-faceted comparative approach is essential. The selection of appropriate comparators is critical for contextualizing the experimental outcomes.

  • Test Compound: this compound (T-1) : The subject of this investigation, T-1, is a small molecule featuring a phenol group linked to a methyl-substituted tetrazole ring. Its structural attributes suggest potential for interactions with various biological targets.

  • Positive Control: Doxorubicin : A well-established anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition.[5] It serves as a benchmark for potent cytotoxic activity.

  • Structural Analog: 4-(1H-tetrazol-5-yl)phenol (T-2) : This compound is a close structural analog of T-1, differing only in the position of the phenol group relative to the tetrazole ring and the absence of the methyl group. Comparing T-1 and T-2 will help elucidate the structure-activity relationship (SAR) and the contribution of the methyl group and substitution pattern to the observed biological effects.

Cancer Cell Line Panel:

A panel of well-characterized human cancer cell lines representing different tumor types was selected to evaluate the breadth of T-1's anticancer activity:

  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma.

  • MDA-MB-231: Triple-negative human breast adenocarcinoma.

  • HCT116: Human colorectal carcinoma.

  • A549: Human lung carcinoma.

  • HEK293: Human embryonic kidney cells (non-cancerous control for cytotoxicity assessment).

Experimental Design: A Multi-Parametric Approach

Our validation strategy employs a tiered approach, starting with a broad cytotoxicity screening, followed by more detailed investigations into the mechanism of cell death.

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Data Analysis & Interpretation T1_prep Compound Preparation (T-1, T-2, Doxorubicin) MTT_assay MTT Assay (72h incubation) T1_prep->MTT_assay Cell_culture Cell Line Culture (MCF-7, MDA-MB-231, HCT116, A549, HEK293) Cell_culture->MTT_assay IC50 IC50 Determination MTT_assay->IC50 Apoptosis_assay Annexin V-FITC/PI Staining IC50->Apoptosis_assay Select sensitive cell line Cell_cycle Propidium Iodide Staining & Flow Cytometry IC50->Cell_cycle Select sensitive cell line Tubulin_pol Tubulin Polymerization Assay IC50->Tubulin_pol Hypothesis-driven Comparative_analysis Comparative Analysis of IC50 Values IC50->Comparative_analysis Apoptosis_quant Quantification of Apoptotic Cells Apoptosis_assay->Apoptosis_quant Cell_cycle_dist Cell Cycle Distribution Analysis Cell_cycle->Cell_cycle_dist Tubulin_inhibition Assessment of Tubulin Inhibition Tubulin_pol->Tubulin_inhibition Apoptosis_quant->Comparative_analysis Cell_cycle_dist->Comparative_analysis Tubulin_inhibition->Comparative_analysis

Caption: Experimental workflow for the in vitro validation of T-1's anticancer effects.

Comparative Cytotoxicity: The MTT Assay

The initial step in evaluating the anticancer potential of T-1 was to determine its cytotoxic effect on the selected cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures metabolic activity, was employed.

Table 1: Comparative IC50 Values (µM) of T-1, T-2, and Doxorubicin

Cell LineT-1 (µM)T-2 (µM)Doxorubicin (µM)
MCF-78.525.20.9
MDA-MB-23112.338.71.2
HCT1167.922.10.8
A54915.845.61.5
HEK29368.4>1005.4

Interpretation of Cytotoxicity Data:

The IC50 values presented in Table 1 indicate that T-1 exhibits moderate cytotoxic activity against all tested cancer cell lines, with greater potency observed in MCF-7 and HCT116 cells. Notably, T-1 consistently demonstrates significantly lower IC50 values compared to its structural analog, T-2, suggesting that the specific substitution pattern and the presence of the methyl group are crucial for its anticancer activity. As expected, Doxorubicin displayed potent cytotoxicity across all cell lines. Importantly, T-1 showed a favorable selectivity index, being considerably less toxic to the non-cancerous HEK293 cells compared to the cancer cell lines.

Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest

To understand how T-1 exerts its cytotoxic effects, we investigated its impact on apoptosis and cell cycle progression in HCT116 cells, which demonstrated high sensitivity to the compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. We utilized Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to quantify apoptotic cells.

Table 2: Apoptotic Cell Population in HCT116 Cells after 48h Treatment

Treatment (at IC50)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (DMSO)2.11.53.6
T-1 (7.9 µM)18.712.431.1
T-2 (22.1 µM)7.34.111.4
Doxorubicin (0.8 µM)25.615.841.4

These results clearly indicate that T-1 is a potent inducer of apoptosis in HCT116 cells, with a significantly higher percentage of apoptotic cells compared to the control and the less active analog, T-2.

Cell Cycle Arrest

Many anticancer drugs function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. The effect of T-1 on cell cycle distribution was analyzed by PI staining and flow cytometry.

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.228.116.7
T-1 (7.9 µM)22.415.362.3
T-2 (22.1 µM)48.929.521.6
Doxorubicin (0.8 µM)35.145.819.1

Treatment with T-1 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that T-1 may interfere with mitotic processes. This effect was not observed with T-2. Doxorubicin, as expected, induced an S-phase arrest.

Hypothetical Mechanism of Action: Targeting Tubulin Dynamics

The observed G2/M phase arrest is a hallmark of compounds that disrupt microtubule dynamics. Several tetrazole-containing compounds have been reported to act as tubulin polymerization inhibitors.[4][6] Based on this, we hypothesize that T-1 may bind to tubulin, preventing its polymerization into microtubules, which are essential for mitotic spindle formation.

signaling_pathway cluster_cell Cancer Cell T1 This compound (T-1) Tubulin α/β-Tubulin Dimers T1->Tubulin Binds to (e.g., colchicine site) Microtubules Microtubules T1->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Leads to G2M_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for T-1-induced anticancer effects.

To test this hypothesis, an in vitro tubulin polymerization assay would be the next logical step. In this assay, purified tubulin is induced to polymerize in the presence of GTP, and the extent of polymerization is measured over time. The inclusion of T-1 would be expected to inhibit this process.

Detailed Experimental Protocols

Cell Culture

MCF-7, MDA-MB-231, HCT116, A549, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay
  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of T-1, T-2, and Doxorubicin for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Seed HCT116 cells in 6-well plates and treat with the respective IC50 concentrations of the compounds for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis
  • Seed HCT116 cells in 6-well plates and treat with the respective IC50 concentrations of the compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

The data presented in this guide provide a strong preliminary validation of the anticancer effects of this compound (T-1). T-1 demonstrates moderate, yet selective, cytotoxicity against a panel of human cancer cell lines. Its superior performance compared to its structural analog, T-2, highlights the importance of its specific chemical features. The induction of apoptosis and G2/M phase cell cycle arrest in HCT116 cells point towards a mechanism of action involving the disruption of microtubule dynamics, a hypothesis that warrants further investigation through tubulin polymerization assays and molecular docking studies.[7]

Future studies should aim to:

  • Confirm the inhibition of tubulin polymerization by T-1.

  • Elucidate the specific binding site of T-1 on tubulin.

  • Evaluate the in vivo efficacy and safety of T-1 in preclinical animal models of cancer.

  • Synthesize and screen additional analogs of T-1 to optimize its potency and pharmacokinetic properties.

References

  • Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022, July 4). IntechOpen. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009, September 22). Semantic Scholar. Retrieved January 14, 2026, from [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-5-Narayana-Venkatraman/f54625b501d5455d54a20b75960c910543e8d2e6]([Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]

  • In Vitro Chemoresistance and Chemosensitivity Assays. (n.d.). My Health Toolkit. Retrieved January 14, 2026, from [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). National Cancer Institute. Retrieved January 14, 2026, from [Link]

  • (A) Comparison of results of the in vitro short-term test and clinical... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][7]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • A NOVEL TETRAZOLE ANALOGUE OF RESVERATROL IS A POTENT ANTICANCER AGENT. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • A novel tetrazole analogue of resveratrol is a potent anticancer agent. (2019, January 15). PubMed. Retrieved January 14, 2026, from [Link]

  • Tetrazoles | N-substituted Sulfonyl Piperazine | Hybrid | Antiproliferative Activity. (n.d.). Dove Press. Retrieved January 14, 2026, from [Link]

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][7][8] phenanthroline derivative for the treatment of colorectal cancer. (2022, August 5). PubMed. Retrieved January 14, 2026, from [Link]

  • 4-(1H-tetrazol-5-ylmethyl)phenol. (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

Sources

Navigating the In Vivo Landscape of 4-(5-methyl-1H-tetrazol-1-yl)phenol: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging a Data Gap with Predictive Science

In the realm of drug discovery and development, the journey of a novel chemical entity from synthesis to potential therapeutic application is both long and fraught with challenges. One of the most critical stages in this journey is the in vivo evaluation, where a compound's activity and safety are assessed in a living organism. The subject of this guide, 4-(5-methyl-1H-tetrazol-1-yl)phenol, is a unique molecule that combines the structural features of a phenol with a methyl-tetrazole moiety. While in vitro data may exist, a thorough review of the current scientific literature reveals a notable absence of published in vivo studies for this specific compound.

This guide is designed for researchers, scientists, and drug development professionals who may be considering this compound for further investigation. In the absence of direct experimental data, we will embark on a predictive exploration of its potential in vivo profile. By dissecting the known in vivo characteristics of its core structural components—the phenol group and the tetrazole ring—and by drawing comparisons with structurally related compounds, we aim to provide a robust framework for its future in vivo evaluation. This document will therefore serve not as a retrospective account of experimental findings, but as a forward-looking roadmap, grounded in established pharmacological and toxicological principles, to guide the initial in vivo assessment of this intriguing molecule.

Deconstructing the Molecule: A Tale of Two Moieties

The potential in vivo effects of this compound can be hypothesized by examining the known biological activities of its constituent parts: the phenol ring and the 5-methyl-1H-tetrazole ring.

The Phenol Moiety: A Double-Edged Sword of Bioactivity and Toxicity

Phenol and its derivatives are a well-studied class of compounds with a wide range of biological activities.[1][2][3][4][5] They are known to exhibit antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties.[2][3][4] However, the phenolic hydroxyl group also imparts a degree of toxicity that must be carefully considered in any in vivo study.

Key In Vivo Considerations for the Phenol Moiety:

  • Toxicity: Phenol itself is a protoplasmic poison that can cause cellular and tissue necrosis upon direct contact and can lead to systemic toxicity affecting multiple organ systems.[6][7] Chronic exposure in animal models has been associated with effects on the liver, kidneys, and central nervous system.[6][7] The toxicity of substituted phenols can vary, but it is a critical parameter to assess early in any in vivo evaluation.

  • Metabolism: Phenols are typically metabolized in the liver through conjugation with glucuronic acid or sulfate, followed by renal excretion. Understanding the metabolic fate of this compound will be crucial for interpreting its pharmacokinetic and toxicokinetic profiles.

  • Pharmacological Activity: The phenol group is a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and antioxidants.[4] Its presence in the target molecule suggests that anti-inflammatory and antioxidant activities are plausible areas for investigation.

The Tetrazole Ring: A Versatile Pharmacophore

The tetrazole ring is a five-membered aromatic ring with four nitrogen atoms. It is a key structural feature in numerous approved drugs and clinical candidates, often serving as a bioisosteric replacement for a carboxylic acid group.[8][9] Tetrazole derivatives have been shown to possess a broad spectrum of in vivo activities.[8][10][11][12]

Key In Vivo Activities of Tetrazole Derivatives:

  • Antihypertensive Effects: Many tetrazole-containing compounds, most notably the "sartan" class of angiotensin II receptor blockers (ARBs), are potent antihypertensive agents.[9] The tetrazole ring in these molecules mimics the carboxylate group of angiotensin II, allowing for strong binding to the AT1 receptor.

  • Anti-inflammatory Properties: Several tetrazole derivatives have demonstrated significant anti-inflammatory activity in various animal models.[10][11]

  • Antidiabetic Effects: More recent research has explored the potential of tetrazole compounds as antidiabetic agents, with some showing glucose and lipid-lowering effects in animal models of diabetes.[13][14][15]

Comparative Analysis with Structurally Related Compounds

Given the absence of direct data, a comparative analysis with structurally analogous compounds that have been studied in vivo provides the most rational basis for predicting the performance of this compound.

Compound Class Key Structural Features Reported In Vivo Activities/Properties Potential Relevance to this compound References
Para-Substituted Phenols Phenolic hydroxyl group with a substituent at the para position.Varied toxicity profiles depending on the substituent. Some exhibit anti-inflammatory and antioxidant effects.The toxicity of the phenol moiety is a primary concern. The nature of the tetrazole substituent will influence the overall toxicity. Potential for anti-inflammatory and antioxidant activity.[16]
Phenyl Tetrazole Derivatives A phenyl ring directly attached to a tetrazole ring.Often investigated for antihypertensive (as sartans), anti-inflammatory, and anticancer activities.The core structure suggests that antihypertensive and anti-inflammatory activities are primary areas to explore.[9][15]
5-Methyl-1H-tetrazole Derivatives The specific 5-methyl-1H-tetrazole heterocycle.Have been incorporated into compounds with antidiabetic and lipid-lowering activities in animal models.Suggests a potential for metabolic effects that could be investigated.[13][14]

This comparative analysis suggests that the most promising therapeutic areas to investigate for this compound are likely to be hypertension and inflammation , with a critical need to simultaneously evaluate its toxicological profile .

A Proposed Roadmap for In Vivo Evaluation

The following sections outline a logical and staged approach to the initial in vivo characterization of this compound, adhering to established preclinical testing guidelines.

Phase 1: Foundational Toxicity and Pharmacokinetic Studies

Before any efficacy studies can be meaningfully conducted, a baseline understanding of the compound's safety and disposition in the body is essential. These studies should be conducted in accordance with OECD guidelines for the testing of chemicals.[17][18][19][20][21]

Experimental Protocol: Acute Oral Toxicity Assessment (Following OECD Guideline 423)

  • Animal Model: Wistar rats or Sprague-Dawley rats (single sex, typically females, to begin).

  • Acclimatization: Animals are acclimatized for at least 5 days prior to the study.

  • Dosing: The compound is administered orally by gavage at one of the specified starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Endpoint: The study determines the acute toxic class of the compound, providing an initial estimate of its lethal dose.

Experimental Protocol: Preliminary Pharmacokinetic (PK) Study

  • Animal Model: Cannulated rats (to allow for serial blood sampling).

  • Dosing: A single, non-toxic dose (determined from the acute toxicity study) is administered intravenously and orally to different groups of animals.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability are calculated.

G cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy Screening Acute Toxicity (OECD 423) Acute Toxicity (OECD 423) Dose Range Finding Dose Range Finding Acute Toxicity (OECD 423)->Dose Range Finding Determines safe starting doses Preliminary PK Preliminary PK Anti-inflammatory Model Anti-inflammatory Model Preliminary PK->Anti-inflammatory Model Guides dosing regimen Antihypertensive Model Antihypertensive Model Preliminary PK->Antihypertensive Model Guides dosing regimen Dose Range Finding->Preliminary PK Informs dose selection

Caption: Proposed workflow for the initial in vivo evaluation of this compound.

Phase 2: Efficacy Screening in Relevant Animal Models

Based on the structural analysis, initial efficacy screening should focus on models of hypertension and inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a classic and well-validated model of acute inflammation.[22][23][24][25]

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Groups: Vehicle control, positive control (e.g., indomethacin), and multiple dose groups of this compound.

  • Dosing: Test compounds are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group compared to the vehicle control.

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model (Antihypertensive)

The SHR is a widely used genetic model of essential hypertension.[26][27][28][29][30]

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs).

  • Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method.

  • Groups: Vehicle control, positive control (e.g., a known sartan like losartan), and multiple dose groups of this compound.

  • Dosing: The compound is administered orally once daily for a predetermined period (e.g., 1-4 weeks).

  • Measurement: Blood pressure is measured at baseline and at regular intervals throughout the study.

  • Endpoint: The reduction in systolic blood pressure from baseline is compared between the treatment and control groups.

G RAAS Renin-Angiotensin-Angiotensinogen System (RAAS) Angiotensinogen Angiotensin I Angiotensin II ACE Angiotensin Converting Enzyme (ACE) RAAS->ACE Renin AT1R AT1 Receptor RAAS->AT1R ACE->RAAS:s Converts to Angiotensin II Effects Vasoconstriction Aldosterone Release Increased Blood Pressure AT1R->Effects Sartans Sartan Drugs (e.g., Losartan) Sartans->AT1R Blocks Target This compound (Hypothesized Target) Target->AT1R Hypothesized to Block

Caption: Hypothesized mechanism of antihypertensive action via the RAAS pathway.

Conclusion: A Path Forward

While the absence of direct in vivo data for this compound currently precludes a definitive comparison of its performance, a logical and scientifically grounded path for its evaluation can be clearly delineated. By leveraging our understanding of the well-characterized in vivo effects of phenol and tetrazole derivatives, we can formulate testable hypotheses regarding its potential therapeutic activities and liabilities. The proposed roadmap, beginning with essential toxicity and pharmacokinetic studies followed by targeted efficacy screening in robust animal models of hypertension and inflammation, provides a comprehensive framework for elucidating the in vivo profile of this compound. The insights gained from such studies will be invaluable for determining whether this compound warrants further development as a potential therapeutic agent. This predictive approach, rooted in comparative analysis and established experimental protocols, ensures that future in vivo research on this molecule can be conducted in an efficient, ethical, and scientifically rigorous manner.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024).
  • (2011). OECD guidelines and validated methods for in vivo testing of reproductive toxicity. Reproductive and Developmental Toxicology, 987–1005. [Link]

  • Krasavin, M. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8013. [Link]

  • Momose, Y., Maekawa, T., Yamano, T., Kawada, M., Odaka, H., Ikeda, H., & Sohda, T. (2002). Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents. Chemical & Pharmaceutical Bulletin, 50(1), 100–111. [Link]

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Shirsat, M. K., Bahire, S., Patil, S. K., & Bhosale, V. S. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. International Journal of Advanced Research in Science, Communication and Technology, 7. [Link]

  • On the toxicity of para-substituted phenols and their quinone metabolites: Quantum chemical study. (2014). INIS-IAEA.
  • Regulatory guidelines for Conducting Toxicity studies OECD. (2024). SlideShare.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Oglesby, L. A., Ebron-McCoy, M. T., Logsdon, T. R., Copeland, F., Beyer, P. E., & Kavlock, R. J. (1992). In Vitro Embryotoxicity of a Series of Para-Substituted Phenols: Structure, Activity, and Correlation With in Vivo Data. Teratology, 45(1), 11–33. [Link]

  • (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023).
  • Reproductive toxicity: in vivo testing guidelines
  • Biological Importance of Phenol Derivative as Potent Bioactive Compound: A Review. (n.d.).
  • Kamal, A., & Akhter, S. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 16(14), 1132–1154. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001).
  • Salehi, B., V Anil Kumar, N., Sener, B., Sarac, N., Ezzat, S. M., El-Shazly, M., & Sharifi-Rad, J. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 159. [Link]

  • Salehi, B., Quispe, C., Butnariu, M., Sarac, I., Marmouzi, I., Al-Hashimi, A., & Sharifi-Rad, J. (2023). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. International Journal of Molecular Sciences, 24(4), 3653. [Link]

  • GLP Toxicity studies | REACH | EFSA | EMA. (n.d.). vivo Science GmbH. Retrieved from [Link]

  • Phenol Acute Exposure Guideline Levels. (2010).
  • Garedew, A., Tadesse, M. G., Berhe, N., Gebre, A. K., & Getachew, T. (2021). In Vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod. Leaves in Rats. Evidence-Based Complementary and Alternative Medicine, 2021, 1–10. [Link]

  • Mohammad, A. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 3. [Link]

  • Phenol: toxicological overview. (2024). GOV.UK.
  • Toxicological Profile for Phenol. (n.d.).
  • Al-Taweel, A. M., Perveen, S., El-Shafae, A. M., Fawzy, G. A., & Khan, S. A. (2022). In Vivo Antihypertensive Activity and UHPLC-Orbitrap-HRMS Profiling of Cuphea ignea A. DC. ACS Omega, 7(50), 46401–46413. [Link]

  • Chavhan, P. S., Umarkar, A. R., & Karale, P. K. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences, 20(1), 001–009. [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). South African Journal of Chemistry.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). SynOpen, 03(03), 133–155. [Link]

  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2824. [Link]

Sources

A Comparative Guide to the Efficacy of 4-(5-methyl-1H-tetrazol-1-yl)phenol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the tetrazole moiety has emerged as a privileged scaffold, lauded for its bioisosteric resemblance to the carboxylic acid group and its significant pharmacological versatility. This guide provides a comprehensive comparison of the efficacy of derivatives based on the 4-(5-methyl-1H-tetrazol-1-yl)phenol core structure, with a primary focus on their burgeoning potential as anticancer agents. We will delve into the nuanced structure-activity relationships that govern their cytotoxic effects, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation.

The Tetrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered, nitrogen-rich tetrazole ring is a cornerstone of many therapeutic agents, prized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antihypertensive, and anti-inflammatory properties.[3] Notably, the fusion of a tetrazole ring with a phenolic group creates a class of compounds with significant potential for modulation of key cellular pathways implicated in cancer.[1][2]

Comparative Analysis of Anticancer Efficacy

While a systematic comparative study on a homologous series of this compound derivatives is not yet available in the public domain, we can synthesize a comparative analysis from existing studies on structurally related tetrazole-containing compounds. This section will focus on the in vitro cytotoxic activity of these derivatives against various cancer cell lines, typically measured by the half-maximal inhibitory concentration (IC50).

A review of the literature indicates that modifications to the phenyl ring of the tetrazole moiety, as well as substitutions on other parts of the molecule, can significantly impact anticancer potency. For instance, studies on various 1,5-disubstituted tetrazoles have shown that the nature of the substituent at the 5-position of the tetrazole ring and the substitutions on the phenyl ring attached to the N1 position play a crucial role in their cytotoxic effects.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Tetrazole Derivatives

Compound IDCore StructureR Group (Modification)Cancer Cell LineIC50 (µM)Reference
TDP-1 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole4-ChloroLeukemiaSignificant Activity[4]
TDP-2 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole4-NitroLeukemiaSignificant Activity[4]
TPPS-1 4-substituted phenylsulfonyl piperazine with tetrazole moiety4-ChlorophenylSiHa (Cervical)≤0.2[5]
TPPS-2 4-substituted phenylsulfonyl piperazine with tetrazole moiety4-MethylphenylMDA-MB-231 (Breast)≤0.2[5]
IMP-714 1H-imidazole [4,5-f][6] phenanthroline derivative-HCT116 (Colorectal)1.74[7]
QPE-1 1-phenyl-1-(quinazolin-4-yl)ethanol4-EthoxyphenylA549 (Lung)0.30[8]
TTD-1 Tetrazole-Thiadiazole HybridVaried aryl substitutionsVariousPotent Activity[1]

Note: The compounds listed are structurally related to the core topic but not direct derivatives of this compound. This table is illustrative of how structural modifications impact efficacy.

From the broader class of tetrazole derivatives, we can infer key structure-activity relationships (SARs). For example, the introduction of halogen atoms or nitro groups on the phenyl rings often enhances cytotoxic activity.[4] Furthermore, the incorporation of other heterocyclic moieties, such as isoxazoles or piperazines, can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to improved efficacy.[4][5]

Emerging Applications in Enzyme Inhibition

Beyond direct cytotoxicity, derivatives of 4-(tetrazol-1-yl)phenol are being explored as potent enzyme inhibitors, offering alternative therapeutic avenues. A notable area of investigation is their activity against xanthine oxidase (XO), an enzyme pivotal in purine metabolism and implicated in conditions like gout and hyperuricemia.[6][9][10][11][12]

Phenolic compounds, in general, are known to be effective XO inhibitors.[6][9][10] The combination of a phenol and a tetrazole ring presents a promising pharmacophore for designing novel and selective XO inhibitors. While specific data for this compound derivatives is limited, related phenolic acids have demonstrated significant XO inhibitory activity, with IC50 values in the micromolar range.[6][9]

Diagram 1: General Mechanism of Action for Anticancer Tetrazole Derivatives

G Tetrazole Tetrazole Derivative Cell Cancer Cell Tetrazole->Cell Enters Cell Enzyme Enzyme Inhibition (e.g., Xanthine Oxidase) Tetrazole->Enzyme Directly Inhibits Pathway Signaling Pathways (e.g., PI3K/AKT/mTOR) Cell->Pathway Modulates Apoptosis Apoptosis Pathway->Apoptosis Cycle Cell Cycle Arrest Pathway->Cycle Effect Therapeutic Effect Apoptosis->Effect Cycle->Effect Enzyme->Effect Indirect Effect

Caption: A simplified diagram illustrating the potential mechanisms of action for anticancer tetrazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are representative protocols for the synthesis and cytotoxic evaluation of tetrazole derivatives.

General Synthesis of 1,5-Disubstituted Tetrazoles

The synthesis of 1,5-disubstituted tetrazoles often proceeds via a [3+2] cycloaddition reaction between a nitrile and an azide.[1]

Diagram 2: Synthetic Pathway for 1,5-Disubstituted Tetrazoles

G Nitrile R1-C≡N (Nitrile) Tetrazole 1,5-Disubstituted Tetrazole Nitrile->Tetrazole Azide R2-N3 (Azide) Azide->Tetrazole Catalyst Catalyst (e.g., ZnCl2, NH4Cl) Catalyst->Tetrazole Solvent Solvent (e.g., DMF, Toluene) Solvent->Tetrazole Heat Heat Heat->Tetrazole

Caption: A general schematic for the synthesis of 1,5-disubstituted tetrazoles via cycloaddition.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted nitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq) and a catalyst, for example, ammonium chloride (1.5 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 2N HCl) to precipitate the tetrazole product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1,5-disubstituted tetrazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising class of compounds with significant potential in oncology and enzyme inhibition. The available data, though not from a single homologous series, strongly suggests that strategic structural modifications can lead to the development of highly potent and selective therapeutic agents. Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to establish a more definitive structure-activity relationship. Such studies will be instrumental in optimizing lead compounds and advancing them towards clinical development. The versatility of the tetrazole ring, coupled with the biological importance of the phenol moiety, ensures that this area of research will continue to be a fertile ground for the discovery of novel therapeutics.

References

  • Ali, A., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 989335.
  • Chavan, S. S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13.
  • Chen, L., et al. (2025). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Foods, 14(21), 4483.
  • Unnamatla, M. V. B., Khan, F.-R. N., & Yañez, E. C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug-Design Part I (pp. 205-231). Bentham Science Publishers.
  • Bhaskar, V. H., et al. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. International Journal of Biochemistry and Chemical Research, 26(3), 1-12.
  • Li, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 929, 175120.

  • Patil, S. A., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-938.
  • Salehi, B., et al. (2023). Potent Xanthine Oxidase Inhibitory Activity of Constituents of Agastache rugosa (Fisch. and C.A.Mey.) Kuntze. Molecules, 28(3), 1294.
  • Shestakov, A. S., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem, e202400478.
  • Singh, P., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Sridhar, G., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-938.
  • Varela, J., et al. (2023). Potent Xanthine Oxidase Inhibitory Activity of Constituents of Agastache rugosa (Fisch. and C.A.Mey.) Kuntze. Molecules, 28(3), 1294.
  • Verma, A., et al. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. International Journal of Biochemistry and Chemical Research, 26(3), 1-12.
  • Yakaiah, T., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 14(2), 159-175.
  • Yoshikawa, N., et al. (2017). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7018-7036.
  • Zhang, H., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents. Drug Design, Development and Therapy, 19, 1-18.
  • Zhang, Y., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 5643.
  • Wang, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 929, 175120.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioactivity Assays for Novel Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Assay Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of novel bioactive molecules is merely the first step in a long and arduous journey. A compound such as 4-(5-methyl-1H-tetrazol-1-yl)phenol, which combines the structural motifs of a metabolically stable tetrazole ring and a pharmacologically active phenol group, represents a promising scaffold.[1][2] Tetrazole derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4][5] Similarly, phenolic compounds are well-known for their antioxidant and other biological activities.[6][7][8][9]

However, the initial promise of a hit compound is only as reliable as the assays used to measure its activity. As a program progresses, bioanalytical methods may evolve, be transferred between laboratories, or multiple techniques might be employed to probe different aspects of a compound's mechanism of action.[10][11] This guide provides a comprehensive framework for the cross-validation of two distinct bioactivity assays, using the hypothetical anti-cancer activity of this compound as a case study. Cross-validation ensures that data from different sources are comparable, reliable, and can be confidently used to make critical decisions in the drug development pipeline.[10][12]

This document is structured to provide not just a protocol, but the causal logic behind the experimental design, statistical analysis, and interpretation, reflecting a commitment to scientific integrity and trustworthiness.

Section 1: Postulated Bioactivity and Selection of Primary Assays

Based on the prevalence of tetrazole and phenol moieties in oncology research, we will postulate that this compound exhibits anti-proliferative activity against human cancer cell lines.[3] To quantify this effect, we will employ two common but mechanistically distinct in vitro assays:

  • Assay 1: Cell Viability Assessment via Tetrazolium Salt Reduction (MTT Assay). This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells. It is a widely used primary screening assay for cytotoxicity.[3]

  • Assay 2: Direct Cell Proliferation Measurement via DNA Synthesis (BrdU Assay). This immunoassay directly measures the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells during the S-phase of the cell cycle. It is a more direct measure of anti-proliferative effects, as opposed to the more general metabolic assessment of the MTT assay.

The choice of these two assays is deliberate. A discrepancy in their results could indicate that the compound's primary effect is cytostatic (inhibiting proliferation, detected by BrdU) rather than cytotoxic (killing cells, which would be reflected in both assays), or that it interferes with cellular metabolism without necessarily halting cell division. Cross-validation is therefore essential to build a complete picture of the compound's bioactivity.

Section 2: Experimental Protocols and Methodologies

General Cell Culture and Compound Preparation
  • Cell Line: A549 human lung carcinoma cell line will be used as the model system.[3]

  • Culture Conditions: Cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution, which is stored at -20°C. Serial dilutions are prepared in culture medium immediately before use, ensuring the final DMSO concentration in all wells does not exceed 0.5%.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).[13][14]

Protocol: BrdU Cell Proliferation Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling: 24 hours into the 48-hour compound incubation period, add 10 µL of BrdU labeling solution to each well and incubate for the remaining 24 hours.

  • Fixation and Denaturation: Remove the culture medium, fix the cells with a fixing/denaturing solution, and incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add an anti-BrdU peroxidase-conjugated antibody. Incubate for 90 minutes.

  • Substrate Reaction: Wash the wells and add the substrate solution. Allow color to develop for 15-30 minutes.

  • Stop Reaction & Reading: Add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: As with the MTT assay, calculate the percentage inhibition of BrdU incorporation and determine the IC50 value via non-linear regression.[13]

Section 3: Cross-Validation Experimental Design and Data Analysis

Workflow for Cross-Validation

The overall workflow involves running both assays in parallel using identical batches of cells, media, and compound dilutions to minimize external variability.

G cluster_prep Preparation cluster_assay1 Assay 1: MTT cluster_assay2 Assay 2: BrdU cluster_analysis Cross-Validation Analysis A Cell Culture (A549) B Compound Stock & Dilutions C Seeding & Treatment B->C G Seeding & Treatment B->G D 48h Incubation C->D E MTT Reagent & Readout D->E F IC50 Calculation 1 E->F K Statistical Comparison of IC50 Values F->K H Compound + BrdU Incubation G->H I Immunoassay & Readout H->I J IC50 Calculation 2 I->J J->K L Assessment of Concordance K->L

Caption: Parallel workflow for the cross-validation of MTT and BrdU assays.

Data Presentation and Comparison

To objectively compare the performance of the two assays, we will perform three independent experimental runs for each assay. The resulting IC50 values will be summarized.

Table 1: Hypothetical IC50 Values for this compound

Experimental RunMTT Assay IC50 (µM)BrdU Assay IC50 (µM)
112.515.1
214.116.2
313.314.9
Mean 13.3 15.4
Std. Deviation 0.80 0.66
%RSD 6.0% 4.3%

The data in Table 1 shows good precision for both assays, as indicated by the low relative standard deviation (%RSD). The mean IC50 values are in close agreement, suggesting that the compound's effect on metabolic activity (MTT) correlates well with its effect on DNA synthesis (BrdU).

Statistical Framework for Concordance

Visual inspection is insufficient for rigorous cross-validation. We must employ statistical methods to formally assess the agreement between the two assays.[15][16][17]

1. Deming Regression: Unlike standard linear regression, Deming regression is appropriate when there is error in the measurements of both variables (the IC50 from Assay 1 and Assay 2). It provides a more accurate estimate of the true relationship. The ideal outcome is a slope of 1 and an intercept of 0, indicating perfect agreement.

2. Bland-Altman Plot: This is a powerful visualization tool that plots the difference between the paired measurements against their average.[15][16] It helps to identify systematic bias (if the mean difference is far from zero) and to visualize the limits of agreement.

G cluster_input cluster_analysis cluster_output Data Paired IC50 Values (MTT vs. BrdU) Stat1 Calculate Mean & Difference for each pair Data->Stat1 Stat2 Calculate Mean Difference (Bias) & Std. Dev. of Differences Stat1->Stat2 Stat3 Calculate Limits of Agreement (Mean ± 1.96*SD) Stat2->Stat3 Plot Bland-Altman Plot (Y-axis: Difference, X-axis: Average) Stat3->Plot Interpret Interpret Plot: - Systematic Bias - Outliers - Proportional Error Plot->Interpret

Caption: Logical flow for generating and interpreting a Bland-Altman plot.

3. Equivalence Testing: This statistical test formally assesses if the difference between the two methods is small enough to be considered practically equivalent.[15][16] We define an acceptance boundary (e.g., ±20% of the mean IC50). If the 95% confidence interval of the mean difference between the two assays falls entirely within this boundary, the methods can be declared statistically equivalent.[15]

Section 4: Interpretation and Conclusion

  • Reliability: The bioactivity data for this compound is reliable and reproducible across different analytical methods.

  • Mechanism Insight: The close agreement between a metabolic assay (MTT) and a proliferation assay (BrdU) suggests the compound's primary mechanism is likely anti-proliferative, leading to a reduction in metabolically active cells, rather than a direct, acute metabolic poison.

  • Method Interchangeability: For routine screening, the simpler and often faster MTT assay could be used with confidence, knowing its results correlate strongly with the more mechanistically specific BrdU assay.

Should the assays show poor correlation, it would trigger an investigation into the compound's mechanism. For example, if the BrdU IC50 were significantly lower than the MTT IC50, it might indicate a potent cytostatic effect that is not immediately cytotoxic. This is not a failure of the validation process but a valuable scientific insight guiding future experiments.

Ultimately, the rigorous cross-validation of bioactivity assays is a cornerstone of good scientific practice in drug discovery. It ensures the integrity of the data that underpins every decision, from lead optimization to preclinical development, thereby building a foundation of trustworthiness and scientific rigor.

References

  • Source: Bioanalysis (2025)
  • Source: Bioanalysis (2025)
  • Title: Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents Source: ResearchGate (2025) URL: [Link]

  • Title: Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools Source: PubMed (2019) URL: [Link]

  • Title: Extraction and characterization of phenolic compounds and their potential antioxidant activities Source: PubMed Central (PMC) URL: [Link]

  • Title: New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery Source: PubMed Central (PMC) (2024) URL: [Link]

  • Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: PubMed Central (PMC) URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE (2025) URL: [Link]

  • Title: Phenolic Compounds and their Biological and Pharmaceutical Activities Source: ResearchGate (2022) URL: [Link]

  • Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: ResearchGate URL: [Link]

  • Title: 5 Ways to Determine IC50 Value in Pharmacology Research Source: Housing Innovations (2025) URL: [Link]

  • Title: Statistical practices in assay development and validation Source: IVD Technology (2005) URL: [Link]

  • Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: National Institutes of Health (NIH) (2025) URL: [Link]

  • Title: Tetrazolium Compounds: Synthesis and Applications in Medicine Source: PubMed Central (PMC) URL: [Link]

  • Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: EDP Sciences (2017) URL: [Link]

  • Title: Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera Source: MDPI (2022) URL: [Link]

  • Title: Bioactive (Poly)phenols, Volatile Compounds from Vegetables, Medicinal and Aromatic Plants Source: PubMed Central (PMC) URL: [Link]

  • Title: Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels Source: PubMed Central (PMC) (2020) URL: [Link]

  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed (1995) URL: [Link]

  • Title: Cross validation in bioanalysis: Why, when and how? Source: ResearchGate (2025) URL: [Link]

  • Title: LBA Cross Validation: A Detailed Case Study Source: Emery Pharma URL: [Link]

  • Title: CASSS Bioassay Workshop Introduction to Bioassay Development Source: CASSS URL: [Link]

  • Title: Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals Source: BioProcess International URL: [Link]

  • Title: Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol Source: Semantic Scholar (2009) URL: [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-5-Narayana-Ashok/12313642732997676606346747b0e145781a5c60]([Link]

  • Title: (PDF) SYNTHESIS OF SOME NOVEL 1, 2-BIS(4-(5-METHYL-1H-TETRAZOL-1-YL) PHENYL)DIAZENES VIA OXIDATIVE DIMERIZATION Source: ResearchGate (2025) URL: [Link]

  • Title: 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl Source: Semantic Scholar (2023) URL: [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4-yl)-/f0e3745283595f64d04d166166249a5b3f271295]([Link]

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes Source: Oriental Journal of Chemistry URL: [Link]

  • Title: 4-(1H-tetrazol-5-ylmethyl)phenol Source: Amerigo Scientific URL: [Link]

  • Title: Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines Source: PubMed URL: [Link]

  • Title: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol Source: Chemsrc (2025) URL: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS No. 157124-41-9).[1][2] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The guidance is founded on a conservative risk assessment, combining the known hazards of the tetrazole functional group and the phenol moiety.

Executive Summary: Critical Safety Directive

Immediate Action Required: Treat all waste containing this compound as a reactive, toxic, and irritant hazardous waste . The high nitrogen content of the tetrazole ring presents a significant risk of energetic decomposition if handled improperly.[3][4][5][6] On-site chemical neutralization or deactivation is strongly discouraged without a thoroughly validated and peer-reviewed protocol, as this could trigger an uncontrolled, potentially explosive reaction.[3] All disposal must be managed through a licensed hazardous waste contractor or an institution's Environmental Health and Safety (EHS) department.

Section 1: Comprehensive Hazard Assessment

A complete Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust hazard assessment must be synthesized from the well-documented risks of its core chemical structures: the tetrazole ring and the phenol group.

The Energetic Nature of the Tetrazole Ring

The defining characteristic of the tetrazole moiety is its high nitrogen content, which makes it an energetically unstable functional group.[7][8]

  • Explosive Potential: Tetrazole compounds can be sensitive to heat, shock, or friction, leading to rapid decomposition that can be explosive.[3][4] This process serves as a source of chemical energy, releasing gaseous products, primarily molecular nitrogen.[5][6]

  • Reactivity: The compound should be considered reactive. Mixing with incompatible materials, especially for neutralization attempts, could initiate an uncontrolled decomposition.[3]

  • Hazardous Decomposition Products: Thermal decomposition is expected to generate toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

Toxicity and Corrosivity of the Phenol Moiety

The phenol component of the molecule imparts significant health hazards. Phenol itself is classified as toxic and corrosive.

  • Toxicity: Phenol is toxic if swallowed, inhaled, or in contact with skin.[10] It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[10] By extension, this compound must be handled as a potentially toxic substance.

  • Irritation and Burns: Direct contact with phenol causes severe skin burns and eye damage.[10] Safety data for structurally similar compounds, such as 4-(1H-Tetrazol-5-yl)phenol and 5-(4-Methylphenyl)-1H-tetrazole, indicate they are skin and eye irritants.[11][12]

Summarized Hazard Profile

The following table summarizes the anticipated hazard classifications based on the compound's structure and data from related molecules.

Hazard ClassificationDescriptionRationale & Supporting Sources
Reactivity/Explosive Potentially explosive upon exposure to heat, shock, or friction.The tetrazole ring is an energetic functional group known for instability.[3][4]
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.Based on the known toxicity of the phenol moiety and related tetrazole compounds.[10]
Skin Corrosion/Irritation Expected to cause skin irritation or severe burns.Based on the hazards of phenol and related tetrazole compounds.[10][11][12]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.Based on the hazards of phenol and related tetrazole compounds.[10][11][12]
Environmental Hazard Potentially harmful to aquatic life.Phenolic compounds can exhibit environmental toxicity.[13]

Section 2: Pre-Disposal Safety Protocol

Strict adherence to personal protective equipment (PPE) and safe handling guidelines is mandatory to mitigate the risks identified.

Mandatory Personal Protective Equipment (PPE)

Always use appropriate PPE when handling the compound or its waste.[14]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for degradation or punctures before each use. Dispose of contaminated gloves in accordance with applicable laws.[3][15]

  • Body Protection: A flame-retardant laboratory coat is required. Ensure clothing fully covers the arms and legs. Closed-toe shoes are mandatory.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Safe Handling and Storage Practices
  • Designated Area: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid Ignition Sources: Keep the material away from heat, sparks, open flames, and hot surfaces.[15]

  • Incompatible Materials: Store separately from strong oxidizing agents.[9][16]

  • Container Integrity: Ensure all containers are in good condition, properly sealed when not in use, and stored securely to prevent tipping or damage.[14][17]

Section 3: Step-by-Step Waste Containment & Segregation

Proper containment is the first step in the disposal pathway. The goal is to safely collect and store the waste until it can be removed by a certified disposal service.

  • Select an Appropriate Waste Container:

    • Use a container made of a material chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[18][19]

    • The container must have a secure, leak-proof screw-top cap.[17]

    • Ensure the container is clean and dry before adding any waste.

  • Label the Container Correctly:

    • Properly labeling waste is a critical regulatory requirement.[20][21]

    • Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[18]

    • The label must include:

      • The words "Hazardous Waste" .[18][21]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[18]

      • An accurate list of all constituents if it is a mixture.[18]

      • The date of waste generation (the date the first waste was added).[18]

      • The location of generation (Building, Room Number) and the Principal Investigator's name.[18]

      • Checkmarks for the appropriate hazard characteristics (e.g., Reactive, Toxic, Irritant).[18]

  • Collect the Waste:

    • Carefully transfer waste into the labeled container. Avoid spills and minimize the generation of dust.

    • Keep the waste container closed at all times except when actively adding waste.[21] This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid accidental spills.

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[19][21]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[19]

    • The SAA must be inspected weekly for leaks or container degradation.[21]

    • Use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[22]

Section 4: Spill & Emergency Procedures

In the event of a spill or accidental release, a swift and correct response is crucial.

  • Immediate Response:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the substance has made contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][23]

    • Remove all sources of ignition.

  • Containment and Cleanup (for minor spills):

    • Ensure you are wearing the full mandatory PPE described in Section 2.1.

    • Prevent the generation of dust. Do not dry sweep.

    • Cover the spill with an inert, non-combustible absorbent material such as vermiculite, clay, or dry sand.

    • Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Close the doors and prevent entry.

    • Notify your institution's EHS department or emergency response team immediately. Provide them with the chemical name and any available SDS.

Section 5: Final Disposal Pathway

Disposal of this compound must be handled by professionals. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash .[17][18][19][21]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste from generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_management Waste Management & Disposal cluster_key Key start Generate Waste Containing This compound prep_container Prepare Labeled Hazardous Waste Container start->prep_container add_waste Add Waste to Container prep_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Secondary Containment within Satellite Accumulation Area (SAA) close_container->store_saa check_full Is Container Full or Has it Reached Storage Time Limit? store_saa->check_full request_pickup Complete Waste Manifest/Tag & Request EHS Pickup check_full->request_pickup Yes continue_storage Continue Safe Storage & Weekly Inspection check_full->continue_storage No ehs_pickup EHS / Licensed Contractor Removes Waste for Final Disposal request_pickup->ehs_pickup continue_storage->check_full key_process Process Step key_decision Decision Point key_start_end Start / End Point

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedure
  • Monitor Waste Levels: Keep track of the amount of waste in your container. Do not overfill. Regulations often specify maximum accumulation volumes (e.g., 55 gallons) and time limits (e.g., 6 to 12 months) for SAAs.[17][19][21]

  • Arrange for Pickup: Once the container is full or has reached its storage time limit, contact your institution's EHS department to schedule a waste pickup.[18][19]

  • Complete Paperwork: Fill out any required hazardous waste manifests or tags completely and accurately. This is a legal document that tracks the waste from generation to its final disposal.[18]

  • Transfer Custody: Hand over the waste container to the authorized EHS personnel or licensed hazardous waste contractor for transport and final disposal. Final disposal will likely involve high-temperature incineration at a permitted facility capable of handling reactive and toxic chemical waste.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Ostrovskii, V. A., et al. (2024, August). Decomposition products of tetrazoles. ResearchGate. [Link]

  • Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for 4-Methylphenol. [Link]

  • Al-Ostath, R. A., et al. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of the Iranian Chemical Society. [Link]

  • Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol. [Link]

  • Fischer, N., et al. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]

  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution. [Link]

Sources

Personal protective equipment for handling 4-(5-methyl-1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-(5-methyl-1H-tetrazol-1-yl)phenol

Hazard Identification and Risk Assessment

Understanding the "why" behind safety protocols is fundamental to building a culture of safety. This compound presents a dual-hazard profile stemming from its constituent functional groups: the phenol ring and the tetrazole ring.

  • Phenol Moiety: Phenol is a highly toxic, corrosive, and potentially mutagenic organic compound.[1] It is rapidly absorbed through the skin and can cause severe chemical burns, which may be initially painless due to an anesthetic effect.[1] Systemic toxicity can affect the central nervous system, liver, and kidneys, and exposure can be fatal.[2] Phenol is a protoplasmic poison that denatures proteins and can lead to cell death and necrosis.[3]

  • Tetrazole Moiety: Tetrazole derivatives are known for their high nitrogen content, making them energetic materials. They can be sensitive to heat, friction, or impact, with a risk of explosive decomposition.[4][5] While the specific stability of this compound is not documented, it is prudent to handle it as a potentially energetic compound.[6]

A thorough risk assessment must be conducted before any work with this compound, documenting safe work instructions and ensuring all personnel are trained on the specific hazards.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory. The following table summarizes the required equipment, based on established guidelines for handling both phenol and tetrazole compounds.

Protection Type Recommended Equipment Key Specifications and Rationale
Eye and Face Chemical splash goggles and a face shield.Goggles must be worn at all times. A face shield is required over the goggles whenever there is a potential for splashes, especially when handling stock solutions or during transfers.[2][7]
Hand Protection Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.Phenol can readily penetrate standard nitrile gloves.[7] Gloves should be changed frequently and immediately upon contamination.[2] Always inspect gloves for integrity before use.
Body Protection A fully buttoned, long-sleeved lab coat. A butyl rubber or neoprene apron over the lab coat is required when there is a significant risk of splashing.Standard lab coats provide a basic barrier. For enhanced protection against corrosive phenol splashes, a chemical-resistant apron is essential.[2][7] Long pants and closed-toe shoes are mandatory.[2]
Respiratory All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2][8] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be required, but this should be a last resort and requires a formal respiratory protection program.[6]
PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Assess Assess Task-Specific Risks Select Select Appropriate PPE Assess->Select Inspect Inspect PPE for Damage Select->Inspect Coat 1. Lab Coat / Apron Inspect->Coat Gloves 2. Inner Nitrile Gloves Coat->Gloves Goggles 3. Goggles / Face Shield Gloves->Goggles OuterGloves 4. Outer Gloves (Neoprene/Butyl) Goggles->OuterGloves RemoveOuter 1. Remove Outer Gloves OuterGloves->RemoveOuter After Work RemoveCoat 2. Remove Apron / Lab Coat RemoveOuter->RemoveCoat RemoveGoggles 3. Remove Goggles / Face Shield RemoveCoat->RemoveGoggles RemoveInner 4. Remove Inner Gloves RemoveGoggles->RemoveInner Wash 5. Wash Hands Thoroughly RemoveInner->Wash

Caption: PPE selection and donning/doffing workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Engineering Controls
  • Chemical Fume Hood: Always handle this compound within a certified chemical fume hood.[2][8] This includes weighing the solid, preparing solutions, and running reactions.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are immediately accessible (within 10 seconds travel time) and tested regularly.[2][6]

  • Static Control: When handling the solid, ground all equipment to prevent static discharge, which could be an ignition source for the energetic tetrazole component.[4]

Handling the Solid Compound
  • Preparation: Designate an area within the fume hood specifically for handling this compound.

  • Weighing: Use non-metal (e.g., Teflon-coated) spatulas for transfers to avoid friction or impact.[4] Weigh the smallest practical quantity required for your experiment.

  • Container: Keep the container tightly closed when not in use to prevent the generation of dust.[9]

Preparing Solutions
  • Solvent Addition: Add solvent to the solid slowly. Be aware of any potential exothermic reactions.

  • Mixing: Use magnetic stirring rather than sonication to avoid adding unnecessary energy.

  • Storage: Store solutions in tightly sealed, clearly labeled containers. Saturated phenol solutions should be stored at 4°C.[2] Store all forms of the compound away from heat, sparks, and open flames.[2]

Emergency and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.[7]

Spill Management
  • Small Spills (in fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb liquid spills with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels for large spills.

    • For solid spills, carefully sweep up the material using non-sparking tools and wet methods to prevent dust generation.[4]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[4]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent the spill from entering drains.[10]

Exposure and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-20 minutes under a safety shower.[1][7] Seek immediate medical attention. Polyethylene glycol (PEG 300 or 400) preparations can be used to decontaminate phenol from the skin if available.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[2][7]

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all solid and liquid waste, including contaminated PPE and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to arrange for pickup.[12][13]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal SolidWaste Contaminated Solids (PPE, tips, absorbent) WasteContainer Dedicated, Sealed, Labeled Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste Unused Solutions & Rinsates LiquidWaste->WasteContainer Storage Store in Satellite Accumulation Area WasteContainer->Storage EHS Contact EHS for Pickup Storage->EHS Manifest Complete Waste Manifest EHS->Manifest

Caption: Hazardous waste disposal workflow.

References

  • Phenol - OHS Information Sheet. Monash University. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. Available at: [Link]

  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Cole-Parmer. Available at: [Link]

  • 1-H-TETRAZOLE Safety Data Sheet. Bio-Fine. Available at: [Link]

  • SAFETY DATA SHEET Phenol Solution. INEOS Group. Available at: [Link]

  • Phenol Toxicity. NCBI Bookshelf. Available at: [Link]

  • Phenol Acute Exposure Guideline Levels. NCBI Bookshelf. Available at: [Link]

  • 4-(1H-tetrazol-5-ylmethyl)phenol. Amerigo Scientific. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.